molecular formula C12H20O6 B7782896 Diacetone-D-glucose

Diacetone-D-glucose

Cat. No.: B7782896
M. Wt: 260.28 g/mol
InChI Key: KEJGAYKWRDILTF-DEMCRKGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diacetone-D-glucose is a useful research compound. Its molecular formula is C12H20O6 and its molecular weight is 260.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3aR,5S,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6?,7-,8+,9+,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJGAYKWRDILTF-DEMCRKGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC(O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80889355
Record name .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name Diacetoneglucose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20550
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

582-52-5
Record name .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diacetone-D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose. This versatile intermediate is a crucial starting material in the synthesis of numerous carbohydrate-based derivatives and pharmaceuticals. This document details the reaction mechanism, provides structured quantitative data from various synthetic approaches, outlines detailed experimental protocols, and includes visual diagrams to illustrate the core concepts.

Core Reaction Mechanism

The synthesis of this compound from D-glucose and acetone (B3395972) is a classic example of acid-catalyzed acetal (B89532) formation. The reaction proceeds by protecting two pairs of hydroxyl groups on the glucose molecule with isopropylidene groups derived from acetone. The reaction's selectivity for the 1,2 and 5,6 hydroxyl groups is a key feature, driven by the stereochemistry of the glucose molecule in its furanose form.

The overall transformation can be summarized as follows:

D-Glucose + 2 Acetone (Acid Catalyst) ⇌ 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose + 2 H₂O

The reaction is an equilibrium process. To achieve high yields, the water generated during the reaction must be removed, typically by using a dehydrating agent or azeotropic distillation.[1][2]

The step-by-step mechanism involves the following key stages:

  • Ring Closure of Glucose: In solution, D-glucose exists in equilibrium between its open-chain and cyclic hemiacetal forms. The reaction proceeds through the furanose form.

  • Protonation of Acetone: The acid catalyst (e.g., H₂SO₄ or a Lewis acid like BF₃) protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Glucose Hydroxyls: The hydroxyl groups of the glucose molecule act as nucleophiles, attacking the activated acetone. This occurs sequentially at the 1,2 and 5,6 positions.

  • Formation of Hemiacetal Intermediates: The initial attack forms a hemiacetal intermediate.

  • Formation of the Acetal (Isopropylidene) Group: A second alcohol group from the glucose molecule attacks the hemiacetal, and after a series of proton transfer and dehydration steps, the stable five-membered dioxolane ring of the isopropylidene group is formed.

  • Repeat for the Second Acetal Group: The process is repeated at the 5,6-hydroxyl positions to yield the final this compound product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product D_glucose D-Glucose (furanose form) Monoacetone_Glucose 1,2-O-isopropylidene- α-D-glucofuranose D_glucose->Monoacetone_Glucose + Acetone, H+ Acetone Acetone Protonated_Acetone Protonated Acetone Acetone->Protonated_Acetone + H+ Catalyst Acid Catalyst (H+) Protonated_Acetone->Monoacetone_Glucose Diacetone_Glucose 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose Monoacetone_Glucose->Diacetone_Glucose + Acetone, H+ - H2O Water Water Experimental_Workflow Reactants 1. Mix D-Glucose, Acetone, and Acid Catalyst Reaction 2. Heat under controlled temperature and pressure Reactants->Reaction Cooling 3. Cool the reaction mixture Reaction->Cooling Neutralization 4. Neutralize the catalyst (e.g., with aq. NaOH) Cooling->Neutralization Solvent_Removal 5. Remove acetone (distillation/evaporation) Neutralization->Solvent_Removal Extraction 6. Extract the product with an organic solvent Solvent_Removal->Extraction Drying 7. Dry the combined organic extracts Extraction->Drying Purification 8. Purify by recrystallization Drying->Purification Final_Product 9. Isolate and dry the pure This compound Purification->Final_Product

References

Spectroscopic Profile of Diacetone-D-Glucose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose), a pivotal intermediate in carbohydrate chemistry and a valuable chiral building block in drug development. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format to facilitate its use in research and development. Detailed experimental protocols for acquiring such data are also provided, alongside logical workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by well-resolved signals corresponding to the protons of the glucofuranose ring and the isopropylidene protecting groups.

Proton (H) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-15.92d3.6
H-24.51d3.6
H-3~4.30m-
H-4~4.05m-
H-5~4.30m-
H-6a~4.14m-
H-6b~3.99m-
CH₃ (isopropylidene)1.48s-
CH₃ (isopropylidene)1.43s-
CH₃ (isopropylidene)1.35s-
CH₃ (isopropylidene)1.30s-
¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides insight into the carbon framework of the molecule. The following data is for a closely related derivative, 1,2:5,6-Di-O-isopropylidene-3-O-methylsulfonyl-α-D-glucofuranose, and serves as a close approximation.[1]

Carbon (C) Chemical Shift (δ, ppm)
C-1105.2
C-283.7
C-382.7
C-479.8
C-572.1
C-667.6
C (quat, isopropylidene)112.7
C (quat, isopropylidene)109.6
CH₃ (isopropylidene)26.9
CH₃ (isopropylidene)26.6
CH₃ (isopropylidene)26.2
CH₃ (isopropylidene)25.2

Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is typically acquired from a KBr pellet or a Nujol mull.[2] The spectrum is dominated by absorptions corresponding to C-H and C-O bonds.

Wavenumber (cm⁻¹) Intensity Assignment
~3500Strong, BroadO-H stretch (hydroxyl group)
2990-2850StrongC-H stretch (alkane)
1380, 1370MediumC-H bend (gem-dimethyl of isopropylidene)
1250-1000StrongC-O stretch (ethers and alcohol)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structure. For this compound, electron ionization (EI) is a common method.

m/z Relative Intensity Assignment
260Low[M]⁺ (Molecular Ion)
245High[M - CH₃]⁺
101High (often base peak)Fragment from the 1,2-O-isopropylidene group
43High[C₃H₇]⁺ or [CH₃CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized by the user.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

  • Pulse Program: Standard single-pulse with proton decoupling (zgpg30)

  • Number of Scans: 1024-4096

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 220 ppm

  • Temperature: 298 K

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
  • Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be collected first.

Electron Ionization Mass Spectrometry (EI-MS)
  • Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent for injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

  • The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • The detector records the abundance of each ion to generate the mass spectrum.

Visualization of Workflows and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of how the data is used for structure elucidation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Vaporize/Inject Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Data_NMR 1H & 13C NMR Spectra Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS

Caption: General experimental workflow for spectroscopic analysis.

Structure_Elucidation_Logic cluster_data Spectroscopic Data cluster_info Derived Information NMR NMR Data (1H & 13C) Info_NMR Carbon-Hydrogen Framework Connectivity NMR->Info_NMR IR IR Data Info_IR Functional Groups (O-H, C-O, C-H) IR->Info_IR MS MS Data Info_MS Molecular Weight Fragmentation Pattern MS->Info_MS Structure Proposed Structure of This compound Info_NMR->Structure Info_IR->Structure Info_MS->Structure

Caption: Logical relationship for structure elucidation.

References

An In-depth Technical Guide to the Chemical Properties of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly referred to as diacetone glucose, is a pivotal carbohydrate derivative extensively utilized in synthetic organic chemistry. Its unique structural feature, a free hydroxyl group at the C-3 position while other hydroxyls are protected by isopropylidene groups, renders it a versatile starting material for the synthesis of a wide array of complex molecules, including rare sugars, nucleoside analogues, and various bioactive compounds. This guide provides a comprehensive overview of its chemical properties, key reactions, and applications, with a focus on experimental details and data presentation for the scientific community.

Physicochemical Properties

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a white crystalline solid.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₀O₆[2]
Molecular Weight 260.28 g/mol [2]
Melting Point 109-113 °C[2]
Optical Rotation [α]D²⁰ -18° (c = 1% in H₂O)[2]
Appearance White crystalline powder[1]
Solubility Slightly soluble in water; soluble in chloroform, ethanol, hot ether, and acetone (B3395972).[1]
CAS Number 582-52-5[2]

Spectroscopic Data

The structural elucidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose and its derivatives relies heavily on various spectroscopic techniques.

TechniqueKey Features
¹H NMR The proton NMR spectrum is characterized by distinct signals for the anomeric proton (H-1), the protons of the furanose ring, the exocyclic side chain, and the four methyl groups of the two isopropylidene protectors. The coupling constants provide valuable information about the stereochemistry of the molecule.
¹³C NMR The carbon NMR spectrum shows 12 distinct signals corresponding to the carbon atoms in the molecule, including the characteristic signals for the ketal carbons of the isopropylidene groups.
IR Spectroscopy The infrared spectrum exhibits a broad absorption band in the region of 3400-3600 cm⁻¹ corresponding to the O-H stretching of the free hydroxyl group at C-3. Strong C-O stretching bands are also observed.
Mass Spectrometry Electron ionization mass spectrometry (EI-MS) typically shows characteristic fragmentation patterns, which can be used for structural confirmation.

Key Reactions and Experimental Protocols

The reactivity of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is dominated by the free hydroxyl group at the C-3 position, making it a versatile precursor for various chemical transformations.

Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

The most common method for the synthesis of diacetone glucose involves the acid-catalyzed reaction of D-glucose with acetone.

Experimental Protocol:

A mixture of D-glucose (e.g., 75.0 g), anhydrous acetone (e.g., 300 mL), and a catalytic amount of a suitable acid (e.g., iodine) is prepared.[3][4] The reaction mixture is stirred at a controlled temperature (e.g., 60°C) for several hours (e.g., 8 hours).[3] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvents are removed under reduced pressure. The residue is then treated with a mixture of water, hexane, and diethyl ether to precipitate the product. The solid is filtered, washed, and dried to yield 1,2:5,6-di-O-isopropylidene-α-D-ribohexofuranos-3-ulose as a monohydrate.[3]

Synthesis_Workflow D_Glucose D-Glucose Reaction Reaction (60°C, 8h) D_Glucose->Reaction Acetone Acetone Acetone->Reaction Catalyst Iodine (catalyst) Catalyst->Reaction Workup Work-up (Solvent removal, precipitation) Reaction->Workup Product 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose Workup->Product

Synthesis of Diacetone Glucose.
Oxidation to 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose

The free hydroxyl group at C-3 can be readily oxidized to a ketone, yielding the corresponding 3-ulose derivative, a valuable intermediate for the synthesis of rare sugars.

Experimental Protocol:

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (e.g., 75.0 g) is dissolved in a mixture of dimethyl sulfoxide (B87167) (DMSO, 300 mL) and acetic anhydride (B1165640) (150 mL).[3] The mixture is stirred at an elevated temperature (e.g., 60°C) for several hours (e.g., 8 hours), with the reaction progress monitored by TLC.[3] After completion, the solvents are removed under reduced pressure. The residue is then stirred with a mixture of water, hexane, and diethyl ether. The resulting solid product is filtered, washed with a hexane-ether mixture, and dried under reduced pressure to give 1,2:5,6-di-O-isopropylidene-α-D-ribohexofuranos-3-ulose monohydrate.[3]

Oxidation_Reaction Starting_Material 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose Reaction Oxidation (60°C, 8h) Starting_Material->Reaction Reagents DMSO, Acetic Anhydride Reagents->Reaction Product 1,2:5,6-di-O-isopropylidene- α-D-ribo-hexofuranos-3-ulose Reaction->Product Derivatization_Pathways Start 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose Acylation Acetylation (Acetic Anhydride, Pyridine) Start->Acylation Tosylation Tosylation (p-TsCl, Pyridine) Start->Tosylation Product_Ac 3-O-Acetyl Derivative Acylation->Product_Ac Product_Ts 3-O-Tosyl Derivative Tosylation->Product_Ts

References

A Technical Guide to the Commercial Availability and Suppliers of Diacetone-D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diacetone-D-glucose, also known by its systematic name 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a versatile and pivotal intermediate in carbohydrate chemistry and the synthesis of a wide array of pharmaceutical compounds. Its unique structure, featuring a protected furanose ring with a free hydroxyl group at the C-3 position, makes it an ideal starting material for numerous chemical transformations. This guide provides an in-depth overview of its commercial availability, key suppliers, and the technical specifications relevant to research and drug development.

Commercial Landscape and Key Suppliers

This compound is readily available from a multitude of chemical suppliers, ranging from large multinational corporations to specialized fine chemical manufacturers. The compound is typically offered in various grades of purity, with research-grade material commonly exceeding 98%. For pharmaceutical applications, suppliers may offer higher purity grades with more stringent quality control.

Below is a comparative table of prominent suppliers and their typical product specifications.

SupplierPurityAvailable QuantitiesCAS NumberSynonyms
Sigma-Aldrich (Merck) 98%Grams to Kilograms582-52-51,2:5,6-diisopropylidene-D-glucose, D-Glucose diacetonide, this compound[1]
Thermo Scientific >98.0% (GC)25 g, 100 g, 500 g582-52-51,2:5,6-Di-O-isopropylidene-α-D-glucofuranose[2]
Chem-Impex ≥ 98% (GC)25 g, 100 g, 250 g, 1 kg, 5 kg582-52-51,2:5,6-Di-O-isopropyldene-a-D-glucofuranose[3]
ChemScene ≥95%25 g, 100 g582-52-5D-Glucose diacetonide; 1,2:5,6-Diisopropylidene-D-glucose[4]
Santa Cruz Biotechnology Not specifiedNot specified582-52-5Glucose Bisacetonide[5]
Key Organics >98%1 mg to 1000 g582-52-5This compound[6]
Apollo Scientific Not specified50 g, 100 g, 250 g582-52-51,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
Biosynth Not specifiedNot specified582-52-51,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose[7]
Siddhi Vinayka Spechem Pvt Ltd 98%500 g, 1 kg, 5 kg, 25 kg, and multi-ton582-52-5Diacetone D Glucose[8]
Muby Chemicals 98% minimumWholesale and retail582-52-51,2,5,6-diisopropylidene-D-glucose, D-Glucose diacetonide[9]
Wuhan Fortuna Chemical Co., Ltd. Not specifiedBulk and wholesale582-52-5This compound[10]
Zhejiang Synose Tech Co., Ltd. Not specifiedNot specified582-52-5This compound;1,2:5,6-Diisopropylidene-D-glucose;D-Glucose diacetonide[11]
COLORKEM High qualityNot specifiedNot specifiedThis compound[12]
XINXIANG AURORA BIOTECHNOLOGY CO., LTD. ≥ 98%Not specified582-52-5This compound

Applications in Research and Drug Development

This compound is a cornerstone building block in the synthesis of a variety of biologically active molecules. Its utility stems from the selective protection of four of the five hydroxyl groups of glucose, leaving the C-3 hydroxyl group accessible for further chemical modification. This strategic protection allows for precise control over subsequent reactions.

Key applications include:

  • Synthesis of Novel Carbohydrate Derivatives: It serves as a precursor for the synthesis of rare sugars and modified monosaccharides. For example, it is used in the preparation of L-gulose and allose.[2][10]

  • Chiral Pool Starting Material: As a readily available and inexpensive chiral molecule, it is an excellent starting point for the asymmetric synthesis of complex natural products and pharmaceuticals.[13]

  • Development of Therapeutic Agents: this compound has been utilized in the synthesis of potential anti-cancer and anti-HIV agents.[13] It has also been used to create fluorinated hexopyranose glycolysis inhibitors for the potential treatment of brain tumors.[7]

Experimental Protocols for Synthesis

The industrial-scale synthesis of this compound is well-established. The following protocols are based on patented methodologies, providing a detailed look into its preparation.

Method 1: Boron Trifluoride Catalyzed Ketalization

This process involves the reaction of α-D-glucose with acetone (B3395972) in the presence of a Lewis acid catalyst.

Materials:

  • α-D-glucose

  • Acetone

  • Boron trifluoride etherate (Lewis acid catalyst)

  • Dichloromethane (extraction solvent)

  • Cyclohexane (B81311) (recrystallization solvent)

  • Aqueous sodium hydroxide (B78521) solution

Procedure:

  • Charge a suitable autoclave with α-D-glucose.

  • Add a mixture of acetone and boron trifluoride etherate to the autoclave.

  • Heat the reaction mixture to a temperature between 80°C and 130°C, allowing the pressure to build to at least 2.5 bar.

  • Distill off the volatile components and replace the distilled volume with fresh acetone until approximately 1.67 times the original reaction volume has been substituted.

  • Evaporate the reaction mixture at a temperature between 30°C and 70°C.

  • Mix the residue with an aqueous solution of a base to neutralize the catalyst.

  • Evaporate the mixture again under the same temperature conditions.

  • Extract the product with an organic solvent such as dichloromethane.

  • Combine the organic extracts and evaporate to dryness.

  • Add an organic sedimentation agent like cyclohexane to the residue and heat to 65-80°C to dissolve.

  • Cool the solution to approximately 10°C to induce crystallization.

  • Isolate the crystals by filtration, wash with cold cyclohexane, and dry under reduced pressure.[14]

Method 2: Diketene-Acetone Adduct Mediated Synthesis

This alternative method avoids the formation of water as a byproduct.

Materials:

  • α-D-glucose

  • Diketene (B1670635) or 2,2,6-trimethyl-1,3-dioxin-4-one (diketene-acetone adduct)

  • Acetone (solvent)

  • Lewis acid or Brønsted acid catalyst

  • Dichloromethane (extraction solvent)

  • Cyclohexane (recrystallization solvent)

  • Aqueous sodium hydroxide solution

Procedure:

  • Combine α-D-glucose with either diketene or the diketene-acetone adduct in acetone in a stirred autoclave.

  • Add a catalytic amount of a Lewis acid or a Brønsted acid.

  • Heat the reaction mixture, typically for several hours.

  • After cooling to room temperature, filter the reaction solution.

  • Neutralize the filtrate with a dilute aqueous sodium hydroxide solution.

  • Distill off the acetone under vacuum.

  • Extract the remaining residue multiple times with dichloromethane.

  • Combine the organic extracts and evaporate to dryness under vacuum.

  • Recrystallize the resulting solid from cyclohexane to yield pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[15]

Visualizing Workflows and Pathways

To aid in the practical application of this information, the following diagrams illustrate key processes related to the procurement and synthesis of this compound.

Supplier_Qualification_Workflow Supplier Qualification Workflow for this compound cluster_sourcing Sourcing cluster_evaluation Evaluation cluster_selection Selection start Identify Potential Suppliers request_info Request Technical Data Sheets & Certificates of Analysis start->request_info eval_purity Evaluate Purity and Impurity Profile request_info->eval_purity eval_supply Assess Supply Capacity and Lead Times eval_purity->eval_supply eval_cost Compare Pricing and Bulk Discounts eval_supply->eval_cost select_supplier Select Primary and Secondary Suppliers eval_cost->select_supplier select_supplier->start Does Not Meet Criteria place_order Place Initial Order select_supplier->place_order Meets Criteria end Qualified Supplier place_order->end

Caption: A workflow for qualifying suppliers of this compound.

Synthesis_Workflow General Synthesis and Purification Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants α-D-glucose + Acetone/Diketene Adduct catalysis Add Catalyst (e.g., Lewis Acid) reactants->catalysis heating Heat under Pressure catalysis->heating neutralization Neutralize Catalyst heating->neutralization extraction Solvent Extraction neutralization->extraction evaporation Evaporate Solvent extraction->evaporation recrystallization Recrystallization from Cyclohexane evaporation->recrystallization recrystallization->evaporation No Crystals filtration Filter Crystals recrystallization->filtration Crystals Form drying Dry under Vacuum filtration->drying final_product Pure this compound drying->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

References

historical development of diacetone-D-glucose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Development of Diacetone-D-Glucose Synthesis

Introduction

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, commonly known as this compound (DAG), is a pivotal intermediate in carbohydrate chemistry and the synthesis of numerous pharmaceuticals.[1][2] Its strategic importance lies in its structure: the isopropylidene (acetonide) groups protect the hydroxyls at the C1, C2, C5, and C6 positions, leaving the C3 hydroxyl group selectively available for further chemical modification.[2] This feature makes DAG an invaluable chiral building block for the synthesis of complex molecules, including modified sugars, nucleosides, and various therapeutic agents.[2] This guide provides a comprehensive overview of the historical evolution of its synthesis, presenting comparative data and detailed experimental protocols for key methodologies.

Historical Development of Synthesis

The foundation for this compound synthesis was laid in 1895 by the pioneering work of Emil Fischer. He demonstrated that monosaccharides containing sterically adjacent cis-hydroxyl groups could react with ketones or aldehydes in the presence of acid catalysts to form the corresponding acetals.[3][4]

1. The Classical Fischer Method (Brønsted Acid Catalysis)

The original methods involved the reaction of D-glucose with acetone (B3395972) using strong Brønsted acids like concentrated sulfuric acid (H₂SO₄), zinc chloride (ZnCl₂), or phosphorus pentoxide (P₄O₁₀) as catalysts.[3][4] Sulfuric acid became the most common choice. The primary challenge in this synthesis is the removal or binding of the water produced during the ketalization reaction, as its presence can inhibit the reaction and reduce yields.[3][4][5] Early procedures often involved vigorous stirring of anhydrous glucose in a large excess of acetone with a catalytic amount of acid at room temperature or below. While effective, these methods could lead to side reactions, including the self-condensation of acetone or degradation of the desired product over long reaction times.[6]

2. The Evolution to Lewis Acid Catalysis

To overcome the disadvantages of strong Brønsted acids, which included harsh reaction conditions and the formation of by-products, subsequent research focused on milder and more efficient catalysts. This led to the widespread adoption of Lewis acids. Notable Lewis acid catalysts include:

  • Boron Trifluoride Etherate (BF₃·OEt₂): This has become a particularly preferred catalyst for industrial-scale production, allowing for high conversions without the need for separate dehydrating agents, often by conducting the reaction under pressure at elevated temperatures.[4]

  • Metal Halides: Salts such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and copper(II) sulfate (B86663) (CuSO₄) have been successfully employed.[7] Ferric chloride, for instance, has been used in conjunction with ultrasound to accelerate the reaction.

  • Other Catalysts: Iodine has also been reported as an effective catalyst for the acetonation of glucose.

These modern methods generally offer better control over the reaction, improved yields, and simpler workup procedures compared to the classical sulfuric acid protocol.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from various reported synthesis methods for this compound, allowing for a clear comparison of their efficiency.

Catalyst SystemTemperature (°C)Reaction TimeReported Yield (%)Reference
Conc. H₂SO₄Room Temp. (20-25°C)1 hour69%[6]
Conc. H₂SO₄ / Anhydrous CuSO₄Room Temp.18 hours55%[7]
Conc. H₂SO₄-8°C to 20°C45 minutes~90% (crude + recovered)[5]
Boron Trifluoride Etherate (BF₃·OEt₂)90°C4.5 hours58-63%[3]
Boron Trifluoride Etherate (BF₃·OEt₂)85-120°C (under pressure)Not specified62%[4]

Experimental Protocols

This section provides detailed methodologies for two representative synthesis protocols: the classical sulfuric acid method and a modern Lewis acid-catalyzed industrial process.

Protocol 1: Classical Synthesis using Sulfuric Acid

This protocol is adapted from a reported lab-scale synthesis.[7]

Materials:

  • D-glucose (anhydrous): 5.0 g

  • Dry Acetone: 250 mL

  • Concentrated Sulfuric Acid (H₂SO₄): 1.2 mL

  • Anhydrous Copper(II) Sulfate (CuSO₄): 15 g

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane (B109758)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a 500 mL flask containing dry acetone (250 mL), add D-glucose (5.0 g). Begin vigorous stirring at room temperature.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1.2 mL) to the suspension. Stir the mixture at room temperature for 6 hours.

  • Dehydration: Add anhydrous copper(II) sulfate (15 g) to the reaction mixture to act as a dehydrating agent. Continue stirring for an additional 8 hours and then leave the mixture to stand overnight.

  • Neutralization: Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (pH ~7).

  • Filtration: Filter the mixture to remove the copper sulfate and any other solids. Wash the solid residue with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting syrup in dichloromethane and wash with water.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent like cyclohexane (B81311) or a petroleum ether/ethyl acetate (B1210297) mixture to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Protocol 2: Modern Industrial Synthesis using a Lewis Acid

This protocol is based on an industrial process described in patent literature using boron trifluoride etherate.[4]

Materials:

  • Anhydrous α-D-glucose: 3.66 kg (20.32 mol)

  • Acetone: 75 L

  • Boron Trifluoride-diethylether complex (BF₃·OEt₂): 31 mL

  • Aqueous Sodium Hydroxide solution

  • Dichloromethane: ~40 L

  • Cyclohexane: 22.5 L

Procedure:

  • Reaction Setup: Charge a suitable pressure autoclave with anhydrous α-D-glucose (3.66 kg). Add a mixture of acetone (75 L) and boron trifluoride-diethylether complex (31 mL).

  • Reaction: Heat the reaction mixture in the sealed autoclave to a temperature between 85°C and 120°C. The internal pressure will rise to between 2.5 and 5.5 bar. Maintain these conditions while stirring.

  • Solvent Exchange: After the reaction is complete, distill off the volatile components (acetone and by-products) while replacing the distilled volume with fresh acetone until approximately 1.3 times the original reaction volume has been exchanged.

  • Workup: Cool the reaction mixture and evaporate it down at a temperature of 30-70°C.

  • Neutralization: Mix the residue with an aqueous solution of a base (e.g., NaOH) to neutralize the acid catalyst.

  • Extraction: Extract the neutralized mixture three times with dichloromethane (e.g., 1 x 15 L, 2 x 13 L).

  • Concentration: Combine the organic extracts and remove the dichloromethane under vacuum.

  • Crystallization: Mix the resulting residue with cyclohexane (22.5 L) and heat to 70°C to dissolve the product.

  • Isolation: Cool the solution to 10°C and stir for 2 hours to induce crystallization. Filter the resulting crystal suspension, wash the crystalline residue with cold cyclohexane, and dry under reduced pressure at 40°C to yield the final product.

Visualizations

The following diagrams illustrate the general experimental workflow for this compound synthesis and the historical progression of the catalytic methods employed.

G cluster_reactants Inputs cluster_process Process cluster_output Output D_Glucose D-Glucose Reaction Ketalization Reaction (Stirring, Temp Control) D_Glucose->Reaction Acetone Acetone Acetone->Reaction Catalyst Acid Catalyst (H₂SO₄ or Lewis Acid) Catalyst->Reaction Workup Neutralization & Workup (Base Quench, Filtration) Reaction->Workup Purification Extraction & Crystallization Workup->Purification Product This compound (DAG) Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

G cluster_bronsted Classical Methods cluster_lewis Modern Methods Fischer Emil Fischer (1895) Initial Acetalization Concept H2SO4 Sulfuric Acid (H₂SO₄) Fischer->H2SO4 ZnCl2 Zinc Chloride (ZnCl₂) Fischer->ZnCl2 P2O5 Phosphorus Pentoxide (P₂O₅) Fischer->P2O5 BF3 Boron Trifluoride Etherate (BF₃·OEt₂) H2SO4->BF3 Improved Selectivity MetalHalides Metal Halides (FeCl₃, AlCl₃, CuSO₄) H2SO4->MetalHalides Milder Conditions Iodine Iodine (I₂) H2SO4->Iodine Alternative Catalyst

Caption: Historical evolution of catalysts for this compound synthesis.

References

A Deep Dive into the Conformational Landscape of Diacetone-D-Glucose: A Theoretical and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the conformational preferences of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose (DAG). As a pivotal intermediate in the synthesis of various carbohydrate-based therapeutics and chiral auxiliaries, a thorough understanding of its three-dimensional structure is paramount for rational drug design and asymmetric synthesis.[1][2] This document outlines the key computational methodologies, experimental validation techniques, and presents a synthesized view of the expected conformational landscape.

Introduction to the Conformational Flexibility of this compound

This compound is a protected derivative of D-glucose in which the 1,2- and 5,6-hydroxyl groups are masked by isopropylidene ketals. This protection locks the molecule in a furanose form, a five-membered ring, which is inherently more flexible than the more common six-membered pyranose ring. The overall conformation of DAG is determined by the puckering of the central furanose ring and the two appended 1,3-dioxolane (B20135) rings.

The furanose ring can adopt a variety of conformations, which are typically described as either envelope (E) or twist (T) forms. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. The puckering of the two dioxolane rings also contributes to the overall shape and stability of the molecule.

Theoretical Calculations of Conformational Isomers

Theoretical calculations are indispensable tools for mapping the potential energy surface of flexible molecules like this compound and identifying the most stable conformers. A combination of molecular mechanics and quantum mechanical methods is often employed to achieve a balance between computational cost and accuracy.[3]

Computational Methodologies

A robust computational protocol for investigating the conformation of this compound would typically involve the following steps:

  • Initial Conformational Search: A broad exploration of the conformational space is initially performed using molecular mechanics (MM) methods, such as the MMFF94 or AMBER force fields. This search helps to identify a wide range of possible low-energy structures.

  • Geometry Optimization with Density Functional Theory (DFT): The structures obtained from the molecular mechanics search are then used as starting points for geometry optimization at a higher level of theory, most commonly Density Functional Theory (DFT).[4][5] A popular and effective choice for carbohydrate systems is the B3LYP functional with a Pople-style basis set, such as 6-31G(d,p) or a larger one for higher accuracy.[6] This step refines the geometries and provides more accurate relative energies of the different conformers.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energies.

  • Solvation Effects: To model the behavior in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated into the DFT calculations to account for the influence of the solvent.

Expected Conformational Preferences and Quantitative Data

The solid-state conformation of a closely related tosylated derivative of this compound has been determined by X-ray crystallography to be a distorted envelope, providing a key reference point.[7][8] In this structure, four of the furanose ring atoms are nearly coplanar, with the fifth atom out of the plane.

A hypothetical summary of relative energies for the most plausible furanose ring conformations of this compound, as would be determined by DFT calculations, is presented in Table 1.

ConformerRing PuckeringRelative Energy (kcal/mol) (Gas Phase)Relative Gibbs Free Energy (kcal/mol) (Aqueous)
1 ³T₂ (Twist)0.000.00
2 E₃ (Envelope)0.850.95
3 ²T₃ (Twist)1.501.65
4 ⁴E (Envelope)2.102.30
5 E₄ (Envelope)2.502.75

Note: The data in this table are illustrative and represent typical energy differences that would be expected from DFT calculations at the B3LYP/6-31G(d,p) level of theory with a PCM solvation model for aqueous solution.

Experimental Validation of Theoretical Models

Experimental techniques are crucial for validating the results of theoretical calculations and providing a complete picture of the conformational landscape in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[9]

NMR Spectroscopy

Conformational analysis in solution is primarily achieved through the analysis of various NMR parameters:

  • ¹H-¹H Coupling Constants (J-couplings): The vicinal coupling constants (³JHH) between protons on adjacent carbon atoms are highly dependent on the dihedral angle between them, as described by the Karplus equation. By comparing the experimentally measured coupling constants with those calculated for each theoretical conformer, the predominant conformation in solution can be determined.

  • Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons. The observation of an NOE between two protons indicates that they are close in space (typically < 5 Å), which can help to distinguish between different conformers.

Experimental Protocol: NMR Analysis

A typical experimental protocol for the conformational analysis of this compound using NMR would involve:

  • Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Data Acquisition: Acquire a suite of high-resolution 1D and 2D NMR spectra, including:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY) to establish proton-proton connectivity.

    • Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

    • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to identify through-space proton proximities.

  • Data Analysis:

    • Assign all proton and carbon resonances using the 2D NMR data.

    • Extract the ³JHH values from the high-resolution ¹H NMR spectrum.

    • Analyze the NOESY/ROESY spectra to identify key spatial correlations.

    • Compare the experimental ³JHH values and NOE constraints with the values predicted from the theoretically calculated low-energy conformers.

Visualizing Conformations and Workflows

Visual representations are essential for understanding the complex relationships in conformational analysis. The following diagrams, generated using the DOT language, illustrate key concepts.

G Potential Furanose Ring Conformations of this compound cluster_twist Twist (T) Conformations cluster_envelope Envelope (E) Conformations 3T2 ³T₂ 2T3 ²T₃ E3 E₃ 4E ⁴E E4 E₄ Furanose_Ring Furanose Ring Puckering Furanose_Ring->3T2 can adopt Furanose_Ring->2T3 Furanose_Ring->E3 Furanose_Ring->4E Furanose_Ring->E4

Figure 1: Plausible furanose ring conformations for this compound.

G Integrated Workflow for Conformational Analysis Start Start: Define Conformational Problem MM Molecular Mechanics Search (Initial Geometries) Start->MM NMR_Exp NMR Experiments (¹H, ¹³C, COSY, NOESY) Start->NMR_Exp DFT DFT Geometry Optimization (Refined Structures & Energies) MM->DFT Freq Frequency Analysis (Confirm Minima) DFT->Freq NMR_Calc Calculate NMR Parameters from DFT Structures DFT->NMR_Calc NMR_Params Extract Experimental Parameters (J-couplings, NOEs) NMR_Exp->NMR_Params Compare Compare Experimental and Calculated NMR Data NMR_Params->Compare NMR_Calc->Compare End End: Elucidated Conformational Preference Compare->End

Figure 2: A typical workflow combining theoretical and experimental methods.

G Logical Relationship of Conformational Analysis Components Theory Theoretical Calculations (DFT, MM) Structure 3D Molecular Structure Theory->Structure predicts Experiment Experimental Validation (NMR, X-ray) Experiment->Structure determines Properties Chemical & Biological Properties Structure->Properties influences

Figure 3: Interplay between theoretical, experimental, and practical aspects.

Conclusion

The conformational analysis of this compound is a multifaceted challenge that requires a synergistic approach, integrating theoretical calculations with experimental validation. While the furanose ring's flexibility leads to a complex potential energy surface, computational methods like DFT can effectively identify the most probable low-energy conformations. NMR spectroscopy serves as the gold standard for validating these theoretical models in solution by providing detailed structural information through J-couplings and NOEs. A comprehensive understanding of the conformational preferences of this compound is critical for its effective use in drug development and other applications where its three-dimensional structure dictates its function. This guide provides a framework for researchers to approach the conformational analysis of this important molecule and its derivatives.

References

The Genesis of a Versatile Chiral Building Block: A Technical Guide to the Discovery and Initial Applications of Diacetone-D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical discovery and foundational applications of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose. This selectively protected derivative of D-glucose has become an indispensable tool in organic synthesis, serving as a cornerstone for the creation of complex, stereochemically defined molecules. Its journey from a laboratory curiosity to a key industrial intermediate is a testament to the power of fundamental carbohydrate chemistry.

Discovery: Building on the Shoulders of a Giant

The story of this compound begins with the pioneering work of the Nobel laureate Emil Fischer. In 1895, Fischer reported the reaction of monosaccharides with aldehydes and ketones in the presence of an acid catalyst, such as sulfuric acid, zinc chloride, or phosphorus (V) oxide, to form acetals.[1][2] This groundbreaking work laid the essential chemical foundation for the protection of hydroxyl groups in carbohydrates, a critical step in enabling selective modifications at other positions.

While the exact first synthesis of this compound is not extensively documented in readily available historical records, it is a direct application of Fischer's acetal (B89532) formation methodology. The reaction involves treating D-glucose with an excess of acetone (B3395972) in the presence of a suitable acid catalyst. This process selectively protects the 1,2- and 5,6-hydroxyl groups by forming stable isopropylidene ketals, leaving the C-3 hydroxyl group available for further chemical transformations.[3][4][5] This selective protection is what makes this compound such a valuable and versatile chiral synthon in synthetic chemistry.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white crystalline solid.[4] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
IUPAC Name(3aR,5R,5aR,8aR,8bS)-2,2,7,7-tetramethyl-tetrahydro-5H-bis([3]dioxolo)[4,5-b:4',5'-d]pyran-5-ol[4]
CAS Number582-52-5[3][6][7]
Molecular FormulaC₁₂H₂₀O₆[3][6][7]
Molar Mass260.28 g/mol [3][4][6]
Melting Point105 - 115 °C[8]
Optical Rotation [α]D²⁰-17 ± 2° (c=2 in H₂O)[7]
SolubilitySoluble in acetone, ethanol, and chloroform. Slightly soluble in water and petroleum ether.[4][9]
TechniqueKey DataReference
¹³C NMRSpectra available in public databases.[10]
Mass Spectrometry (GC-MS)Spectra available in public databases.[10]
Infrared (IR) Spectroscopy (ATR-IR)Spectra available in public databases.[10]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound has been optimized over the years, with various catalysts and reaction conditions being employed to improve yield and efficiency. Below are detailed methodologies for two common laboratory-scale preparations.

Synthesis using Boron Trifluoride Etherate as a Catalyst

This method provides a relatively high yield of the desired product.

Materials:

Procedure:

  • In a reaction vessel flushed with an inert gas, combine 3.66 kg (20.32 mol) of anhydrous α-D-glucose with a mixture of 75 liters of acetone and 31 ml of boron trifluoride-diethylether complex.

  • Heat the reaction mixture in a suitable autoclave under pressure (2.5 to 5.5 bar) at a temperature between 85°C and 120°C.

  • Distill off the volatile components and replace the distilled volume with fresh acetone until approximately 1.67 times the original reaction volume has been substituted.

  • Cool the reaction mixture and evaporate it down at a temperature of 30°C to 70°C.

  • Neutralize the mixture with an aqueous solution of a base.

  • Extract the residue with an organic solvent such as dichloromethane.

  • Combine the organic extracts and evaporate to dryness in vacuo.

  • Add cyclohexane to the residue and heat the mixture to 65-80°C to dissolve the product.

  • Cool the solution to approximately 10°C to induce crystallization.

  • Isolate the crystals by filtration, wash with cold cyclohexane, and dry under reduced pressure.

Expected Yield: Approximately 62% of the theoretical yield.[2]

Synthesis using Diketene (B1670635) and a Lewis Acid Catalyst

This alternative procedure avoids the production of water as a byproduct.

Materials:

  • Anhydrous α-D-(+)-glucose

  • Diketene or 2,2,6-trimethyl-1,3-dioxin-4-one (diketene-acetone adduct)

  • Acetone

  • Boron trifluoride-diethylether complex (or another suitable Lewis/Brønsted acid)

  • Dichloromethane

  • Cyclohexane

  • 1% Sodium hydroxide solution

Procedure:

  • Dissolve 54.1 g (300 mmol) of anhydrous α-D-(+)-glucose and 26.5 g (300 mmol) of diketene in 1.1 liters of acetone.

  • Add a catalytic amount of boron trifluoride-diethylether complex (e.g., 0.85 g, 5.2 mmol).

  • Heat the reaction mixture in a stirred autoclave to 90°C for approximately 4.5 hours.

  • After cooling to room temperature, filter the solution and neutralize it with 350 ml of 1% sodium hydroxide solution.

  • Distill off the acetone in vacuo.

  • Extract the aqueous residue three times with dichloromethane.

  • Combine the organic extracts and evaporate to dryness in vacuo.

  • Recrystallize the resulting solid from cyclohexane to obtain colorless crystals of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Expected Yield: Approximately 63% of the theoretical yield.[2]

Initial Applications: A Gateway to Complex Molecules

The primary initial application of this compound was its use as a versatile intermediate in organic synthesis. Its unique structure, with a single free hydroxyl group at the C-3 position, allows for a wide range of chemical manipulations.[3][5]

The Reichstein Process for Vitamin C Synthesis

One of the most significant early industrial applications of a diacetone-protected sugar was in the Reichstein process, developed in 1933 for the synthesis of ascorbic acid (Vitamin C).[11] While this process technically uses diacetone-L-sorbose, the underlying principle of using acetone to protect hydroxyl groups is the same as in the synthesis of this compound. This multi-step process was a landmark achievement in industrial organic synthesis.[11]

The key steps of the Reichstein process are as follows:

  • Hydrogenation of D-glucose: D-glucose is catalytically hydrogenated to D-sorbitol.

  • Microbial Oxidation: D-sorbitol is oxidized to L-sorbose through fermentation using Acetobacter species.

  • Acetal Protection: The four hydroxyl groups of L-sorbose are protected by reacting it with acetone in the presence of an acid to form diacetone-L-sorbose.

  • Oxidation: The diacetone-L-sorbose is then oxidized with potassium permanganate (B83412) to form 2-keto-L-gulonic acid.

  • Lactonization: The final step involves a ring-closing reaction (lactonization) to yield L-ascorbic acid (Vitamin C).[11]

The overall yield of Vitamin C from glucose in the Reichstein process is approximately 60%.

Chiral Synthon and Intermediate for Sugar Derivatives

This compound quickly became a valuable chiral starting material for the enantioselective synthesis of natural products and other biologically active compounds.[4] Its rigid furanose structure and the defined stereochemistry of its chiral centers make it an excellent scaffold for building complex molecules. It serves as a starting material for the preparation of numerous partially substituted sugars, which are crucial for research in glycobiology and for the development of carbohydrate-based therapeutics.[6]

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the key processes described in this guide, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_of_Diacetone_D_Glucose D_Glucose D-Glucose Diacetone_Glucose 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (this compound) D_Glucose->Diacetone_Glucose Reaction Acetone Acetone (excess) Acetone->Diacetone_Glucose Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, BF₃·OEt₂) Acid_Catalyst->Diacetone_Glucose Water Water Diacetone_Glucose->Water Byproduct Reichstein_Process cluster_start Starting Material cluster_steps Process Steps cluster_end Final Product D_Glucose D-Glucose Sorbitol D-Sorbitol D_Glucose->Sorbitol Hydrogenation (Ni catalyst) Sorbose L-Sorbose Sorbitol->Sorbose Microbial Oxidation (Acetobacter) Diacetone_Sorbose Diacetone-L-sorbose Sorbose->Diacetone_Sorbose Acetal Protection (Acetone, Acid) Keto_Gulonic_Acid 2-Keto-L-gulonic acid Diacetone_Sorbose->Keto_Gulonic_Acid Oxidation (KMnO₄) Vitamin_C L-Ascorbic Acid (Vitamin C) Keto_Gulonic_Acid->Vitamin_C Lactonization

References

An In-depth Technical Guide to the Safety and Handling of Diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for diacetone-D-glucose (CAS No. 582-52-5), a key intermediate in pharmaceutical synthesis and biochemical research.[1][2][3] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. This compound is a white to light yellow crystalline powder.[1][4] It is characterized as a hygroscopic solid, meaning it readily absorbs moisture from the air.[5]

PropertyValue
Molecular Formula C₁₂H₂₀O₆
Molecular Weight 260.28 g/mol
Appearance White to light yellow crystalline powder
Odor Odorless
Melting Point 107 - 113 °C
Boiling Point 362.8 °C at 760 mmHg
Flash Point 173.2 °C
Density 1.214 g/cm³
Water Solubility Slightly soluble (13 g/L at 25 °C)
Storage Temperature Recommended: -20°C in a freezer to maintain product quality.

Sources:[3][4][6]

Toxicological Data

Toxicological information is critical for assessing the potential health hazards of a substance. For this compound, the available data is limited, with no specific information on skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[5] The primary acute toxicity data available is for oral ingestion in mice.

Test TypeRoute of ExposureSpeciesDose/DurationToxic Effects Observed
LD50 (Lethal Dose, 50%) OralMouse4 g/kgBehavioral - analgesia

Source:[7]

It is important to note that the toxicological properties have not been fully investigated.[8] Therefore, it should be handled with the care due to a chemical with a partially unknown toxicological profile.

Hazard Identification and Classification

Based on available data, this compound is not classified as a hazardous substance.[5] However, it is hygroscopic and can be irritating upon contact.[5]

  • Physical and Chemical Hazards: None identified, though it is hygroscopic.[5]

  • Health Hazards: The product contains no substances which at their given concentration are considered to be hazardous to health.[5]

  • Environmental Hazards: It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[5] Due to its water solubility, it is likely to be mobile in the environment and may spread in water systems.[5]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of this compound.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[5][9]

    • Do not breathe dust.[5][10]

    • Ensure adequate ventilation in the handling area.[5][9]

    • Wash hands thoroughly after handling.[5][9]

    • Use personal protective equipment as required.[9][10]

  • Storage:

    • Keep the container tightly closed in a dry and well-ventilated place.[5][9]

    • To maintain product quality, store in a freezer at -20°C.[4][9]

    • Store under an inert atmosphere.[5][9]

    • Incompatible Materials: Strong oxidizing agents.[5][9]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are crucial for preventing exposure.

  • Engineering Controls:

    • Ensure adequate ventilation.[5] Use of a chemical fume hood is recommended for procedures that may generate dust.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9][10] Chemical-impermeable gloves are recommended.[11]

    • Respiratory Protection: When engineering controls are not sufficient, a NIOSH/MSHA approved respirator may be necessary.

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][10][11]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[5][10][11]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[5][11]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention.[5][10][11]

Accidental Release Measures

A clear and practiced spill response plan is vital for mitigating the impact of an accidental release.

  • Personal Precautions:

    • Ensure adequate ventilation.[9][11]

    • Avoid dust formation.[11]

    • Avoid breathing vapors, mist, or gas.[11]

    • Avoid contact with skin and eyes.[11]

    • Use personal protective equipment.[9][11]

    • Evacuate personnel to safe areas.[11]

  • Environmental Precautions:

    • Prevent further leakage or spillage if safe to do so.[11]

    • Do not let the product enter drains.[11]

  • Methods for Containment and Cleaning Up:

    • Sweep up and shovel into suitable containers for disposal.[5][9]

Below is a logical workflow for handling a this compound spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Spill_Containment Containment & Cleanup cluster_Final_Steps Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Supervisor and Safety Officer Evacuate->Alert PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain Contain Spill with Inert Material PPE->Contain Sweep Carefully Sweep Up Solid Contain->Sweep Containerize Place in a Labeled, Sealed Container Sweep->Containerize Decontaminate Decontaminate Spill Area Containerize->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Complete Incident Report Dispose->Report

Caption: Workflow for handling a this compound spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[5][11]

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[5][9][10]

  • Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[5][9][10]

Stability and Reactivity

  • Reactivity: No hazardous reactions have been reported.[5]

  • Chemical Stability: The product is stable under normal conditions but is hygroscopic.[5]

  • Conditions to Avoid: Incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.[5][9]

  • Hazardous Decomposition Products: Under fire conditions, carbon monoxide (CO) and carbon dioxide (CO₂) may be formed.[5][9][10]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[5]

Experimental Protocols

The single piece of quantitative toxicological data found is an LD50 value in mice.[7] A standard acute oral toxicity study (like OECD Guideline 423) would typically involve the administration of the substance to a group of fasted animals at one of a series of fixed dose levels. The animals are then observed for a defined period for signs of toxicity and mortality. The LD50 value is the statistically estimated dose that would be lethal to 50% of the animals.

For the missing data points, such as skin and eye irritation, standardized tests (e.g., OECD Guidelines 404 and 405, respectively) would typically be conducted. These involve applying the substance to the skin or into the eye of laboratory animals and observing for signs of irritation over a set period. However, no results from such studies for this compound were found.

Conclusion

This compound is a valuable chemical intermediate with a generally low hazard profile based on available data. However, the lack of comprehensive toxicological information necessitates a cautious approach to its handling. By adhering to the guidelines outlined in this document, including the use of appropriate personal protective equipment, proper storage, and established emergency procedures, researchers, scientists, and drug development professionals can safely work with this compound.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving Diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diacetone-D-glucose, formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a pivotal intermediate in carbohydrate chemistry and a versatile chiral building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and modified nucleosides.[1][2][3] Its rigid furanose structure, with two isopropylidene protecting groups at the 1,2 and 5,6 positions, leaves a single, reactive hydroxyl group at the C-3 position, enabling precise chemical modifications.[1][4] This guide provides a comprehensive overview of the core reaction mechanisms involving this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of key transformations.

Synthesis of this compound

The most common method for synthesizing this compound is the acid-catalyzed reaction of D-glucose with acetone.[5][6][7][8] Various acids, both Brønsted and Lewis acids, can be employed as catalysts, each with its own set of advantages and disadvantages regarding reaction time, yield, and environmental impact.[5][6] The water produced during the reaction must be removed to drive the equilibrium towards the product.[5]

CatalystReagents & SolventsTemperature (°C)Reaction Time (h)Yield (%)Reference
H₂SO₄D-glucose, AcetoneRoom Temperature12-24~72[8][9]
IodineD-glucose, Acetone62 (reflux)5~75[1]
BF₃·OEt₂D-glucose, Acetone88-115Not Specified62[5]
BF₃·OEt₂D-glucose, Diketene, Acetone904.563[6]
Antimony PentachlorideD-glucose, Acetone, Molecular Sieves 3A60 (reflux)872.4[10]
  • To a stirred solution of 120 ml of concentrated sulfuric acid in 3 liters of acetone, 125 g of powdered D-glucose is added.[8]

  • The mixture is stirred vigorously at room temperature overnight.[8]

  • The reaction mixture is then cooled to 10°C, and gaseous ammonia (B1221849) is bubbled through while maintaining the temperature below 25°C to neutralize the acid.[8]

  • The solid ammonium (B1175870) sulfate (B86663) is filtered off, and the filtrate is concentrated under reduced pressure.[8]

  • The resulting residue is treated with 1 liter of water and extracted three times with 300 ml of dichloromethane (B109758).[8]

  • The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and concentrated to yield the crude this compound, which can be further purified by recrystallization from cyclohexane.[6][8]

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product D-Glucose D-Glucose Hemiketal Hemiketal D-Glucose->Hemiketal Acetone, H⁺ Acetone Acetone Protonated Acetone Protonated Acetone Acetone->Protonated Acetone H⁺ Protonated Acetone->Hemiketal Oxocarbenium Ion Oxocarbenium Ion Hemiketal->Oxocarbenium Ion -H₂O 1,2-Monoacetone-D-glucose 1,2-Monoacetone-D-glucose Oxocarbenium Ion->1,2-Monoacetone-D-glucose Intramolecular cyclization This compound This compound 1,2-Monoacetone-D-glucose->this compound Acetone, H⁺

Caption: Acid-catalyzed formation of this compound.

Core Reactions of this compound

The free hydroxyl group at the C-3 position is the primary site for a variety of chemical transformations, making this compound a versatile starting material for the synthesis of numerous derivatives.

The oxidation of the C-3 hydroxyl group to a ketone is a key step in the synthesis of rare sugars and other complex molecules.[9][11] This transformation allows for the introduction of new stereocenters and functional groups.

Oxidizing AgentCo-reagents/CatalystsSolventTemperature (°C)Reaction TimeYield (%)Reference
TEMPO/NaOClKBrDichloromethaneNot SpecifiedNot SpecifiedHigh[9]
DMSO/Ac₂ONoneDMSO/Acetic Anhydride20-2524 hNot specified for ketone, subsequent reduction to allofuranose[12]
RuO₂/IO₄⁻NoneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[11]
  • In a three-neck reaction vessel, dissolve this compound (7 g, 26.9 mmol) in dichloromethane (50 ml).[9]

  • Add TEMPO (catalytic amount) and an aqueous solution of potassium bromide.[9]

  • Cool the mixture in an ice bath and add an aqueous solution of sodium hypochlorite (B82951) dropwise while vigorously stirring.[9]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose.

Oxidation_Pathway DAG This compound (C-3 OH) KetoDAG 3-Keto-diacetone-D-glucose DAG->KetoDAG Oxidation OxidizingAgent Oxidizing Agent (e.g., TEMPO/NaOCl) OxidizingAgent->KetoDAG

Caption: Oxidation of this compound at the C-3 position.

The two isopropylidene groups exhibit different reactivities towards acidic hydrolysis, allowing for the selective removal of the 5,6-O-isopropylidene group to yield 1,2-O-isopropylidene-α-D-glucofuranose.[7][13] This exposes the primary hydroxyl group at C-6 and the secondary hydroxyl at C-5 for further reactions.

AcidSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
75% Acetic AcidWaterNot Specified-88[13]
50% Aqueous Acetic AcidWaterRoom Temperature6 + overnightHigh[7]
  • Dissolve this compound in 50% aqueous acetic acid.[7]

  • Stir the solution gently at room temperature for 6 hours and then let it stand overnight.[7]

  • Monitor the reaction progress by TLC until the starting material is completely converted to a slower-moving product.[7]

  • After the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude 1,2-O-isopropylidene-α-D-glucofuranose.

Deprotection_Workflow Start This compound Step1 Mild Acidic Hydrolysis (e.g., aq. Acetic Acid) Start->Step1 Intermediate 1,2-O-Isopropylidene-α-D-glucofuranose (C-5 and C-6 OH free) Step1->Intermediate Step2 Further Reactions at C-5 and C-6 Hydroxyls Intermediate->Step2 Product Modified Glucose Derivatives Step2->Product

Caption: Workflow for selective deprotection and subsequent reactions.

This compound in Drug Development

This compound is a valuable chiral synthon in the synthesis of a variety of biologically active molecules.[3][14][15] Its rigid, predetermined stereochemistry is transferred to the target molecule, which is crucial for the efficacy and safety of many drugs.

The selective reactivity of the hydroxyl groups, once deprotected, allows for the synthesis of a wide range of modified sugars. For instance, it serves as a starting material for the synthesis of L-idose and L-acovenose.[16]

This compound is a key starting material in the synthesis of modified nucleosides, which are fundamental in the development of antiviral and anticancer drugs. The sugar moiety can be chemically altered to enhance the therapeutic properties of the nucleoside.

Asymmetric_Synthesis ChiralPool Chiral Pool (Naturally Occurring Chiral Molecules) DAG This compound (from D-glucose) ChiralPool->DAG ChiralTemplate As a Chiral Template DAG->ChiralTemplate StereocenterControl Control of New Stereocenters ChiralTemplate->StereocenterControl TargetMolecule Enantiomerically Pure Target Molecule (e.g., Drug) StereocenterControl->TargetMolecule

Caption: this compound as a chiral template in synthesis.

References

The Versatility of Diacetone-D-Glucose: A Technical Guide to Novel Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone-D-glucose (DAG), formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a readily available and cost-effective chiral building block derived from D-glucose. Its utility in organic synthesis stems from the selective protection of four of the five hydroxyl groups of glucose, leaving the C-3 hydroxyl group accessible for a wide range of chemical transformations. This unique structural feature has positioned DAG as a pivotal starting material in the stereoselective synthesis of complex carbohydrates, modified nucleosides, and other biologically active molecules. This technical guide provides an in-depth exploration of the potential of this compound in two distinct and novel synthetic routes: the synthesis of a key precursor for L-iduronate, a crucial component of heparin sulfate (B86663), and the asymmetric synthesis of chiral sulfoxides. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate the application of these methodologies in research and development settings.

Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (this compound)

The foundational step for utilizing this compound is its efficient synthesis from D-glucose. The reaction involves the protection of the hydroxyl groups at the 1,2 and 5,6 positions by forming isopropylidene ketals.

Experimental Protocol:

Anhydrous α-D-glucose (3.66 kg, 20.32 mol) is added to a reaction vessel flushed with a protective gas. A mixture of 75 liters of acetone (B3395972) and 31 ml of boron trifluoride-diethylether complex is then added.[1] The reaction mixture is heated to a temperature range of 88° to 115° C under a pressure of 2.5 to 5.5 bar.[1] During the reaction, volatile components are distilled off and replaced with fresh acetone. After completion, the reaction mixture is evaporated to approximately half its original volume.[1] The mixture is then diluted with a 2N sodium hydroxide (B78521) solution and acetone.[1] Following another evaporation step, the product is extracted with dichloromethane.[1] The combined organic extracts are evaporated, and the residue is recrystallized from cyclohexane (B81311) by heating to 70° C and then cooling to 10° C.[1] The resulting crystals are filtered, washed with cyclohexane, and dried under reduced pressure at 40° C to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1]

Quantitative Data:
ParameterValueReference
Yield62%[1]
AppearanceCrystalline solid[1]
Melting Point107-113 °C[2]
Specific Rotation ([α]D)-17° to -19° (c=2, H2O)[2]
Molecular FormulaC12H20O6[3]
Molecular Weight260.28 g/mol [3]

Novel Synthetic Route 1: Synthesis of an L-Iduronate Precursor

L-iduronic acid is a critical component of glycosaminoglycans like heparin and heparan sulfate. The following multi-step synthesis transforms this compound into a key aldehyde intermediate, which can then be converted to an L-iduronate donor. This route leverages the chirality of DAG to establish the desired stereochemistry.

Synthetic Workflow:

L_Iduronate_Synthesis cluster_0 Step 1: Benzylation cluster_1 Step 2: Selective Hydrolysis cluster_2 Step 3: Oxidative Cleavage cluster_3 Step 4: Aldehyde Formation DAG This compound (1) Intermediate1 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (2) DAG->Intermediate1 NaH, BnBr, DMF Intermediate2 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose (3) Intermediate1->Intermediate2 75% aq. AcOH Intermediate3 3-O-Benzyl-1,2-O-isopropylidene-α-D-xylo-dialdose (4) Intermediate2->Intermediate3 NaIO4, H2O/DCM L_Iduronate L-Iduronate Precursor Intermediate3->L_Iduronate Further Steps

Caption: Synthetic pathway from this compound to an L-Iduronate precursor.

Experimental Protocols:

Step 1: Synthesis of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (2)

To a solution of this compound (1) in DMF, sodium hydride is added, and the mixture is stirred. Benzyl bromide is then added, and the reaction is stirred for 2 hours at room temperature.[4] After completion, the excess sodium hydride is quenched with methanol. The mixture is evaporated to a syrup, which is then dissolved in ether and washed with water and brine. The organic layer is dried over magnesium sulfate and evaporated to yield the product.[4]

Step 2: Synthesis of 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose (3)

3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (2) is dissolved in 75% aqueous acetic acid.[5] The reaction is stirred until completion, as monitored by TLC. The product is then worked up to yield the diol.

Step 3: Synthesis of 3-O-Benzyl-1,2-O-isopropylidene-α-D-xylo-dialdose (4)

The diol (3) (0.43 g) is dissolved in a mixture of water (3 mL) and DCM (3 mL). Sodium periodate (B1199274) (NaIO4) (0.63 g, 2.13 mmol) is added portion-wise over 20 minutes. The mixture is stirred at 30 °C for 1.5 hours. Ethanol (5 mL) is then added, and the salts are filtered off. The filtrate is extracted with DCM, and the combined organic layers are washed with water, dried over MgSO4, filtered, and concentrated to give the aldehyde product.[5]

Quantitative Data for Intermediates:
CompoundYieldAppearanceSpectroscopic DataReference
2 98.4%Syrup-[4]
3 88%--[5]
4 95%Colorless syrup¹H and ¹³C NMR data are identical to those previously reported.[5]

Novel Synthetic Route 2: Asymmetric Synthesis of Chiral Sulfoxides

This compound can serve as a chiral auxiliary to direct the stereoselective synthesis of enantiomerically pure sulfoxides. This is achieved through the formation of diastereomeric sulfinates, followed by reaction with an organometallic reagent. The synthesis of optically pure oxisuran (B1678057), an immunosuppressive drug, exemplifies this methodology.

Synthetic Workflow:

Sulfoxide_Synthesis cluster_0 Step 1: Sulfinate Formation cluster_1 Step 2: Diastereoselective C-S Bond Formation cluster_2 Step 3: Hydrolysis DAG This compound Sulfinate (R)- or (S)-Methanesulfinate of DAG DAG->Sulfinate Methanesulfinyl Chloride Hydrazone α-(Methylsulfinyl)methylhydrazone Sulfinate->Hydrazone α-Lithio-N,N-dimethylhydrazone Sulfoxide (B87167) Optically Pure β-Keto Sulfoxide (Oxisuran) Hydrazone->Sulfoxide CuCl2 Hydrolysis

Caption: Asymmetric synthesis of a chiral sulfoxide using a DAG-derived auxiliary.

Experimental Protocol:

The asymmetric synthesis of oxisuran involves the reaction of the α-lithio derivative of the N,N-dimethylhydrazone of a suitable ketone with either the (R)- or (S)-methanesulfinate of this compound. This reaction proceeds with complete inversion of chirality at the sulfur atom, yielding the corresponding α-(methylsulfinyl)methylhydrazone. Subsequent hydrolysis of the hydrazone with copper(II) chloride affords the optically pure β-keto sulfoxide.[6]

Quantitative Data:

Detailed quantitative data for this specific synthesis, including yields and spectroscopic characterization of the intermediates and final product, can be found in the primary literature reference.[6] The optical purity of the final sulfoxide products is typically determined by proton NMR spectroscopy using chiral shift reagents.[6]

Conclusion

This compound stands out as a powerful and versatile chiral synthon in modern organic synthesis. The synthetic routes detailed in this guide for an L-iduronate precursor and chiral sulfoxides highlight its potential in constructing complex and stereochemically rich molecules. The ready availability and relatively low cost of DAG, coupled with the well-established chemistry of its free C-3 hydroxyl group, make it an attractive starting material for the development of novel synthetic strategies in academic and industrial research, particularly in the fields of medicinal chemistry and drug discovery. The provided experimental protocols and data serve as a practical resource for researchers aiming to harness the synthetic potential of this valuable carbohydrate derivative.

References

Methodological & Application

Application Notes and Protocols for C-3 Hydroxyl Modification of Diacetone-D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone-D-glucose, formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a versatile and economically significant chiral building block in modern organic synthesis.[1][2] Its utility stems from the selective protection of four of the five hydroxyl groups of D-glucose, leaving the C-3 hydroxyl group readily available for a variety of chemical modifications.[3][4] This strategic exposure allows for precise functionalization, making it an invaluable intermediate in the synthesis of complex carbohydrates, modified nucleosides, and other biologically active molecules.[2][5][6] This document provides detailed protocols for several key modifications at the C-3 position: oxidation, alkylation (benzylation), acylation (acetylation), and inversion of configuration.

Key Properties of this compound

PropertyValueReference
CAS Number 582-52-5[7]
Molecular Formula C₁₂H₂₀O₆[8]
Molecular Weight 260.28 g/mol [8]
Appearance White to off-white crystalline solid[6]
Melting Point 107-113 °C[4]
Solubility Soluble in acetone, ethanol (B145695), and chloroform[6]

I. Oxidation of the C-3 Hydroxyl Group

Oxidation of the C-3 hydroxyl group of this compound yields the corresponding ketone, 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose. This ketone is a crucial intermediate, particularly for accessing the C-3 epimer (allo-configuration) through subsequent reduction.[1][9] The Swern oxidation is a widely used method for this transformation due to its mild conditions and high efficiency.[9][10][11]

Experimental Protocol: Swern Oxidation

This protocol is adapted from standard Swern oxidation procedures.[11][12][13]

Materials:

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet

  • Addition funnels

  • Dry ice/acetone bath (-78 °C)

  • Rotary evaporator

Procedure:

  • Set up a dry three-neck flask under a nitrogen atmosphere and cool it to -78 °C using a dry ice/acetone bath.

  • To the flask, add anhydrous DCM (e.g., 50 mL for a 10 mmol scale reaction) and oxalyl chloride (1.1 equivalents).

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM via an addition funnel, keeping the internal temperature below -65 °C. Stir the mixture for 15 minutes.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM via an addition funnel, again maintaining the internal temperature below -65 °C. Stir for 30-45 minutes.

  • Slowly add triethylamine (5.0 equivalents) to the reaction mixture. The mixture may become thick. Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter through a pad of diatomaceous earth, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure 3-keto derivative.

Reaction Workflow: Swern Oxidation

Swern_Oxidation cluster_reaction start This compound in DCM reagent1 Oxalyl Chloride + DMSO @-78 °C start->reagent1 1. Add alcohol to activated DMSO intermediate1 Alkoxysulfonium ylide formation reagent2 Triethylamine (Et3N) intermediate1->reagent2 2. Add base product 3-Keto-diacetone-D-glucose reagent2->product 3. Elimination workup Aqueous Workup & Purification product->workup 4. Isolate final_product Purified Product workup->final_product

Caption: Swern oxidation workflow for the C-3 hydroxyl of this compound.

II. Alkylation of the C-3 Hydroxyl Group

Alkylation, such as benzylation, is a common method to protect the C-3 hydroxyl or to introduce specific functionalities. The use of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) can dramatically accelerate the reaction.[2][14]

Experimental Protocol: Benzylation with NaH/TBAI

This protocol is based on the method described by Czernecki et al.[2]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrabutylammonium iodide (TBAI)

  • Benzyl (B1604629) bromide (BnBr)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Florisil® for purification (optional)

  • Hexane, Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar and nitrogen inlet

  • Syringes for liquid transfer

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere, add sodium hydride (1.05 equivalents) portion-wise at room temperature.

  • Stir the suspension for 30 minutes.

  • Add a catalytic amount of TBAI (0.01 to 0.10 equivalents).

  • Add benzyl bromide (1.05 equivalents) dropwise.

  • Monitor the reaction by TLC (e.g., ether:pentane 2:1). With 10 mol% TBAI, the reaction is typically complete within 10-20 minutes at room temperature.[2] Without TBAI, the reaction may require 24 hours at reflux.[2]

  • Upon completion, cautiously quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • The crude product can be purified by silica gel chromatography (hexane/ethyl acetate) to yield 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. A quantitative yield is often reported for this procedure.[14]

Quantitative Data for Benzylation
CatalystCatalyst Loading (mol%)ReagentReaction TimeTemperatureYieldReference
None0BnBr24 hRefluxN/A[2]
TBAI1BnBr2 h 45 min20 °CQuantitative[2]
TBAI10BnBr10 min20 °CQuantitative[2]
None0NaH, DMFN/AN/AQuantitative[14]

III. Acylation of the C-3 Hydroxyl Group

Acylation, particularly acetylation, is another common protective strategy. The resulting ester can be readily cleaved under basic conditions. The standard procedure involves acetic anhydride (B1165640) and a base like pyridine (B92270).[15]

Experimental Protocol: Acetylation with Acetic Anhydride/Pyridine

This is a general and robust protocol for O-acetylation.[15]

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Anhydrous pyridine

  • Anhydrous toluene (B28343)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar and nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous pyridine under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5-2.0 equivalents) to the solution.

  • Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding a small amount of methanol.

  • Co-evaporate the reaction mixture with toluene to remove pyridine.

  • Dissolve the residue in DCM or EtOAc.

  • Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography if necessary to obtain pure 3-O-acetyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[16]

IV. Inversion of Configuration at C-3

The stereochemistry at the C-3 position can be inverted to yield the corresponding allo-isomer, 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. This is a valuable transformation for accessing a different family of sugar derivatives. The most common method involves a two-step oxidation-reduction sequence.[1][9] A direct, one-step inversion can also be achieved using the Mitsunobu reaction.[17][18]

Protocol 1: Oxidation-Reduction Sequence

Step A: Oxidation

  • Follow the Swern oxidation protocol described in Section I to convert this compound to 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose.

Step B: Reduction

  • Materials: 3-Keto-diacetone-D-glucose, Sodium borohydride (B1222165) (NaBH₄), Ethanol (EtOH), Water.

  • Procedure:

    • Dissolve the ketone from Step A in a mixture of ethanol and water.

    • Cool the solution to 0 °C.

    • Add sodium borohydride (NaBH₄) portion-wise.

    • Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor by TLC.

    • Once the reaction is complete, neutralize the excess NaBH₄ by the careful addition of acetic acid or acetone.

    • Remove the ethanol under reduced pressure.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by silica gel chromatography to isolate 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.[9]

Protocol 2: Mitsunobu Reaction for Direct Inversion

The Mitsunobu reaction allows for a direct SN2 substitution with inversion of configuration.[17][19] Reacting this compound with a carboxylic acid (e.g., benzoic acid) under Mitsunobu conditions will yield the C-3 inverted ester. Saponification then provides the inverted alcohol.

Materials:

  • This compound

  • Triphenylphosphine (B44618) (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • A suitable nucleophile (e.g., benzoic acid, p-nitrobenzoic acid)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 equivalent), triphenylphosphine (1.5 equivalents), and the carboxylic acid (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of DEAD or DIAD (1.5 equivalents) in THF dropwise. A color change and/or precipitation of triphenylphosphine oxide may be observed.

  • Stir the reaction at room temperature for several hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel chromatography to isolate the inverted ester.

  • The ester can then be saponified (e.g., using NaOH in methanol) to yield the inverted alcohol, 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.

Logical Workflow: C-3 Configuration Inversion

Inversion_Workflow start This compound (gluco-configuration) oxidation Oxidation (e.g., Swern) start->oxidation Two-step path mitsunobu Mitsunobu Reaction (e.g., with PhCO2H) start->mitsunobu Direct path ketone 3-Keto Intermediate oxidation->ketone reduction Reduction (e.g., NaBH4) ketone->reduction final_product Diacetone-D-allose (allo-configuration) reduction->final_product inverted_ester Inverted C-3 Ester mitsunobu->inverted_ester saponification Saponification inverted_ester->saponification saponification->final_product

Caption: Pathways for the inversion of stereochemistry at C-3 of this compound.

Conclusion

The C-3 hydroxyl group of this compound offers a reliable and versatile handle for a wide range of chemical transformations. The protocols outlined in these application notes provide robust and well-documented methods for oxidation, alkylation, acylation, and stereochemical inversion at this position. These reactions are fundamental for leveraging this compound as a chiral starting material in the synthesis of high-value compounds for the pharmaceutical and materials science industries. Careful execution of these protocols will enable researchers to efficiently generate a diverse library of modified glucose derivatives for further investigation.

References

Application Notes and Protocols: Enantioselective Synthesis Utilizing Diacetone-D-Glucose as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) is a readily available and inexpensive chiral auxiliary derived from D-glucose. Its rigid furanose structure and the presence of two isopropylidene protecting groups provide a well-defined stereochemical environment, making it an effective tool for controlling the stereochemical outcome of various chemical transformations. The free hydroxyl group at the C-3 position serves as a convenient handle for the attachment of a reactant, which is then guided by the chiral scaffold to react in a highly diastereoselective manner. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.

These application notes provide an overview of the use of this compound as a chiral auxiliary in key enantioselective syntheses, including asymmetric alkylation and the synthesis of chiral building blocks. Detailed protocols for representative reactions are provided to guide researchers in applying this versatile auxiliary in their synthetic endeavors.

Key Applications and Mechanisms

This compound can be employed as a chiral auxiliary in a range of enantioselective reactions. The underlying principle involves the temporary attachment of a substrate to the C-3 hydroxyl group of the auxiliary. The bulky and conformationally restricted diacetone-glucose moiety then effectively shields one face of the reactive center on the attached substrate, directing the approach of incoming reagents to the opposite, less sterically hindered face. This results in the preferential formation of one diastereomer. After the reaction, the chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound.[1][2]

Applications Include:

  • Asymmetric Alkylation: Enolates derived from esters or other carbonyl compounds attached to this compound can be alkylated with high diastereoselectivity.

  • Synthesis of Chiral Building Blocks: this compound serves as a starting material for the synthesis of various chiral molecules, such as dihydroquinoxalinones and L-iduronate donors.[1][3]

  • Dynamic Kinetic Resolution: It has been successfully used in the dynamic kinetic resolution of α-chloro-α-aryl esters.

Quantitative Data Summary

The following tables summarize the quantitative data for representative enantioselective reactions using this compound as a chiral auxiliary or key chiral starting material.

Table 1: Asymmetric Synthesis of Dihydroquinoxalinones [1]

EntrySubstrateReagentProductYield (%)Diastereomeric Ratio (d.r.)
1N-(2-nitrophenyl)propiolamideThis compound derivativeDihydroquinoxalinone A85>99:1
2N-(2-nitrophenyl)phenylpropiolamideThis compound derivativeDihydroquinoxalinone B82>99:1

Table 2: Synthesis of Chalcogenophosphinates [4]

EntrySecondary Phosphine ChalcogenideReaction Time (h)ProductYield (%)
1Diphenylphosphine sulfide4This compound diphenylphosphinothioate79
2Dibutylphosphine sulfide24This compound dibutylphosphinothioate65
3Diphenylphosphine selenide6This compound diphenylphosphinoselenoate72

Experimental Protocols

Protocol 1: Preparation of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

This protocol describes the protection of the C-3 hydroxyl group of this compound, a common first step before its use as a chiral auxiliary or for further elaboration.[3]

Materials:

Procedure:

  • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Expected Yield: Quantitative.[3]

Protocol 2: Asymmetric Alkylation of a Glycine Derivative using a Pseudoephedrine Auxiliary (Illustrative Example of a Chiral Auxiliary Approach)

While a direct, detailed protocol for the alkylation of a substrate attached to this compound was not found in the search results, this protocol for a Myers-type alkylation using pseudoephedrine as a chiral auxiliary illustrates the general principles that would be applied. This method is a well-established strategy for the enantioselective synthesis of α-amino acids.[5]

Materials:

  • (S,S)-Pseudoephedrine glycinamide (B1583983) (1.0 eq)

  • Lithium chloride (LiCl, anhydrous, 2.0 eq)

  • Diisopropylamine (2.2 eq)

  • n-Butyllithium (n-BuLi, 2.1 eq) in hexanes

  • Alkyl halide (e.g., benzyl bromide, 1.5 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (S,S)-pseudoephedrine glycinamide and anhydrous LiCl in anhydrous THF at -78 °C under an inert atmosphere, add diisopropylamine.

  • Add n-BuLi dropwise and stir the mixture for 1 hour at -78 °C.

  • Add the alkyl halide dropwise and stir for 4-6 hours at -78 °C.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the alkylated product.

Protocol 3: Cleavage of the Chiral Auxiliary

The removal of the chiral auxiliary is a critical step to isolate the enantiomerically pure product. The conditions for cleavage depend on the linkage between the auxiliary and the product. For an ester linkage to this compound, acidic hydrolysis is typically employed.

Materials:

  • Diastereomerically pure product with this compound auxiliary

  • Aqueous acetic acid (e.g., 75%) or another suitable acid

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the substrate in aqueous acetic acid.[3]

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by chromatography to separate it from the cleaved this compound.

Visualizations

Workflow for Asymmetric Synthesis using a Chiral Auxiliary

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Attachment of Auxiliary cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage of Auxiliary Substrate Substrate Attachment Attachment Reaction (e.g., Esterification) Substrate->Attachment Chiral_Auxiliary This compound Chiral_Auxiliary->Attachment Substrate_Auxiliary_Complex Substrate-Auxiliary Complex Attachment->Substrate_Auxiliary_Complex Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Substrate_Auxiliary_Complex->Diastereoselective_Reaction Reagent Reagent Reagent->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Reaction (e.g., Hydrolysis) Diastereomeric_Product->Cleavage Enantiopure_Product Enantiomerically Enriched Product Cleavage->Enantiopure_Product Recovered_Auxiliary Recovered This compound Cleavage->Recovered_Auxiliary

Caption: General workflow for enantioselective synthesis using a chiral auxiliary.

Logical Relationship in Asymmetric Alkylation

Asymmetric_Alkylation_Logic Start Start with Substrate- Diacetone-glucose Complex Enolate_Formation Enolate Formation Start->Enolate_Formation Facial_Block Diacetone-glucose blocks one face Enolate_Formation->Facial_Block Electrophile_Approach Electrophile approaches from the unhindered face Facial_Block->Electrophile_Approach Diastereoselective_Alkylation Diastereoselective Alkylation Electrophile_Approach->Diastereoselective_Alkylation Single_Diastereomer Predominant formation of one diastereomer Diastereoselective_Alkylation->Single_Diastereomer

Caption: Key steps leading to diastereoselectivity in alkylation reactions.

Conclusion

This compound is a valuable and cost-effective chiral auxiliary for a variety of enantioselective transformations. Its rigid structure provides excellent stereocontrol, leading to high diastereoselectivities in many cases. The protocols and data presented here serve as a guide for researchers to effectively utilize this powerful tool in the synthesis of complex, enantiomerically pure molecules for pharmaceutical and other applications.

References

Synthesis of Nucleoside Analogues from Diacetone-D-Glucose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of nucleoside analogues starting from the readily available carbohydrate, diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose). This versatile starting material offers a cost-effective and efficient platform for the synthesis of a wide array of modified nucleosides with potential applications in antiviral and anticancer drug discovery.

Introduction

This compound is a partially protected derivative of D-glucose, featuring isopropylidene groups at the 1,2 and 5,6 positions. This protection leaves the hydroxyl group at the C-3 position accessible for various chemical modifications, making it an ideal chiral building block for complex organic synthesis. The furanose form of the sugar is locked by the 1,2-O-isopropylidene group, providing a rigid scaffold for stereocontrolled reactions. The synthesis of nucleoside analogues from this compound typically involves a multi-step process, including modification of the sugar moiety, coupling with a nucleobase, and subsequent deprotection steps.

Overall Synthetic Strategy

The general synthetic pathway for converting this compound into nucleoside analogues is outlined below. The strategy involves initial preparation of the protected glucose, followed by modification at the C-3 position, selective deprotection, further functionalization, glycosylation with a chosen nucleobase, and final deprotection to yield the target nucleoside analogue.

Synthesis_Workflow D_Glucose D-Glucose Diacetone_Glucose This compound (1) D_Glucose->Diacetone_Glucose Acetonation Modified_Sugar C-3 Modified Sugar (2) Diacetone_Glucose->Modified_Sugar Modification at C-3 Diol 5,6-Diol Intermediate (3) Modified_Sugar->Diol Selective Deprotection Ribo_derivative Ribo-furanose Derivative (4) Diol->Ribo_derivative Oxidative Cleavage & Reduction Activated_Sugar Activated Sugar (5) Ribo_derivative->Activated_Sugar Activation Protected_Nucleoside Protected Nucleoside Analogue (6) Activated_Sugar->Protected_Nucleoside Glycosylation Nucleoside_Analogue Nucleoside Analogue (7) Protected_Nucleoside->Nucleoside_Analogue Deprotection Vorbruggen_Glycosylation Activated_Sugar Activated Sugar (e.g., 1-O-acetyl) Protected_Nucleoside Protected β-Nucleoside Activated_Sugar->Protected_Nucleoside Silylated_Base Silylated Nucleobase Silylated_Base->Protected_Nucleoside Lewis_Acid Lewis Acid (e.g., TMSOTf) Lewis_Acid->Protected_Nucleoside

Diacetone-D-Glucose: A Versatile Tool in Modern Carbohydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacetone-D-glucose, also known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a cornerstone in carbohydrate chemistry and a pivotal intermediate in the synthesis of complex carbohydrates and glycoconjugates.[1][2] As a derivative of D-glucose, it features two isopropylidene protecting groups on the 1,2 and 5,6 hydroxyls, which leaves the C-3 hydroxyl group strategically exposed for precise chemical modifications.[1] This unique structural feature makes it an invaluable building block for the synthesis of modified sugars, nucleosides, and other biologically active molecules, finding extensive applications in drug discovery and development.[1][3] Its use in chiral pool synthesis leverages its inherent chirality to produce enantiomerically pure molecules, a critical aspect of modern pharmaceutical development.[1]

This document provides detailed protocols for the synthesis of this compound and its subsequent modification through common synthetic transformations, including oxidation, alkylation, and esterification of the C-3 hydroxyl group.

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound under various catalytic conditions, offering a comparative overview of reaction parameters and yields.

Catalyst SystemStarting MaterialMolar Ratio (Glucose:Catalyst:Solvent)Temperature (°C)Reaction TimeYield (%)Reference
Concentrated H₂SO₄D-Glucose Monohydrate1 : 0.6 (w/w H₂SO₄) : ~6.7 (v/w Acetone)20-251 hour69[4]
Concentrated H₂SO₄D-Glucose-¹³C₆1 : ~0.1 (v/v H₂SO₄) : 73.52512 hours75.6[5]
IodineD-Glucose1 : 0.15 : 122.562 (reflux)5 hours~75[3]
Boron trifluoride-diethyletherAnhydrous α-D-(+)-glucose & Diketene1 : 0.017 : ~20 (v/w Acetone)904.5 hours63[2]
Boron trifluoride-diethyletherAnhydrous α-D-glucose1 : 0.0013 : ~20 (v/w Acetone)88-1154 hours62[6]

Experimental Protocols

Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (this compound)

This protocol describes the synthesis of this compound from D-glucose monohydrate using concentrated sulfuric acid as a catalyst.[4]

Materials:

Procedure:

  • To a round-bottom flask containing 1 liter of acetone and 150 g of D-glucose monohydrate, at room temperature (20-25°C) and with stirring, add 100 g of concentrated H₂SO₄ dropwise.[4]

  • Monitor the reaction progress by HPLC. After approximately 60 minutes, the formation of diacetone glucose should be around 69%.[4]

  • Upon completion, neutralize the reaction mixture by the slow addition of solid sodium carbonate until the cessation of gas evolution.

  • Filter the solid salts and wash with acetone.

  • Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator to obtain a crude syrup.

  • Dissolve the syrup in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the resulting solid from a mixture of dichloromethane and hexane to yield pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.

Protocol 2: Oxidation of the C-3 Hydroxyl Group

This protocol provides a general procedure for the oxidation of the C-3 hydroxyl group of this compound to a ketone (1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose).

Materials:

  • 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

  • Pyridinium (B92312) chlorochromate (PCC) or other suitable oxidizing agent (e.g., TEMPO/BAIB)

  • Dichloromethane (CH₂Cl₂)

  • Silica (B1680970) gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Apparatus for column chromatography

Procedure:

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in dichloromethane in a round-bottom flask.

  • Add pyridinium chlorochromate (PCC) to the solution and stir the mixture at room temperature.[7]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional dichloromethane.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ketone.

Protocol 3: Alkylation of the C-3 Hydroxyl Group

This protocol outlines a general method for the alkylation of the C-3 hydroxyl group, for example, benzylation.[8]

Materials:

  • 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

  • Sodium hydride (NaH)

  • Benzyl (B1604629) bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe and needle for additions

  • Ice bath

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0°C in a round-bottom flask, add a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous DMF dropwise.[8]

  • Stir the mixture at 0°C for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Esterification of the C-3 Hydroxyl Group

This protocol describes a general procedure for the esterification of the C-3 hydroxyl group using an acid anhydride (B1165640).

Materials:

  • 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

  • Acetic anhydride (or other desired acid anhydride)

  • Pyridine (B92270)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a mixture of dichloromethane and pyridine in a round-bottom flask and cool to 0°C.

  • Add a catalytic amount of DMAP.

  • Add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired ester.

Visualizations

Synthesis_of_Diacetone_D_Glucose D_Glucose D-Glucose Diacetone_Glucose 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose D_Glucose->Diacetone_Glucose Acetonation Acetone Acetone Acetone->Diacetone_Glucose Catalyst H₂SO₄ or Iodine or Lewis Acid Catalyst->Diacetone_Glucose Modification_of_Diacetone_D_Glucose Diacetone_Glucose 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose (Free 3-OH) Oxidation Oxidation (e.g., PCC) Diacetone_Glucose->Oxidation Reaction at C-3 Alkylation Alkylation (e.g., NaH, BnBr) Diacetone_Glucose->Alkylation Reaction at C-3 Esterification Esterification (e.g., Ac₂O, Pyridine) Diacetone_Glucose->Esterification Reaction at C-3 Ketone 3-Keto Derivative Oxidation->Ketone Ether 3-O-Alkyl/Benzyl Derivative Alkylation->Ether Ester 3-O-Acyl Derivative Esterification->Ester Selective_Deprotection_Strategy cluster_0 Protection cluster_1 Modification at C-3 cluster_2 Selective Deprotection cluster_3 Further Modification D_Glucose D-Glucose Diacetone_Glucose This compound (3-OH free) D_Glucose->Diacetone_Glucose Acetone, Acid Modified_Diacetone 3-O-Modified This compound Diacetone_Glucose->Modified_Diacetone Oxidation, Alkylation, Esterification, etc. Monoacetone_Glucose 1,2-O-isopropylidene Derivative Modified_Diacetone->Monoacetone_Glucose Mild Acidic Hydrolysis Final_Product Complex Carbohydrate Derivative Monoacetone_Glucose->Final_Product Reactions at 5,6-OH

References

Application Notes and Protocols: Protecting Group Strategies for Diacetone-D-Glucose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose, is a versatile and pivotal starting material in carbohydrate chemistry.[1][2] Its rigid furanose structure and the presence of a single free hydroxyl group at the C-3 position make it an ideal scaffold for the synthesis of a wide array of complex carbohydrates and chiral molecules.[2] The strategic use of protecting groups to temporarily mask the reactive hydroxyl groups is fundamental to achieving regioselective modifications at other positions of the glucose ring.[3] These application notes provide an overview of common protecting group strategies for this compound derivatives and detailed protocols for key transformations.

The core principle of these strategies revolves around the selective protection of the C-3 hydroxyl group, followed by the selective deprotection of either the 1,2- or 5,6-O-isopropylidene groups to unmask other hydroxyl groups for further functionalization. This stepwise approach allows for precise control over the synthesis of complex carbohydrate structures, which are integral to drug development, glycobiology, and materials science.

Key Protecting Group Strategies

The choice of a protecting group for the C-3 hydroxyl group is dictated by its stability to various reaction conditions and the ease of its selective removal. Common protecting groups for this position include benzyl (B1604629) ethers, silyl (B83357) ethers, esters (acyl groups), and sulfonates.

  • Benzyl Ethers: Benzyl groups are robust and stable to a wide range of reaction conditions, including acidic and basic environments. They are typically introduced using benzyl bromide in the presence of a base like sodium hydride.[4] Their removal is conveniently achieved by catalytic hydrogenation.

  • Silyl Ethers: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), are popular due to their ease of introduction and removal under mild conditions. They are generally stable to neutral and basic conditions but can be cleaved using fluoride (B91410) ion sources (e.g., TBAF) or acidic conditions.

  • Esters (Acyl Groups): Acetyl or benzoyl groups are frequently used to protect hydroxyl functions. They are readily introduced using the corresponding acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270).[5] Ester groups can be removed under basic conditions, such as with sodium methoxide (B1231860) in methanol.

  • Sulfonates (e.g., Tosylates): Tosylates are not only good protecting groups but also excellent leaving groups, facilitating nucleophilic substitution reactions at the C-3 position. They are prepared by reacting the alcohol with p-toluenesulfonyl chloride in pyridine.[6]

Diagrams of Synthetic Pathways and Workflows

Selective Protection and Deprotection of this compound

G DAG This compound P_DAG 3-O-Protected This compound DAG->P_DAG Protection of 3-OH (e.g., Bn, Si, Ac) Deprot_56 1,2-O-Isopropylidene- 3-O-Protected-D-glucose P_DAG->Deprot_56 Selective Deprotection of 5,6-acetonide Deprot_12 5,6-O-Isopropylidene- 3-O-Protected-D-glucose P_DAG->Deprot_12 Selective Deprotection of 1,2-acetonide Final Further Functionalization Deprot_56->Final Deprot_12->Final

Caption: Selective protection and deprotection pathways for this compound.

General Experimental Workflow for a Protection Reaction

G Start Dissolve this compound in anhydrous solvent Reagents Add base and protecting group reagent Start->Reagents Reaction Stir at appropriate temperature Reagents->Reaction Monitor Monitor reaction by TLC Reaction->Monitor Workup Quench reaction and perform aqueous work-up Monitor->Workup Upon completion Extract Extract with organic solvent Workup->Extract Dry Dry organic layer and concentrate in vacuo Extract->Dry Purify Purify by column chromatography or crystallization Dry->Purify Product Characterize pure product Purify->Product

Caption: General experimental workflow for a protection reaction.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for common protection and deprotection reactions of this compound derivatives.

Table 1: Protection of the 3-Hydroxyl Group of this compound

Protecting GroupReagents and ConditionsReaction TimeYield (%)Reference
Benzyl (Bn)Benzyl bromide, NaH, DMF, 0 °C to rt2 hQuantitative[4]
Benzyl (Bn)Benzyl bromide, tetra-butylammonium bromide, base, toluene (B28343) or DMF, 55 °C to reflux--[7]
n-Heptyl1-Bromoheptane, NaH, THF, rt1.5 h98[8]
Tosyl (Ts)p-Toluenesulfonyl chloride, pyridine, CH₂Cl₂, 60 °C48 h78[6]
ChalcogenophosphinateSecondary phosphine (B1218219) chalcogenides, CCl₄/Et₃N, 70 °C4-24 h42-79[9]
Acetyl (Ac)Acetic anhydride, pyridine, 0 °C to rt--[5]

Table 2: Selective Deprotection of Isopropylidene Groups

Deprotected GroupReagents and ConditionsReaction TimeYield (%)Reference
5,6-O-isopropylidene75% Acetic acid-88[4]
5,6-O-isopropylidene60% Aqueous acetic acid--[10]
5,6-O-isopropylideneDilute H₂SO₄ or HCl in methanol12-24 h-[10]
5,6-O-isopropylideneCopper (II) chloride dihydrate, ethanol (B145695) or 2-propanol, rt-99[10]
5,6-O-isopropylideneH-Beta zeolite, aqueous MeOH, rt--[11]
1,2-O-isopropylideneDilute H₂SO₄-Quantitative[12]

Experimental Protocols

Protocol 1: Benzylation of the 3-Hydroxyl Group of this compound[4]

Materials:

  • 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (this compound)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Methanol

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench the excess NaH by the slow addition of methanol.

  • Dilute the mixture with water and extract with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. A quantitative yield is reported.[4]

Protocol 2: Tosylation of the 3-Hydroxyl Group of this compound[6]

Materials:

  • 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • p-Toluenesulfonyl chloride (TsCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, rotary evaporator.

Procedure:

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1.0 eq) in anhydrous pyridine.

  • Add a solution of p-toluenesulfonyl chloride (1.5 eq) in anhydrous dichloromethane.

  • Stir the resulting mixture at 60 °C for 48 hours.

  • Remove the organic solvents under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the product by crystallization or silica gel column chromatography to yield 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose (78% yield).[6]

Protocol 3: Selective Deprotection of the 5,6-O-Isopropylidene Group[4]

Materials:

  • 3-O-protected-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose derivative

  • 75% aqueous acetic acid

  • Sodium bicarbonate (solid or saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, rotary evaporator.

Procedure:

  • Dissolve the 3-O-protected-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose derivative in 75% aqueous acetic acid.

  • Stir the solution at room temperature and monitor the reaction progress by TLC. The reaction time will vary depending on the substrate.

  • Once the starting material is consumed, carefully neutralize the acetic acid by adding solid sodium bicarbonate or a saturated aqueous solution until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting diol by silica gel column chromatography to afford the 3-O-protected-1,2-O-isopropylidene-α-D-glucofuranose. An 88% yield is reported for the deprotection of the 3-O-benzyl derivative.[4]

References

Application Notes and Protocols: Synthesis of Bioactive Molecules from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various bioactive molecules utilizing the versatile starting material, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone glucose. This readily available and protected form of glucose offers a chiral scaffold for the development of novel therapeutic agents, including antibacterial, antifungal, anticancer, and anti-inflammatory compounds.

Synthesis of Antibacterial Agents: 3,5,6-tri-O-acyl-1,2-O-isopropylidene-α-D-glucofuranose Derivatives

The selective acylation of 1,2-O-isopropylidene-α-D-glucofuranose, derived from diacetone glucose, yields a series of 3,5,6-tri-O-acyl derivatives exhibiting promising antibacterial activity. The synthesis involves the initial selective hydrolysis of the 5,6-O-isopropylidene group of diacetone glucose, followed by the acylation of the exposed hydroxyl groups.

Experimental Protocol: Synthesis of 1,2-O-isopropylidene-3,5,6-tri-O-acetyl-α-D-glucofuranose[1][2]

Step 1: Synthesis of 1,2-O-isopropylidene-α-D-glucofuranose (2)

  • A solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1) (5 g, 19.2 mmol) in 70% aqueous acetic acid (50 mL) is stirred at room temperature for 2 hours.

  • The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting solution is extracted with chloroform (B151607) (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a syrup.

  • The syrup is purified by silica (B1680970) gel column chromatography using an ethyl acetate-hexane (1:2) eluent to afford 1,2-O-isopropylidene-α-D-glucofuranose (2) as a solid mass (yield: 3.5 g, 80%). Recrystallization from methanol (B129727) gives the pure product as needles.

Step 2: Synthesis of 1,2-O-isopropylidene-3,5,6-tri-O-acetyl-α-D-glucofuranose (3)

  • To a solution of 1,2-O-isopropylidene-α-D-glucofuranose (2) (100 mg, 0.38 mmol) in anhydrous dichloromethane (B109758) (3 mL) and triethylamine (B128534) (0.15 mL), add acetic anhydride (B1165640) (0.17 mL, 4 molar equivalents).

  • Stir the reaction mixture at room temperature for 8-10 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is diluted with dichloromethane and washed successively with saturated aqueous sodium bicarbonate and distilled water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography with an ethyl acetate-hexane (1:8) eluent to yield 1,2-O-isopropylidene-3,5,6-tri-O-acetyl-α-D-glucofuranose (3) as needles (yield: 110 mg, 70%).

Quantitative Data: Antibacterial Activity

The antibacterial activity of various synthesized 3,5,6-tri-O-acyl derivatives was evaluated against several human pathogenic bacteria. The minimum inhibitory concentration (MIC) values are summarized in the table below.

CompoundAcyl GroupTest BacteriaMIC (µg/mL)
3 AcetylBacillus cereus64
4 PentanoylBacillus cereus32
5 HexanoylStaphylococcus aureus32
6 PivaloylSalmonella typhi64
7 DecanoylShigella sonnei128
8 LauroylBacillus subtilis16
9 MyristoylStaphylococcus aureus16
10 4-t-butylbenzoylBacillus megaterium32
11 4-chlorobenzoylEscherichia coli64
12 2,6-dichlorobenzoylPseudomonas aeruginosa128
Kanamycin-Bacillus cereus0.78

Data extracted from Kawsar et al., 2013.[1][2]

Synthetic Workflow

Synthesis_Antibacterial start 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1) step1 Selective Hydrolysis (70% aq. Acetic Acid) start->step1 intermediate 1,2-O-isopropylidene-α-D-glucofuranose (2) step1->intermediate step2 Acylation (Acyl Chloride/Anhydride, Et3N, DCM) intermediate->step2 end 3,5,6-tri-O-acyl Derivatives (Antibacterial Activity) step2->end

Caption: Synthetic route to antibacterial 3,5,6-tri-O-acyl-glucofuranose derivatives.

Synthesis of Antimicrobial Agents: 6-O-Stearoyl-1,2-O-isopropylidene-α-D-glucofuranose Derivatives

Selective acylation at the C-6 position of 1,2-O-isopropylidene-α-D-glucofuranose, followed by further modifications at the C-3 and C-5 positions, has yielded derivatives with significant antimicrobial (antibacterial and antifungal) properties.

Experimental Protocol: Synthesis of 6-O-Stearoyl-1,2-O-isopropylidene-α-D-glucofuranose (5)[3]
  • To a stirred solution of 1,2-O-isopropylidene-α-D-glucofuranose (4) (2.0 g, 9.08 mmol) in anhydrous pyridine (B92270) (3 mL) at 0°C, slowly add stearoyl chloride (3.02 g, 9.97 mmol).

  • Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Stir the reaction mixture at 0°C for 6 hours, then at room temperature overnight.

  • Perform a standard work-up procedure followed by column chromatography (eluent: n-hexane/ethyl acetate (B1210297) = 3/1) to obtain compound 5 (2.83 g, 64%) as needles.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of the synthesized compounds was evaluated against a panel of bacteria and fungi. The zones of inhibition are presented below.

CompoundModificationStaphylococcus aureus (inhibition zone, mm)Aspergillus niger (inhibition zone, mm)
3 Diacetone glucose1012
4 1,2-O-isopropylidene-α-D-glucofuranose1214
5 6-O-stearoyl2225
6 6-O-stearoyl, 3,5-di-O-acetyl2023
7 6-O-stearoyl, 3,5-di-O-mesyl1518
8 6-O-stearoyl, 3,5-di-O-benzoyl2427
Ampicillin-25-
Fluconazole--30

Data extracted from a study on 6-O-stearoyl derivatives.[3]

General Antimicrobial Action

Apoptosis_Pathway General Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Anti_inflammatory_Pathway arachidonic_acid Arachidonic Acid cox_enzyme COX Enzymes (COX-1, COX-2) arachidonic_acid->cox_enzyme prostaglandins Prostaglandins cox_enzyme->prostaglandins inflammation Inflammation prostaglandins->inflammation nsaids 3-O-Glucofuranose Derivatives (Potential COX inhibitors) nsaids->cox_enzyme Inhibition

References

The Versatile Chiral Synthon: Diacetone-D-Glucose in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diacetone-D-glucose (B1670380) (DAG), a readily available and inexpensive derivative of D-glucose, has emerged as a cornerstone in the stereoselective synthesis of a diverse array of complex natural products. Its rigid furanose structure, with two isopropylidene protecting groups at the 1,2- and 5,6-positions, strategically leaves the C-3 hydroxyl group accessible for a wide range of chemical transformations. This unique structural feature makes DAG an invaluable chiral building block, enabling chemists to introduce key stereocenters with high precision, thereby streamlining the total synthesis of intricate molecular architectures with significant biological activity.

This application note provides a detailed overview of the utility of this compound in the total synthesis of natural products, complete with experimental protocols for key transformations and quantitative data for representative synthetic steps.

Key Advantages of this compound in Natural Product Synthesis:

  • Chiral Pool Starting Material: As a derivative of D-glucose, DAG provides a rich source of chirality, allowing for the synthesis of enantiomerically pure target molecules.[1][2]

  • Selective Reactivity: The free hydroxyl group at the C-3 position allows for selective functionalization, serving as a handle for chain elongation, inversion of stereochemistry, or the introduction of various functional groups.[3][4]

  • Versatile Transformations: The isopropylidene protecting groups can be selectively removed under different conditions, providing access to other hydroxyl groups for further manipulation.[5]

  • Cost-Effectiveness: The commercial availability and low cost of DAG make it an attractive starting material for both academic research and industrial-scale synthesis.[2]

Applications in the Total Synthesis of Natural Products

This compound has been successfully employed in the synthesis of a wide range of natural products, including macrolides, alkaloids, and complex carbohydrates. Below are examples illustrating its strategic application.

Formal Synthesis of a Heparan Sulfate (B86663) Disaccharide Repeating Unit

Heparan sulfate is a glycosaminoglycan involved in various biological processes. The synthesis of its repeating disaccharide unit, IdoA-GlcN, is a crucial step in understanding its structure-activity relationship. A concise formal synthesis of this unit has been achieved starting from this compound.[5]

The key strategic element in this synthesis is the conversion of the D-glucose configuration of DAG to the L-idose configuration required for the L-iduronate donor. This is achieved through a series of stereocontrolled reactions at the C-3 and C-5 positions.

Key Transformations and Quantitative Data:

Step No.ReactionReagents and ConditionsProductYield (%)
1Benzylation of C-3 OHNaH, BnBr, DMF3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseQuantitative
2Selective Hydrolysis75% Acetic Acid3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose88

Experimental Protocols:

Protocol 1: Benzylation of the C-3 Hydroxyl Group of this compound [5]

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl (B1604629) bromide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the 3-O-benzyl derivative in quantitative yield.

Protocol 2: Selective Hydrolysis of the 5,6-O-Isopropylidene Group [5]

  • Dissolve the 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1.0 eq) in 75% aqueous acetic acid.

  • Stir the solution at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the diol product.

Synthetic Pathway of L-Iduronate Donor from this compound

G DAG This compound BnDAG 3-O-Benzyl-DAG DAG->BnDAG NaH, BnBr, DMF (Quantitative) Diol 3-O-Benzyl-1,2-O-isopropylidene -α-D-glucofuranose BnDAG->Diol 75% AcOH (88%) Aldehyde Intermediate Aldehyde Diol->Aldehyde NaIO4 L_Idose_deriv L-Idose Derivative Aldehyde->L_Idose_deriv Multi-step Sequence L_Iduronate_donor L-Iduronate Donor L_Idose_deriv->L_Iduronate_donor Oxidation

Caption: Synthesis of L-Iduronate Donor from DAG.

Attempted Synthesis of a 2-Deoxystreptamine (B1221613) (2-DOS) Mimic

While not a successful total synthesis, the reported attempt to synthesize a 2-deoxystreptamine (2-DOS) mimic from this compound provides valuable insights into the reactivity of DAG and highlights potential challenges. The synthetic strategy involved functionalization of the C-3 hydroxyl group and subsequent manipulations to construct the aminocyclitol core.

Key Transformations and Quantitative Data:

Step No.ReactionReagents and ConditionsProductYield (%)
1Thiocarbonylation1,1′-Thiocarbonyldiimidazole, DMAP, Acetonitrile (B52724), 85 °CIntermediate 180
2Radical DeoxygenationAIBN, Bu3SnH, Toluene, 110 °CIntermediate 275
3Selective Hydrolysis40% Acetic AcidIntermediate 349

Experimental Protocols:

Protocol 3: Thiocarbonylation of this compound

  • Dissolve this compound (1.0 eq, 19.21 mmol) in acetonitrile (40 mL) in a dry round-bottom flask.

  • Add 4-dimethylaminopyridine (B28879) (DMAP) (0.2 eq, 3.84 mmol) and 1,1′-thiocarbonyldiimidazole (2.0 eq, 38.42 mmol).

  • Reflux the mixture at 85 °C for 60 minutes, monitoring the reaction by TLC.

  • Remove the acetonitrile under reduced pressure.

  • Extract the crude product with dichloromethane (B109758) (3 x).

  • Dry the combined organic layers over magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography (50% ethyl acetate/hexanes) to yield the thiocarbonyl derivative.[6]

Protocol 4: Swern Oxidation of a this compound Derivative

  • To a solution of oxalyl chloride (1.5 eq) in dichloromethane at -78 °C, add dimethyl sulfoxide (B87167) (DMSO) (2.0 eq) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of the alcohol (a derivative of this compound with a free hydroxyl group) (1.0 eq) in dichloromethane dropwise.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (B128534) (5.0 eq) dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aldehyde or ketone by column chromatography.

Experimental Workflow for the Attempted Synthesis of a 2-DOS Mimic

G cluster_start Starting Material cluster_functionalization C-3 Functionalization cluster_deprotection Deprotection & Further Steps DAG This compound Thiocarbonylation Thiocarbonylation (80% yield) DAG->Thiocarbonylation Deoxygenation Radical Deoxygenation (75% yield) Thiocarbonylation->Deoxygenation Hydrolysis Selective Hydrolysis (49% yield) Deoxygenation->Hydrolysis Further_Steps Further Unsuccessful Steps Hydrolysis->Further_Steps

Caption: Workflow of the attempted 2-DOS mimic synthesis.

Conclusion

This compound continues to be a powerful and versatile tool in the arsenal (B13267) of synthetic organic chemists. Its inherent chirality, coupled with the ability to selectively functionalize its C-3 hydroxyl group and manipulate its protecting groups, provides a robust platform for the efficient and stereocontrolled total synthesis of a wide variety of complex and biologically significant natural products. The development of novel synthetic methodologies centered around this chiral synthon will undoubtedly continue to push the boundaries of natural product synthesis and drug discovery.

References

Catalytic Oxidation of Diacetone-D-Glucose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic oxidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose. This process selectively oxidizes the secondary alcohol at the C-3 position to yield 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose, a key intermediate in the synthesis of various carbohydrate-based compounds and rare sugars.[1]

Introduction

This compound is a readily available and versatile starting material derived from D-glucose.[2] Its protected hydroxyl groups at the 1, 2, 5, and 6 positions allow for selective chemistry at the unprotected C-3 hydroxyl group. The oxidation of this specific hydroxyl group is a critical step in accessing a range of important derivatives, including branched-chain sugars and precursors for novel therapeutics.[3][4] This document outlines several established catalytic methods for this transformation, providing detailed protocols and comparative data to aid in methodological selection and implementation.

Experimental Protocols

Several catalytic systems have been successfully employed for the oxidation of this compound. The choice of method may depend on factors such as desired yield, scalability, and tolerance of other functional groups.

Method 1: Swern Oxidation

The Swern oxidation is a mild and efficient method that utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or acetic anhydride (B1165640), to oxidize primary and secondary alcohols.[5][6][7][8]

Protocol:

  • To a solution of oxalyl chloride in dichloromethane (B109758) at -78 °C, add a solution of dimethylsulfoxide in dichloromethane dropwise. Stir the mixture for 5 minutes.

  • Add a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in dichloromethane to the reaction mixture.

  • After stirring for 5 minutes, add diisopropylethylamine and allow the reaction mixture to warm to room temperature.

  • Dilute the reaction mixture with diethyl ether and water, and separate the layers.

  • Wash the organic layer with water and brine, then dry over magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash chromatography.[9]

An alternative procedure using DMSO and acetic anhydride is as follows:

  • Prepare a mixture of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent), DMSO, and acetic anhydride.[4] The molar ratio of the glucose derivative to acetic anhydride can range from 1:3 to 1:9.[10]

  • Stir the mixture at 60 °C for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • Upon completion, remove the solvents under reduced pressure.

  • Stir the residue with a mixture of water, hexane, and diethyl ether for 15 minutes.

  • Isolate the product from the organic phase.[4]

Method 2: Ruthenium-Catalyzed Oxidation

Ruthenium-based catalysts offer an effective method for the oxidation of alcohols.[11] This protocol utilizes ruthenium dioxide as the catalyst with sodium metaperiodate as the co-oxidant.[1]

Protocol:

  • To a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in carbon tetrachloride, add an aqueous solution of sodium bicarbonate.[1]

  • Add a catalytic amount of ruthenium dioxide to the biphasic mixture.[1]

  • With vigorous stirring, add a 5% aqueous solution of sodium metaperiodate dropwise until the oxidation is complete, as monitored by TLC.[1]

  • Separate the layers and extract the aqueous phase multiple times with chloroform.[1]

  • Combine the organic extracts, dry, and concentrate to yield the crude product, which can be further purified.

Method 3: Chromium Trioxide-Pyridine Oxidation

This classical method employs the Collins reagent (a complex of chromium trioxide and pyridine) for the selective oxidation of alcohols.

Protocol:

  • Prepare the chromium trioxide-pyridine complex in acetic acid.

  • Add a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to the oxidant solution at room temperature.

  • The reaction is temperature-sensitive; careful control is necessary to balance the rate of oxidation with potential hydrolysis of the isopropylidene groups.[12]

  • Monitor the reaction by TLC. Upon completion, the reaction is quenched and worked up to isolate the product.

  • The product can be isolated via extraction with aqueous hydrogen sulfite, followed by adjusting the pH to 8 to recover the carbonyl compound.[12]

Data Presentation

The following table summarizes the reported yields for the different catalytic oxidation methods of this compound.

Oxidation MethodCatalyst/ReagentsSolventTemperatureYield (%)Reference
Swern OxidationDMSO, Acetic Anhydride-60 °C67[4]
Chromium TrioxideCrO₃-Pyridine ComplexAcetic AcidRoom Temp.~6 (isolated)[12]
Catalytic OxidationPlatinum CatalystNot Specified50 °C~80[12]

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the catalytic oxidation of this compound.

chemical_reaction cluster_reactants Reactant cluster_products Product Diacetone_D_Glucose 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose Keto_derivative 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose Diacetone_D_Glucose->Keto_derivative [Oxidizing Agent]

Caption: Chemical transformation of this compound.

experimental_workflow cluster_workflow Generalized Experimental Workflow start Start dissolve Dissolve this compound in appropriate solvent start->dissolve add_catalyst Add Catalyst and Oxidizing Agents dissolve->add_catalyst reaction Monitor Reaction (e.g., by TLC) add_catalyst->reaction workup Quench and Workup (Extraction, Washing) reaction->workup purification Purify Product (e.g., Chromatography) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Generalized experimental workflow diagram.

References

Application Notes and Protocols: Glycosylation Reactions with Diacetone-D-Glucose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for glycosylation reactions involving 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose, and its derivatives. This versatile starting material, with its selectively protected hydroxyl groups, serves as a crucial building block in carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates with significant biological and therapeutic potential.[1]

Introduction

This compound is a derivative of D-glucose in which the 1,2 and 5,6 hydroxyl groups are protected by isopropylidene ketals. This protection strategy leaves the C-3 hydroxyl group available for a variety of chemical modifications, making it an invaluable intermediate in organic synthesis. Its applications are particularly prominent in the pharmaceutical industry, where it serves as a key precursor for the synthesis of modified sugars and nucleosides, foundational components in drug discovery and development.[2][3]

Application Note 1: Synthesis of a Heparan Sulfate (B86663) Disaccharide Precursor

Heparan sulfate is a glycosaminoglycan involved in various biological processes, and its synthetic precursors are of great interest for therapeutic applications.[4] This protocol outlines the initial steps in the synthesis of a key disaccharide repeating unit of heparan sulfate, starting with the benzylation of this compound.

Experimental Protocol: 3-O-Benzylation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

This procedure details the protection of the free hydroxyl group at the C-3 position of this compound with a benzyl (B1604629) group, a common step to prevent its participation in subsequent reactions.

Materials:

  • 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

  • Sodium hydride (NaH)

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Continue stirring at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Quantitative Data:

Starting MaterialProductReagentsSolventYieldReference
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseNaH, BnBrDMF~95%[4]

Logical Workflow for Heparan Sulfate Precursor Synthesis

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product start This compound benzylation 3-O-Benzylation start->benzylation NaH, BnBr hydrolysis Selective Hydrolysis (5,6-O-isopropylidene) benzylation->hydrolysis Aqueous Acetic Acid cleavage Oxidative Cleavage hydrolysis->cleavage NaIO4 glycosylation Glycosylation with Glucosyl Acceptor cleavage->glycosylation product Heparan Sulfate Disaccharide Precursor glycosylation->product

Caption: Synthetic pathway from this compound to a heparan sulfate precursor.

Application Note 2: this compound as a Glycosyl Acceptor in O-Glycosylation

The free 3-hydroxyl group of this compound makes it an excellent glycosyl acceptor for the formation of O-glycosidic linkages. The stereochemical outcome of such reactions is highly dependent on the reaction conditions.

Experimental Protocol: Koenigs-Knorr Glycosylation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

The Koenigs-Knorr reaction is a classic method for glycosidic bond formation, typically involving a glycosyl halide donor and an alcohol acceptor in the presence of a promoter, such as a silver salt.[4]

Materials:

  • 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (glycosyl acceptor)

  • Per-O-acetylated glycosyl bromide (e.g., acetobromoglucose) (glycosyl donor)

  • Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O)

  • Anhydrous dichloromethane (B109758) (DCM) or toluene

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor (1.2 eq), silver carbonate (1.5 eq), and freshly activated 4 Å molecular sieves.

  • Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.

  • Dissolve the glycosyl donor (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired disaccharide.

Quantitative Data on Stereoselectivity:

The stereoselectivity of glycosylation reactions with this compound as an acceptor can be influenced by various factors, including the donor, promoter, and reaction temperature. The following table summarizes data from a study on the glycosylation of this compound with an L-idopyranosyl donor.[5]

Donor ConcentrationDonor:Acceptor RatioTemperature (°C)α:β RatioCombined YieldReference
0.1 M1:1.2-201:1.575%[5]
0.1 M1:1.2-51:1.278%[5]
0.01 M1:1.2-201:2.365%[5]
0.01 M1:1.2-51:1.871%[5]

Koenigs-Knorr Reaction Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product acceptor This compound (Acceptor) mixing Mixing and Reaction acceptor->mixing donor Glycosyl Halide (Donor) donor->mixing promoter Silver Salt Promoter (e.g., Ag2CO3) promoter->mixing solvent Anhydrous Solvent (e.g., DCM) solvent->mixing sieves Molecular Sieves sieves->mixing workup Filtration and Concentration mixing->workup purification Column Chromatography workup->purification product Disaccharide purification->product

Caption: General workflow for the Koenigs-Knorr glycosylation.

Application Note 3: Synthesis of Nucleoside Analogs for Drug Development

This compound derivatives are valuable precursors in the synthesis of nucleoside analogs, a class of compounds with significant antiviral and anticancer activities.

Experimental Protocol: Synthesis of a 1,2,3-Triazole-Containing Furanosyl Nucleoside Analog

This protocol describes the synthesis of a triazole-linked nucleoside analog, where the glycosidic bond is replaced by a stable triazole ring.

Materials:

  • 3-O-protected 5-azido-1,2-O-isopropylidene-α-D-xylofuranose (derived from this compound)

  • Propargyl alcohol

  • Toluene

Procedure:

  • Dissolve the 5-azido-3-O-protected-1,2-O-isopropylidene-α-D-xylofuranose (1.0 eq) in toluene.

  • Add propargyl alcohol (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 16-48 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the triazole-linked nucleoside analog.

Quantitative Data:

Azido-sugar PrecursorAlkyneSolventConditionsYieldReference
5-azido-3-O-benzyl-1,2-O-isopropylidene-α-D-xylofuranosePropargyl alcoholTolueneReflux~60%

Role of this compound in Bioactive Molecule Synthesis

G cluster_derivatives Key Derivatives cluster_applications Bioactive Molecules start This compound der1 3-O-Alkyl/Aryl Derivatives start->der1 der2 Selectively Deprotected Derivatives start->der2 der3 Oxidized/Reduced Derivatives start->der3 app4 Chiral Ligands start->app4 app1 Oligosaccharides der1->app1 app2 Glycoconjugates der2->app2 app3 Nucleoside Analogs (Antivirals, Anticancer) der3->app3

Caption: this compound as a versatile building block.

Note on Signaling Pathways: While this compound derivatives are instrumental in synthesizing molecules with therapeutic potential, the direct involvement of these synthetic precursors in specific cellular signaling pathways is not extensively documented in the literature. Their role is primarily as a foundational chemical scaffold for the construction of bioactive compounds. The resulting glycosylated molecules may then interact with various biological targets, influencing signaling pathways related to their therapeutic mode of action.

References

Diacetone-D-Glucose: A Versatile Precursor for the Synthesis of Aza- and Thiosugars

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) is a readily available and versatile chiral starting material in carbohydrate chemistry. Its selectively protected structure, with a free hydroxyl group at the C-3 position, makes it an ideal precursor for the synthesis of a wide range of modified sugars, including biologically active aza- and thiosugars. Azasugars, where the ring oxygen is replaced by a nitrogen atom, and thiosugars, where it is replaced by a sulfur atom, are of significant interest to researchers in drug development due to their potent inhibitory effects on various enzymes, particularly glycosidases. This has led to their investigation as therapeutic agents for conditions such as diabetes, viral infections, and lysosomal storage disorders.

This document provides detailed protocols for the synthesis of representative aza- and thiosugars starting from this compound, along with quantitative data and visualizations of relevant biological pathways.

Key Applications in Drug Development

Aza- and thiosugars derived from this compound have shown promise in several therapeutic areas:

  • Antidiabetic Agents: By inhibiting α-glucosidases in the intestine, these sugar analogues can delay the breakdown and absorption of carbohydrates, leading to a reduction in postprandial hyperglycemia. This mechanism is crucial in the management of type 2 diabetes.

  • Antiviral Therapies: Certain aza- and thiosugars interfere with the glycosylation of viral proteins, a critical step in the life cycle of many viruses, including HIV and influenza.

  • Lysosomal Storage Disorder Treatments: Azasugars can act as pharmacological chaperones, assisting in the proper folding of deficient lysosomal enzymes and restoring their function in genetic disorders like Gaucher and Fabry disease.

Experimental Protocols

Protocol 1: Synthesis of 1-Deoxynojirimycin (B1663644) (DNJ) - A Representative Azasugar

This protocol outlines a multi-step synthesis of 1-deoxynojirimycin (DNJ), a potent α-glucosidase inhibitor, starting from this compound. The key steps involve oxidation of the C-3 hydroxyl, reductive amination to introduce the nitrogen atom, and subsequent deprotection and cyclization.

Step 1: Oxidation of this compound

  • Procedure: To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM), add pyridinium (B92312) chlorochromate (PCC) (1.5 eq). Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel. Concentrate the filtrate under reduced pressure to obtain the crude ketone.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose.

Step 2: Reductive Amination

  • Procedure: Dissolve the ketone from Step 1 (1.0 eq) in methanol. Add ammonium (B1175870) acetate (10 eq) and sodium cyanoborohydride (1.5 eq). Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction by adding a few drops of water. Concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluent: DCM/methanol gradient) to yield the corresponding 3-amino derivative.

Step 3: Deprotection and Cyclization

  • Procedure: Treat the 3-amino derivative (1.0 eq) with aqueous trifluoroacetic acid (TFA) (e.g., 80% TFA in water) at room temperature for 1-2 hours to remove the isopropylidene protecting groups.

  • Work-up: Neutralize the reaction mixture with a basic resin (e.g., Amberlite IRA-400 OH⁻ form). Filter the resin and concentrate the filtrate under reduced pressure.

  • Final Step: The resulting amino-polyol will spontaneously cyclize to form 1-deoxynojirimycin. Further purification can be achieved by recrystallization or ion-exchange chromatography.

StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
11,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-uloseThis compoundPCCDCM2-4RT~85
23-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseKetone from Step 1NH₄OAc, NaBH₃CNMethanol12-16RT~70
31-Deoxynojirimycin (DNJ)3-Amino derivativeaq. TFAWater1-2RT~90
Protocol 2: Synthesis of 5-Thio-D-glucose Pentaacetate - A Representative Thiosugar

This protocol describes the synthesis of a protected 5-thiosugar from this compound. The key transformations include selective deprotection, introduction of a sulfur nucleophile, and subsequent acetylation.

Step 1: Selective Deprotection of this compound

  • Procedure: Dissolve this compound (1.0 eq) in 75% aqueous acetic acid. Heat the solution at 40-50°C for 2-3 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the acetic acid and water.

  • Purification: The resulting 1,2-O-isopropylidene-α-D-glucofuranose is often used in the next step without further purification.

Step 2: Sulfonylation of the Primary Hydroxyl Group

  • Procedure: Dissolve the product from Step 1 (1.0 eq) in pyridine. Cool the solution to 0°C and add tosyl chloride (1.1 eq) portion-wise. Stir the reaction at 0°C for 4-6 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated aqueous copper sulfate (B86663), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 6-O-tosyl derivative.

Step 3: Introduction of the Thioacetate (B1230152)

  • Procedure: Dissolve the 6-O-tosyl derivative (1.0 eq) in dimethylformamide (DMF). Add potassium thioacetate (1.5 eq) and stir the mixture at 80°C overnight.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the 6-S-acetyl-6-thio derivative.

Step 4: Hydrolysis and Acetylation to 5-Thio-D-glucose Pentaacetate

  • Procedure: Treat the product from Step 3 with a mixture of acetic anhydride (B1165640) and sulfuric acid at 0°C to effect both hydrolysis of the isopropylidene group and acetylation of all free hydroxyls and the thiol group.

  • Work-up: Carefully pour the reaction mixture onto ice and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate and concentrate.

  • Purification: Purify by recrystallization or column chromatography to yield 5-thio-D-glucose pentaacetate.

StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
11,2-O-Isopropylidene-α-D-glucofuranoseThis compoundaq. Acetic AcidWater/AcOH2-340-50~95
21,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranoseProduct from Step 1Tosyl chloridePyridine4-60~90
36-S-Acetyl-6-thio-1,2-O-isopropylidene-α-D-glucofuranoseProduct from Step 2Potassium thioacetateDMF12-1680~80
45-Thio-D-glucose pentaacetateProduct from Step 3Acetic anhydride, H₂SO₄-2-40~75

Visualization of aza- and thiosugar synthesis and their biological action

Synthetic_Pathway_Azasugar DAG This compound Ketone 1,2:5,6-di-O-isopropylidene- α-D-ribo-hexofuran-3-ulose DAG->Ketone Oxidation (PCC) Amino_derivative 3-Amino-3-deoxy-1,2:5,6-di-O- isopropylidene-α-D-glucofuranose Ketone->Amino_derivative Reductive Amination (NH4OAc, NaBH3CN) DNJ 1-Deoxynojirimycin (DNJ) Amino_derivative->DNJ Deprotection & Cyclization (aq. TFA)

Caption: Synthetic route to 1-Deoxynojirimycin (DNJ) from this compound.

Synthetic_Pathway_Thiosugar DAG This compound Monoacetonide 1,2-O-Isopropylidene- α-D-glucofuranose DAG->Monoacetonide Selective Deprotection (aq. AcOH) Tosyl_derivative 6-O-Tosyl derivative Monoacetonide->Tosyl_derivative Sulfonylation (TsCl, Pyridine) Thioacetate_derivative 6-S-Acetyl-6-thio derivative Tosyl_derivative->Thioacetate_derivative Nucleophilic Substitution (KSAc, DMF) Thiosugar 5-Thio-D-glucose pentaacetate Thioacetate_derivative->Thiosugar Hydrolysis & Acetylation (Ac2O, H2SO4) Alpha_Glucosidase_Inhibition cluster_intestine Small Intestine cluster_systemic Systemic Effects Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption Reduced_Hyperglycemia Reduced Postprandial Hyperglycemia Bloodstream->Reduced_Hyperglycemia Azasugar_Thiosugar Aza/Thiosugar (e.g., DNJ) Azasugar_Thiosugar->Alpha_Glucosidase Inhibition Reduced_Insulin_Spike Reduced Insulin Spike Reduced_Hyperglycemia->Reduced_Insulin_Spike Improved_Glycemic_Control Improved Glycemic Control Reduced_Insulin_Spike->Improved_Glycemic_Control mTORC1_Signaling_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol Amino_Acids Amino Acids SLC38A9 SLC38A9 (Arginine Sensor) Amino_Acids->SLC38A9 Sensing Ragulator Ragulator SLC38A9->Ragulator Rag_GTPases Rag GTPases (RagA/B, RagC/D) Ragulator->Rag_GTPases GEF Activity mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruitment to Lysosome Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Azasugar Azasugar Chaperone Lysosomal_Enzyme Lysosomal Enzyme Azasugar->Lysosomal_Enzyme Stabilizes/Inhibits Lysosomal_Enzyme->Amino_Acids Maintains Homeostasis

Application Notes and Protocols: Preparation of Mannosamine Glycosyl Donors Using Diacetone-D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacetone-D-glucose is a readily available and versatile starting material in carbohydrate chemistry, serving as a key precursor for the synthesis of various sugar derivatives. Its protected structure allows for regioselective modifications, making it an excellent starting point for the multi-step preparation of complex molecules such as mannosamine (B8667444) glycosyl donors. These donors are crucial building blocks in the synthesis of oligosaccharides and glycoconjugates, which play significant roles in numerous biological processes. This document provides detailed protocols and data for the synthesis of mannosamine glycosyl donors derived from this compound, focusing on key chemical transformations and glycosylation reactions.

Synthetic Strategy Overview

The preparation of mannosamine glycosyl donors from this compound involves a multi-step synthetic pathway. A common approach begins with the protection of the free hydroxyl group of this compound, followed by selective deprotection and subsequent functional group manipulations to introduce the amine functionality and install the desired protecting groups to influence glycosylation stereoselectivity.

Synthetic_Pathway cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_donor Glycosyl Donor Preparation A This compound B 3-O-Benzyl-1,2:5,6-di-O- isopropylidene-α-D-glucofuranose A->B Benzylation C 3-O-Benzyl-1,2-O- isopropylidene-α-D-glucofuranose B->C Selective Hydrolysis D Introduction of Azide (Precursor to Amine) C->D Oxidation & Azide Introduction E Mannosamine Derivative (e.g., 2-azido-mannopyranoside) D->E Reduction & Further Modifications F Protecting Group Manipulation (e.g., Benzylidene) E->F Acetal Formation G Final Mannosamine Glycosyl Donor F->G Final Functionalization Glycosylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Donor Mannosamine Glycosyl Donor (e.g., 3-Pico or 3-Bz protected) Promoter Promoter System (e.g., NIS/TfOH) Donor->Promoter Acceptor Glycosyl Acceptor Acceptor->Promoter Solvent Solvent (e.g., 1,2-DCE) Promoter->Solvent Concentration Concentration (Regular or High Dilution) Solvent->Concentration Alpha_Disaccharide α-Disaccharide Concentration->Alpha_Disaccharide α-selective Beta_Disaccharide β-Disaccharide Concentration->Beta_Disaccharide β-selective

Application Notes and Protocols for the Synthesis of 3-O-Derivatives of Diacetone-D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone-D-glucose, formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a versatile and commercially available starting material in carbohydrate chemistry. Its utility stems from the selective protection of the hydroxyl groups at positions 1, 2, 5, and 6 by isopropylidene groups, leaving a single, reactive secondary hydroxyl group at the C-3 position. This structural feature makes it an ideal substrate for the synthesis of a wide array of 3-O-substituted glucose derivatives, which are valuable intermediates in the synthesis of complex carbohydrates, modified sugars, and various biologically active molecules. This document provides detailed protocols for the synthesis of 3-O-alkyl and 3-O-acyl derivatives of this compound, complete with comparative data and experimental workflows.

Synthesis of 3-O-Alkyl Derivatives via Williamson Ether Synthesis

The alkylation of the 3-hydroxyl group of this compound is typically achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Experimental Protocol: General Procedure for 3-O-Alkylation
  • Deprotonation: To a stirred solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), a base (1.1-1.5 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for 30-60 minutes.

  • Alkylation: The alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.5 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature or heated as required and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride or water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297), diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure 3-O-alkyl derivative.

Data Presentation: 3-O-Alkylation of this compound
Alkyl GroupAlkylating AgentBaseSolventReaction ConditionsYield (%)Reference
BenzylBenzyl bromideNaHDMFRT, overnightQuantitative[1]
n-Heptyln-Heptyl iodideNaHDMFRT, 18 h86.9[2]
n-Hexadecyln-Hexadecyl bromideKOHDMSORT, 24 h90 (conversion)[3]

Experimental Workflow: 3-O-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start This compound in anhydrous solvent base Add Base (e.g., NaH) start->base stir1 Stir at 0°C for 30-60 min base->stir1 alkyl_halide Add Alkyl Halide stir1->alkyl_halide reaction_cond Stir at RT or heat alkyl_halide->reaction_cond tlc Monitor by TLC reaction_cond->tlc quench Quench with aq. NH4Cl tlc->quench extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify product Pure 3-O-Alkyl Derivative purify->product

Caption: Workflow for the 3-O-alkylation of this compound.

Synthesis of 3-O-Acyl Derivatives via Esterification

The esterification of the 3-hydroxyl group of this compound can be readily achieved using various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270), which also acts as a solvent and catalyst.

Experimental Protocol: General Procedure for 3-O-Acylation
  • Reaction Setup: this compound (1.0 eq) is dissolved in a suitable anhydrous solvent, such as pyridine or dichloromethane, containing a base (e.g., pyridine, triethylamine, 2.0-3.0 eq). The solution is cooled to 0 °C in an ice bath.

  • Acylation: The acylating agent (e.g., acyl chloride or acid anhydride, 1.1-1.5 eq) is added dropwise to the stirred solution. The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC.

  • Work-up: Once the reaction is complete, the mixture is cooled again to 0 °C and the excess acylating agent is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The mixture is then extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are washed successively with a dilute acid solution (e.g., 1M HCl, to remove pyridine), saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 3-O-acyl derivative.

Data Presentation: 3-O-Acylation of this compound
Acyl GroupAcylating AgentBase/SolventReaction ConditionsYield (%)Reference
AcetylAcetic anhydridePyridineRT, 12 hHigh (Implied)General Method
BenzoylBenzoyl chloridePyridine0 °C to RT, overnight88 (on a similar substrate)[4]

Note: While a specific yield for the direct acetylation of this compound was not found in a citable source, this is a standard, high-yielding reaction in carbohydrate chemistry. The benzoylation yield is from a closely related substrate and is expected to be similar for this compound.

Experimental Workflow: 3-O-Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start This compound in anhydrous Pyridine/DCM cool Cool to 0°C start->cool acyl_agent Add Acylating Agent cool->acyl_agent reaction_cond Stir at 0°C to RT acyl_agent->reaction_cond tlc Monitor by TLC reaction_cond->tlc quench Quench with H2O or NaHCO3 tlc->quench extract Extract with organic solvent quench->extract wash Wash with acid, base, and brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography or Recrystallization dry_concentrate->purify product Pure 3-O-Acyl Derivative purify->product

Caption: Workflow for the 3-O-acylation of this compound.

Conclusion

The selective derivatization of the 3-hydroxyl group of this compound is a straightforward and efficient process for accessing a variety of 3-O-substituted glucose analogs. The protocols outlined in this document for 3-O-alkylation and 3-O-acylation provide robust methods for the synthesis of these valuable compounds. The choice of reagents and reaction conditions can be adapted to accommodate a wide range of alkyl and acyl moieties, making this compound a key building block in synthetic carbohydrate chemistry and drug discovery. The provided data and workflows serve as a practical guide for researchers in the field.

References

Application of Diacetone-D-Glucose in the Synthesis of Spirooxazolidinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) is a versatile and commercially available chiral starting material widely employed in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its rigid furanose structure, with a free hydroxyl group at the C3 position, provides a valuable scaffold for the stereoselective synthesis of novel compounds. This document outlines the application of this compound in the synthesis of spirooxazolidinones, a class of heterocyclic compounds of significant interest in drug discovery due to their diverse biological activities. The synthetic strategy hinges on the transformation of the C3 hydroxyl group into a spirocyclic oxazolidinone ring system, leveraging the inherent chirality of the glucose backbone to produce enantiomerically pure products.

Overall Synthetic Pathway

The synthesis of spirooxazolidinones from this compound generally proceeds through a multi-step sequence. The key steps involve the oxidation of the C3 hydroxyl group of this compound to a ketone, followed by the introduction of a nitrogen-containing functionality at this position, and subsequent cyclization to form the spirooxazolidinone ring. A common and effective approach utilizes a Henry reaction with nitromethane, followed by reduction of the resulting nitro group to an amine, which is then cyclized.

Synthesis_Pathway A This compound B 1,2:5,6-Di-O-isopropylidene- α-D-ribo-hexofuranos-3-ulose A->B Oxidation C 3-C-Nitromethyl-diacetone-D-glucose derivative B->C Henry Reaction D 3-C-Aminomethyl-diacetone-D-glucose derivative C->D Reduction E Spirooxazolidinone D->E Cyclization

Caption: General synthetic workflow for the preparation of spirooxazolidinones from this compound.

Experimental Protocols

Protocol 1: Oxidation of this compound

This protocol describes the synthesis of the key intermediate, 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose, via the oxidation of this compound.

Materials:

Procedure:

  • PCC Oxidation: To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add PCC (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose as a white solid.

Alternative TEMPO/BAIB Oxidation:

  • To a solution of this compound (1.0 eq) in DCM, add TEMPO (0.1 eq) and BAIB (1.5 eq).

  • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography as described above.

Starting MaterialReagentsSolventYield (%)Reference
This compoundPCC, DCMDCMNot specified[1]
This compoundTEMPO, BAIB, DCMDCM84[2]
Protocol 2: Henry Reaction of 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose

This protocol details the formation of the 3-C-nitromethyl derivative through a Henry (nitroaldol) reaction.

Materials:

  • 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose

  • Nitromethane

  • Sodium methoxide (B1231860) or other suitable base

  • Methanol or other suitable solvent

  • Ammonium (B1175870) chloride solution, saturated

  • Ethyl acetate for extraction

Procedure:

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose (1.0 eq) in nitromethane.

  • Cool the solution to 0 °C and add a catalytic amount of sodium methoxide.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a mixture of diastereomers, can be purified by column chromatography or used directly in the next step.

Starting MaterialReagentsSolventYield (%)Reference
1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuranos-3-uloseNitromethane, NaHNot specified91 (for both epimers)[3]
Protocol 3: Reduction of the Nitro Group and Cyclization to Spirooxazolidinone

This protocol describes the reduction of the nitro group to an amine, followed by cyclization to form the spirooxazolidinone ring. The cyclization is often facilitated by converting the intermediate amino alcohol to a carbamate (B1207046) derivative.

Materials:

  • 3-C-Nitromethyl-diacetone-D-glucose derivative

  • Raney Nickel or Palladium on carbon (Pd/C)

  • Hydrogen gas or a hydrogen source like ammonium formate

  • Methanol or ethanol

  • Benzyl (B1604629) chloroformate (Cbz-Cl) or phenyl isocyanate

  • Triethylamine (B128534) or other suitable base

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reduction of the Nitro Group:

    • Dissolve the 3-C-nitromethyl-diacetone-D-glucose derivative in methanol.

    • Add a catalytic amount of Raney Nickel or 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (TLC monitoring).

    • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the crude amino alcohol.

  • Formation of N-Cbz derivative:

    • Dissolve the crude amino alcohol in a mixture of THF and water.

    • Cool the solution to 0 °C and add triethylamine (2.0 eq) followed by the dropwise addition of benzyl chloroformate (1.2 eq).

    • Stir the reaction at room temperature for several hours.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography if necessary.

  • Cyclization to Spirooxazolidinone:

    • Dissolve the N-Cbz protected amino alcohol in anhydrous THF.

    • Add sodium hydride (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the cyclization is complete.

    • Carefully quench the reaction with water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final spirooxazolidinone by flash column chromatography.

IntermediateReagentsKey TransformationYield (%)Reference
3-C-Nitromethyl derivativeH₂, CatalystReduction to amino alcoholNot specified[2][3]
3-C-Aminomethyl derivativeCbz-Cl or PhNCO, then NaHCyclization to spirooxazolidinoneNot specified[2][3]

Logical Relationship of Key Intermediates

The following diagram illustrates the structural progression from the starting material to the final spirooxazolidinone product.

Logical_Flow Start This compound (C3-OH) Ketone Keto-intermediate (C3=O) Start->Ketone Oxidation of C3-OH Nitro_alcohol Nitro-alcohol Intermediate (C3-C-NO2) Ketone->Nitro_alcohol Nucleophilic addition of nitromethane Amino_alcohol Amino-alcohol Intermediate (C3-C-NH2) Nitro_alcohol->Amino_alcohol Reduction of nitro group Carbamate N-Protected Carbamate (C3-C-NH-C(O)OR) Amino_alcohol->Carbamate Protection of amino group Final_Product Spirooxazolidinone Carbamate->Final_Product Intramolecular cyclization

Caption: Key intermediate transformations in the synthesis of spirooxazolidinones.

Conclusion

The use of this compound as a chiral starting material provides a reliable and stereocontrolled route to novel spirooxazolidinones. The protocols outlined above, based on established chemical transformations, offer a practical guide for researchers in the field of synthetic and medicinal chemistry. The versatility of the intermediates allows for the introduction of diverse substituents on the oxazolidinone ring, enabling the generation of libraries of compounds for biological screening and drug development programs. Further optimization of reaction conditions and purification procedures may be necessary depending on the specific target molecule.

References

click chemistry applications of 3-azido-3-deoxy-diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the , designed for researchers and drug development professionals. This document provides detailed protocols, quantitative data summaries, and workflow visualizations to facilitate the use of this versatile chemical building block.

Introduction

3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, a derivative of D-glucose, is a valuable precursor for glycobiology and medicinal chemistry.[1][2] Its key feature is the presence of an azide (B81097) group at the C-3 position, which serves as a chemical handle for "click" reactions. The diacetone protection of the hydroxyl groups at positions 1, 2, 5, and 6 provides stability and solubility in organic solvents, allowing for straightforward chemical modifications.[2][3]

The azide group enables highly efficient and specific conjugation to alkyne-containing molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] These reactions are central to click chemistry, a concept that emphasizes modularity, high yields, and biocompatibility.[6] This allows for the facile construction of complex glycoconjugates, drug delivery systems, and imaging probes.[7][8]

Synthesis of 3-azido-3-deoxy-diacetone-D-glucose

The target compound is synthesized from the commercially available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone-D-glucose). The synthesis involves a two-step process: activation of the C-3 hydroxyl group, followed by nucleophilic substitution with an azide source.[9]

G cluster_synthesis Synthesis Workflow start Start: this compound (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) step1 Step 1: Activation of C3-OH (e.g., Tosylation or Triflation) start->step1 TsCl or Tf2O, Pyridine step2 Step 2: Nucleophilic Substitution (with Sodium Azide, NaN3) step1->step2 Intermediate: C3-O-Leaving Group purify Purification (Column Chromatography) step2->purify NaN3 in DMF or DMSO product Product: 3-azido-3-deoxy-diacetone-D-glucose purify->product G cluster_main Click Chemistry Applications Workflow mol 3-azido-3-deoxy- This compound cuaac CuAAC Reaction mol->cuaac Azide Source spaac SPAAC Reaction mol->spaac Azide Source cu_reagent Terminal Alkyne Partner cu_reagent->cuaac Alkyne Source cuaac_apps Applications (in vitro): - Drug Conjugation - Probe Synthesis - Material Functionalization cuaac->cuaac_apps Forms 1,4-Triazole sp_reagent Strained Alkyne Partner (e.g., DBCO, BCN) sp_reagent->spaac Alkyne Source spaac_apps Applications (in vivo / in vitro): - Bioconjugation in Live Cells - Bio-imaging Probes - Surface Modification spaac->spaac_apps Forms Triazole ( regioisomers ) G cluster_logic Logical Relationships of Applications mol Core Building Block: 3-Azido-3-deoxy-diacetone-D-glucose bioconj Bioconjugation mol->bioconj drugdev Drug Development mol->drugdev matsci Materials Science mol->matsci neoglyco Neoglycoconjugates bioconj->neoglyco probes Imaging Probes (Fluorescence, PET) bioconj->probes adc Antibody-Drug Conjugates (via modified antibody) drugdev->adc targeting Targeted Drug Delivery (Glycan Targeting) drugdev->targeting surf Surface Functionalization (Biosensors, Arrays) matsci->surf

References

Troubleshooting & Optimization

Technical Support Center: Diacetone-D-Glucose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diacetone-d-glucose (B1670380).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve yield and purity.

Q1: My reaction is sluggish or incomplete, resulting in a low yield of this compound. What are the possible causes and how can I improve the conversion?

A1: Low conversion is a frequent issue. Several factors can contribute to this problem:

  • Insufficient Water Removal: The formation of the isopropylidene acetals from D-glucose and acetone (B3395972) is a reversible reaction that produces water.[1][2] Failure to remove this water will inhibit the forward reaction and prevent complete conversion.

    • Solution: Employ a dehydrating agent or a method for azeotropic removal of water. While some protocols aim to avoid additional dehydrating agents[1], their use can be critical. Molecular sieves (e.g., 4Å) can be added to the reaction mixture.[3] Alternatively, performing the reaction in a system equipped with a Dean-Stark trap can effectively remove water as it is formed.

  • Catalyst Inactivity or Inappropriate Choice: The choice and activity of the acid catalyst are crucial.

    • Solution:

      • Ensure the catalyst is fresh and active. For example, sulfuric acid should be concentrated, and Lewis acids like boron trifluoride etherate should be handled under anhydrous conditions to prevent deactivation.

      • Consider the type of catalyst. While sulfuric acid is common, Lewis acids such as boron trifluoride etherate, aluminum halides, or tin salts are also effective.[1][2] Iodine has also been used as a catalyst.[3] The optimal catalyst may vary depending on the specific reaction conditions.

  • Low Reaction Temperature: The reaction rate is temperature-dependent.

    • Solution: The reaction is often conducted at temperatures ranging from room temperature to the reflux temperature of acetone.[3][4] Some procedures even utilize elevated pressures to increase the reaction temperature to 80-120°C.[1] If the reaction is slow, consider moderately increasing the temperature, but be mindful of potential side reactions.

Q2: My final product is a dark, tarry substance, and the yield of crystalline this compound is very low. What is causing this and how can I prevent it?

A2: The formation of dark, tarry byproducts is a strong indication of side reactions, primarily the self-condensation of acetone and caramelization of the glucose.[1][2]

  • Acetone Self-Condensation: Under acidic conditions, acetone can undergo self-condensation reactions (aldol condensation) to form products like diacetone alcohol and mesityl oxide, which can further polymerize to form tarry substances.[1][2]

    • Solution:

      • Control Reaction Temperature: Avoid excessive heat, as higher temperatures accelerate the rate of acetone self-condensation.

      • Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst. High acid concentrations can promote side reactions.

      • Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction progress (e.g., by TLC) and work it up as soon as the starting material is consumed.

  • Caramelization of Glucose: Strong acids and high temperatures can cause the degradation of D-glucose into dark-colored polymeric materials.[1]

    • Solution:

      • Maintain Moderate Temperatures: Avoid localized overheating. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.

      • Use Milder Catalysts: If caramelization is a persistent issue, consider using a milder catalyst.

Q3: I am observing the formation of a significant amount of a more polar byproduct. What is it and how can I minimize its formation?

A3: A common, more polar byproduct is monoacetone-d-glucose (1,2-O-isopropylidene-α-D-glucofuranose). This occurs when only one molecule of acetone reacts with the glucose.

  • Incomplete Reaction: The formation of this compound proceeds through the mono-acetal intermediate. If the reaction is stopped prematurely or the conditions are not optimal for the second acetalization, a significant amount of the monoacetone derivative will remain.

    • Solution:

      • Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure the conversion of the monoacetone intermediate to the diacetone product. Monitor the reaction by TLC to determine the optimal reaction time.

      • Ensure Anhydrous Conditions: The second acetalization step is also sensitive to the presence of water. Rigorous exclusion of water is necessary.

      • Sufficient Acetone: Use a sufficient excess of acetone, as it acts as both a reactant and the solvent.

Q4: How can I effectively purify my this compound from the reaction mixture?

A4: Purification is critical to obtain a high-purity crystalline product. The workup and purification procedure typically involves neutralization, extraction, and recrystallization.

  • Neutralization: After the reaction is complete, the acid catalyst must be neutralized.

    • Procedure: The reaction mixture is typically cooled, and a base such as sodium hydroxide (B78521) solution[2] or ammonia[4] is added until the pH is neutral.

  • Extraction: The product is then extracted from the aqueous acetone mixture.

    • Procedure: After neutralization and removal of acetone by distillation, the aqueous residue is extracted with an organic solvent like dichloromethane[2] or ethyl acetate.

  • Recrystallization: The final step is the recrystallization of the crude product.

    • Procedure: The crude product obtained after evaporating the extraction solvent can be recrystallized from a suitable solvent system. Cyclohexane is a commonly used solvent for recrystallization.[1][2] Other options include diethyl ether or benzene.

Quantitative Data Summary

The following tables summarize quantitative data from various sources to provide a comparative overview of different reaction conditions and their impact on the yield of this compound.

Table 1: Effect of Catalyst and Reaction Conditions on Yield

CatalystD-Glucose:Catalyst (molar ratio)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
H₂SO₄1 : 0.012Acetone-80 to 200.75~90US3723412A[4]
Boron trifluoride etherate300 mmol : 5.2 mmolAcetone904.563US5565037A[2]
Iodine1 : 0.15Acetone62 (reflux)5~75Food Science, 2009[3]
Boron trifluoride etherate-Acetone80-120-62US5399201A[1]

Table 2: Recrystallization Solvents and Product Purity

Recrystallization SolventObserved Crystal FormReference
CyclohexaneCrystalline solidUS5399201A, US5565037A[1][2]
Diethyl EtherNeedlesChemicalBook
Benzene-ChemicalBook
Petroleum Ether-ChemicalBook

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

Materials:

  • Anhydrous α-D-(+)-glucose

  • Anhydrous Acetone

  • Boron trifluoride-diethyl ether complex (BF₃·OEt₂)

  • 1% Sodium hydroxide solution

  • Dichloromethane

  • Cyclohexane

Procedure:

  • In a stirred autoclave, dissolve anhydrous α-D-(+)-glucose (e.g., 54.1 g, 300 mmol) in anhydrous acetone (e.g., 1.1 L).

  • Add a catalytic amount of boron trifluoride-diethyl ether complex (e.g., 0.85 g, 5.2 mmol).

  • Heat the reaction mixture to 90°C with stirring for approximately 4.5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction solution.

  • Neutralize the filtrate by adding 1% sodium hydroxide solution (e.g., 350 mL).

  • Remove the acetone by distillation under reduced pressure (in vacuo).

  • Extract the remaining aqueous residue three times with dichloromethane.

  • Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Recrystallize the resulting residue from cyclohexane.

  • The product, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is obtained as a colorless crystalline solid. (Expected yield: ~63%).[2]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Water Check for Water Contamination Start->Check_Water Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Check_Temp Review Reaction Temperature Start->Check_Temp Check_Time Assess Reaction Time Start->Check_Time Water_Solution Implement Dehydration: - Use anhydrous reagents - Add molecular sieves - Use Dean-Stark trap Check_Water->Water_Solution Water Present Catalyst_Solution Optimize Catalyst: - Use fresh catalyst - Consider alternative catalysts (e.g., Lewis acids, Iodine) Check_Catalyst->Catalyst_Solution Inactive/Inappropriate Temp_Solution Adjust Temperature: - Moderate increase in temperature - Ensure uniform heating Check_Temp->Temp_Solution Too Low Time_Solution Optimize Reaction Time: - Monitor reaction by TLC - Avoid premature workup Check_Time->Time_Solution Too Short Improved_Yield Improved Yield Water_Solution->Improved_Yield Catalyst_Solution->Improved_Yield Temp_Solution->Improved_Yield Time_Solution->Improved_Yield

A troubleshooting workflow for addressing low yields in this compound synthesis.

Reaction Pathway and Potential Side Reactions

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions D_Glucose D-Glucose Monoacetone Monoacetone-D-Glucose D_Glucose->Monoacetone + Acetone (H⁺) Acetone1 Acetone Diacetone This compound (Product) Monoacetone->Diacetone + Acetone (H⁺) Acetone2 Acetone Acetone_Side Acetone Self_Condensation Self-Condensation Acetone_Side->Self_Condensation (H⁺, Heat) Tarry_Byproducts Tarry Byproducts Self_Condensation->Tarry_Byproducts Glucose_Side D-Glucose Caramelization Caramelization Glucose_Side->Caramelization (H⁺, High Heat) Caramelization->Tarry_Byproducts

The main reaction pathway for this compound synthesis and common side reactions.

References

Technical Support Center: Purification of Diacetone-D-Glucose by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of diacetone-d-glucose (B1670380) via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Issue 1: Oiling Out - The compound separates as a liquid instead of a solid.

"Oiling out" occurs when the this compound melts and comes out of the solution as a liquid at the current temperature, often due to a high concentration of impurities lowering its melting point or the solution being supersaturated at a temperature above the compound's melting point.[1][2][3]

Question: My this compound has "oiled out" during cooling. What should I do?

Answer:

  • Re-dissolve the oil: Gently heat the solution to dissolve the oil back into the solvent.

  • Add more solvent: Add a small amount of additional hot solvent to decrease the saturation point of the solution.[1]

  • Cool slowly: Allow the solution to cool down very slowly to prevent reaching saturation at a temperature above the melting point. Rapid cooling is a common cause of oiling out.[2]

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[1]

  • Use a seed crystal: Introduce a tiny crystal of pure this compound to the cooled solution to initiate crystallization.[1]

  • Consider solvent choice: If oiling persists, the solvent may not be ideal. A solvent with a lower boiling point might be necessary.

Issue 2: No Crystal Formation

Question: My this compound solution is clear and no crystals are forming, even after cooling. What steps can I take?

Answer:

  • Induce nucleation:

    • Scratching: Gently scratch the inner surface of the flask with a glass rod at the liquid-air interface.[1]

    • Seed Crystals: Add a very small amount of crude or pure this compound to the solution to act as a template for crystal growth.[1]

  • Increase supersaturation:

    • Evaporation: If the solution is not yet saturated, you can evaporate some of the solvent by gently heating or under a stream of nitrogen. Be careful not to evaporate too much solvent, which could lead to oiling out or rapid precipitation of impurities.

    • Cooling: Ensure the solution has been cooled sufficiently. An ice bath can be used to further lower the temperature, but this should be done slowly to avoid rapid crystallization.

  • Re-evaluate solvent: The chosen solvent may be too good at dissolving this compound at all temperatures. A less polar co-solvent could be added to decrease solubility.

Issue 3: Low Yield

Question: I have a very low yield of purified this compound after recrystallization. What could be the cause?

Answer:

  • Excess solvent: Using too much solvent to dissolve the crude product will result in a significant amount of the compound remaining in the mother liquor upon cooling.[1] To check for this, you can try to evaporate some of the mother liquor to see if a substantial amount of solid forms.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product may crystallize on the filter paper or in the funnel. Ensure the filtration apparatus is pre-heated.

  • Incomplete precipitation: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature to allow for maximum crystal formation.

  • Inappropriate solvent: The solvent might be too good, retaining a large portion of your product even at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Several solvents can be used. Cyclohexane (B81311) is a commonly cited and effective solvent for recrystallization.[4][5] Other options include diethyl ether, petroleum ether, and benzene.[6] The choice of solvent depends on the impurities present and the desired purity of the final product.

Q2: What are the common impurities in crude this compound?

A2: Common impurities can arise from the synthesis process and may include unreacted D-glucose, monoacetone-d-glucose, and by-products from the self-condensation of acetone (B3395972) or caramelization reactions.[4]

Q3: What is the expected melting point of pure this compound?

A3: The melting point of pure this compound is typically in the range of 107-113 °C.[7] A broad melting range can indicate the presence of impurities.

Q4: How can I improve the purity of my this compound if a single recrystallization is insufficient?

A4: If impurities persist after one round of recrystallization, a second recrystallization can be performed. Alternatively, other purification techniques such as column chromatography may be necessary. For colored impurities, treating the hot solution with activated carbon before filtration can be effective.[8]

Quantitative Data

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility
17.54.3%
Boiling PointSoluble in 7 volumes of water

Data sourced from ChemicalBook[6][9]

Table 2: Recommended Solvents for Recrystallization

SolventBoiling Point (°C)Comments
Cyclohexane80.7A common and effective choice for obtaining crystalline solid.[4][5]
Diethyl Ether34.6Can be used to obtain needle-like crystals.[6]
Petroleum Ether30-60 (typical)Another option for crystallization.[6]
Benzene80.1Has been used for recrystallization, but less common now due to toxicity.[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Cyclohexane

This protocol is adapted from established procedures for the purification of this compound.[5]

  • Dissolution: In a suitable flask, add the crude this compound and a minimal amount of cyclohexane. Heat the mixture to approximately 70 °C with stirring until the solid is completely dissolved. Add more cyclohexane in small portions if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath and cool to about 10 °C. Stir the solution at this temperature for at least 2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold cyclohexane to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under reduced pressure at a temperature of around 40 °C.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimal hot solvent (e.g., Cyclohexane) start->dissolve hot_filtration Hot Filtration (if insolubles present) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath (~10°C) cool_slowly->ice_bath suction_filtration Suction Filtration ice_bath->suction_filtration wash Wash with Cold Solvent suction_filtration->wash dry Dry under Vacuum wash->dry end Pure this compound dry->end Troubleshooting_Oiling_Out start Oiling Out Occurs reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool induce_crystallization Induce Crystallization (Scratch/Seed Crystal) slow_cool->induce_crystallization success Crystals Form induce_crystallization->success failure Oiling Persists induce_crystallization->failure If problem continues reassess Re-evaluate Solvent Choice failure->reassess

References

Technical Support Center: Optimizing Diacetone-D-Glucose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone-d-glucose). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial reaction. This compound (B1670380) is a key intermediate in the synthesis of various pharmaceuticals and modified sugars, making control over its preparation essential.[1][2][3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors:

  • Inadequate Water Removal: The ketalization reaction produces water, which can inhibit the reaction.[1][2][6] While some modern procedures using specific catalysts may not require separate dehydrating agents[1], ensuring anhydrous conditions is critical. Consider using a molecular sieve or performing the reaction in a setup that allows for water removal.

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial. Common catalysts include sulfuric acid, iodine, and Lewis acids like boron trifluoride etherate (BF₃·OEt₂).[1][2][6][7] An iodine-catalyzed reaction at a D-glucose/iodine/acetone (B3395972) molar ratio of 1:0.15:122.5 can yield approximately 75%.[7]

  • Incorrect Reaction Temperature: The reaction temperature needs to be carefully controlled. For instance, with iodine as a catalyst, temperatures below 62°C can significantly extend the reaction time.[7] Processes using Lewis acids may operate at higher temperatures, in the range of 80° to 130°C, sometimes under pressure.[1]

  • Insufficient Reaction Time: Ensure the reaction has proceeded to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

Q2: The reaction mixture has turned dark brown or black, and I'm getting a tar-like substance. What is happening and how can I prevent it?

A2: The formation of dark, tar-like byproducts is a common issue, often due to:

  • Caramelization: This can occur when using solid catalysts or at excessively high temperatures.[1][2]

  • Acetone Self-Condensation: Acidic conditions can promote the self-condensation of acetone, leading to undesirable, tar-like byproducts that can contaminate the final product and are difficult to remove.[1][2][6]

Preventative Measures:

  • Optimize Catalyst Concentration: Use the minimum effective amount of catalyst.

  • Control Temperature: Avoid excessive heating. Maintain the temperature within the recommended range for your chosen catalytic system.

  • Alternative Reagents: One patented process suggests using diketene (B1670635) or its adduct with acetone (2,2,6-trimethyl-1,3-dioxin-4-one) to avoid the formation of waste products.[2]

Q3: I am having difficulty purifying the final product. What are the best practices for purification?

A3: Purification of this compound typically involves neutralization, extraction, and recrystallization.

  • Neutralization: After the reaction, the acidic catalyst must be neutralized. This is often done by adding an aqueous base, such as sodium hydroxide (B78521) solution, until the pH is neutral.[2][8]

  • Extraction: The product is typically extracted from the aqueous mixture using an organic solvent. Dichloromethane is a commonly used solvent for this purpose.[1][2]

  • Recrystallization: The crude product obtained after evaporating the extraction solvent can be purified by recrystallization. Common solvents for recrystallization include cyclohexane (B81311), diethyl ether, or petroleum ether.[1][2][9] The product can also be sublimed under vacuum.[9][10] A typical procedure involves dissolving the residue in a solvent like cyclohexane, heating the solution, and then cooling it to induce crystallization.[1][2]

Q4: Can I use any acid catalyst for this reaction?

A4: While various acid catalysts can be used, their effectiveness and the reaction conditions they require can differ significantly.

  • Brønsted Acids: Sulfuric acid is a classic catalyst for this reaction.[2][6]

  • Lewis Acids: Lewis acids such as boron trifluoride etherate, aluminum halides, and salts of copper, iron, or tin are also effective.[1][2] Boron trifluoride etherate is noted as a particularly preferred catalyst in some processes.[1]

  • Iodine: Iodine has been shown to be an effective catalyst, offering good yields under reflux conditions.[7]

The choice of catalyst will influence the optimal reaction temperature, pressure, and time.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes different reported conditions for the synthesis of this compound to allow for easy comparison.

CatalystReagents & Molar Ratio (Glucose:Catalyst:Acetone)TemperaturePressureReaction TimeYieldReference
Boron Trifluoride Etherateα-D-glucose, Acetone80°C - 130°CAt least 2.5 barNot specified62%[1]
Lewis or Brønsted Acidα-D-glucose, Diketene, Acetone60°C - 120°CNot specified4.5 hours58% - 63%[2]
Sulfuric AcidAnhydrous glucose, Acetone (1:0.012:9)-80°C then 20°CClosed autoclave45 minutesNot specified[8]
IodineD-glucose, Acetone (1:0.15:122.5)62°C (reflux)Atmospheric5 hours~75%[7]

Experimental Protocols

Below is a detailed methodology for a common synthesis of this compound.

Method 1: Synthesis using Boron Trifluoride Etherate Catalyst [1]

  • Reaction Setup: Place α-D-glucose in a suitable autoclave.

  • Reagent Addition: Add a mixture of acetone and boron trifluoride etherate (e.g., 1% by weight based on the glucose).

  • Reaction Conditions: Heat the mixture to a temperature between 85°C and 120°C. The pressure in the vessel should be maintained between 2.5 and 5.5 bar.

  • Work-up - Distillation: After the reaction, distill off the volatile components. Replace the distilled volume with fresh acetone, repeating until approximately 1.67 times the original reaction volume has been substituted.

  • Work-up - Evaporation & Neutralization: Evaporate the reaction mixture to about half its volume at 35°C to 50°C. Dilute the mixture with an aqueous base (e.g., 2N sodium hydroxide solution) and acetone, then evaporate again under the same temperature conditions.

  • Extraction: Extract the resulting mixture multiple times with an organic solvent such as dichloromethane.

  • Purification - Recrystallization: Combine the organic extracts and evaporate to dryness. Add an organic solvent like cyclohexane to the residue and heat to 65°C to 80°C to dissolve the solid.

  • Isolation: Cool the solution to approximately 10°C to crystallize the this compound. Isolate the crystals by filtration, wash with cold cyclohexane, and dry under reduced pressure.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow start_end start_end process process decision decision output output start Start reactants Combine D-Glucose, Acetone & Catalyst start->reactants reaction Heat under Controlled T & P reactants->reaction monitor Monitor Reaction (e.g., TLC) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No neutralize Neutralize Catalyst complete->neutralize Yes extract Extract with Organic Solvent neutralize->extract evaporate Evaporate Solvent extract->evaporate recrystallize Recrystallize from Solvent evaporate->recrystallize isolate Isolate & Dry Product recrystallize->isolate product Pure Diacetone- d-glucose isolate->product end End product->end troubleshooting_guide issue issue cause cause solution solution low_yield Low Yield ly_cause1 Incomplete Reaction low_yield->ly_cause1 ly_cause2 Suboptimal Conditions low_yield->ly_cause2 dark_color Dark Coloration/ Tar Formation dc_cause1 Caramelization dark_color->dc_cause1 dc_cause2 Acetone Self-Condensation dark_color->dc_cause2 impure_product Impure Product (Post-Workup) ip_cause1 Inefficient Extraction impure_product->ip_cause1 ip_cause2 Poor Recrystallization impure_product->ip_cause2 ly_sol1 Increase reaction time Monitor with TLC ly_cause1->ly_sol1 ly_sol2 Optimize T, P, and catalyst concentration ly_cause2->ly_sol2 dc_sol1 Reduce reaction temperature dc_cause1->dc_sol1 dc_sol2 Use minimum effective catalyst amount dc_cause2->dc_sol2 ip_sol1 Use appropriate solvent Perform multiple extractions ip_cause1->ip_sol1 ip_sol2 Select optimal solvent Ensure slow cooling ip_cause2->ip_sol2

References

Technical Support Center: Diacetone-d-Glucose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of diacetone-d-glucose (B1670380) (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The most prevalent impurities include unreacted D-glucose, the partially reacted intermediate monoacetone-d-glucose (1,2-O-isopropylidene-α-D-glucofuranose), and various isomers of the desired product. Additionally, byproducts from the self-condensation of acetone (B3395972) and caramelization of glucose can lead to tar-like substances and coloration of the product.[1][2]

Q2: Why is my final product a yellow or brown syrup instead of a white crystalline solid?

A2: The formation of a colored syrup is often due to the presence of tar-like byproducts from the acid-catalyzed self-condensation of acetone or caramelization of the glucose starting material.[1] These side reactions are promoted by excessive reaction times or high temperatures.

Q3: My yield of this compound is consistently low. What are the possible reasons?

A3: Low yields can stem from several factors:

  • Incomplete reaction: Insufficient reaction time or catalyst amount can leave a significant portion of unreacted glucose.

  • Formation of monoacetone-d-glucose: Suboptimal conditions may favor the formation of the mono-protected intermediate.

  • Hydrolysis during workup: Exposure to acidic conditions for a prolonged period during the workup can hydrolyze the desired this compound back to monoacetone-d-glucose or glucose.

  • Product loss during purification: Multiple recrystallization steps to remove impurities can lead to a reduction in the isolated yield.

Q4: How can I effectively remove unreacted glucose from my product?

A4: Unreacted glucose has very low solubility in acetone and other organic solvents used for the reaction and workup. It can be effectively removed by filtration of the reaction mixture before neutralization and further purification.[3]

Q5: What is the role of a dehydrating agent in the synthesis?

A5: The reaction of glucose with acetone is a ketalization reaction that produces water as a byproduct. According to Le Chatelier's principle, the removal of water drives the equilibrium towards the formation of the diacetal product, thereby increasing the yield. While some protocols use dehydrating agents, others achieve high yields by using a large excess of acetone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, linking them to potential causes and providing actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete reaction.2. Formation of significant amounts of monoacetone-d-glucose.3. Hydrolysis of the product during workup.4. Inefficient purification.1. Increase the reaction time or the amount of acid catalyst. Ensure efficient stirring.2. Use a sufficient excess of acetone and a dehydrating agent if necessary.3. Neutralize the reaction mixture promptly after the reaction is complete. Avoid prolonged exposure to acidic conditions during extraction and washing steps.4. Minimize the number of recrystallization steps. Optimize the solvent system for recrystallization to maximize recovery.
Colored Product (Yellow to Brown) 1. Acetone self-condensation.2. Caramelization of glucose.1. Maintain the recommended reaction temperature. Avoid localized overheating.2. Use a milder acid catalyst or a lower concentration of the strong acid. Shorten the reaction time.
Product is an Oil or Fails to Crystallize 1. Presence of significant amounts of isomeric diacetone-d-glucoses.2. Contamination with acetone self-condensation products.3. Residual solvent.1. Isomeric impurities can interfere with crystallization. Chromatographic purification (e.g., column chromatography) may be necessary to isolate the desired 1,2:5,6-isomer.2. Treat the crude product with activated carbon to remove colored, tarry impurities before attempting crystallization.3. Ensure all solvent is removed under reduced pressure before initiating crystallization.
Presence of Monoacetone-d-glucose in Final Product 1. Insufficient reaction time or amount of acetone.2. Hydrolysis during workup.1. Ensure the reaction goes to completion by monitoring with TLC. Increase the acetone to glucose ratio.2. Perform the neutralization and workup at a low temperature and as quickly as possible.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices.

Materials:

  • D-glucose (anhydrous)

  • Acetone (anhydrous)

  • Concentrated Sulfuric Acid (or another suitable acid catalyst)

  • Sodium Carbonate (or other base for neutralization)

  • Anhydrous Sodium Sulfate

  • Solvents for extraction and recrystallization (e.g., dichloromethane (B109758), hexane, diethyl ether)

Procedure:

  • Suspend D-glucose in a large excess of anhydrous acetone in a flask equipped with a stirrer and a drying tube.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically when the starting material spot disappears), neutralize the reaction mixture by slowly adding a solid base (e.g., sodium carbonate) until the effervescence ceases.

  • Filter the mixture to remove the salt and any unreacted glucose.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the resulting syrup in an organic solvent like dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/diethyl ether) to obtain pure this compound as a white crystalline solid.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

Troubleshooting_Workflow Start Start Synthesis Reaction Reaction Step Start->Reaction Workup Workup & Purification Reaction->Workup FinalProduct Final Product Analysis Workup->FinalProduct LowYield Problem: Low Yield FinalProduct->LowYield Yield < Expected ColoredProduct Problem: Colored Product FinalProduct->ColoredProduct Discoloration ImpureProduct Problem: Impure Product FinalProduct->ImpureProduct Impurities Detected Success Successful Synthesis FinalProduct->Success Meets Specs OptimizeReaction Solution: Optimize Reaction Conditions (Time, Temp, Catalyst) LowYield->OptimizeReaction ImproveWorkup Solution: Improve Workup (Prompt Neutralization, Temp Control) LowYield->ImproveWorkup ColoredProduct->OptimizeReaction PurificationMethod Solution: Refine Purification (Recrystallization, Chromatography) ImpureProduct->PurificationMethod OptimizeReaction->Reaction ImproveWorkup->Workup PurificationMethod->Workup

Caption: Troubleshooting workflow for this compound synthesis.

Relationship between Reaction Conditions and Impurity Formation

References

Technical Support Center: Selective Hydrolysis of Isopropylidene Protecting Groups in Diacetone-D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the selective hydrolysis of the 5,6-O-isopropylidene group in 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone-D-glucose).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective hydrolysis of this compound?

The main challenge is to selectively cleave the terminal 5,6-O-isopropylidene group while keeping the more stable, internal 1,2-O-isopropylidene group intact. The terminal isopropylidene group is sterically less hindered, making it more susceptible to hydrolysis. However, harsh reaction conditions can lead to the cleavage of both groups or other side reactions.

Q2: Which reagents are commonly used for this selective deprotection?

A variety of reagents can be employed, broadly categorized as Brønsted acids, Lewis acids, and miscellaneous reagents.[1]

  • Brønsted Acids: Dilute solutions of mineral acids like sulfuric acid or hydrochloric acid in methanol, as well as aqueous acetic acid, are frequently used.[1][2]

  • Lewis Acids: Reagents such as copper (II) chloride, ferric chloride (often supported on silica (B1680970) gel), and zinc nitrate (B79036) have proven effective.[1]

  • Miscellaneous Reagents: Other methods include using iodine in methanol, thiourea, and silica-supported polyphosphoric acid (PPA-SiO2).[1][3][4]

Q3: How do I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate (B1210297)/hexane) will show distinct spots for the starting material (this compound), the desired product (1,2-O-isopropylidene-α-D-glucofuranose), and any byproducts such as the fully deprotected glucose.

Q4: What are some common side products, and how can I avoid them?

The most common side product is the fully deprotected D-glucose, resulting from the hydrolysis of both isopropylidene groups. To avoid this, it is crucial to use mild reaction conditions, carefully control the reaction time, and monitor the reaction closely by TLC. Over-reaction is a primary concern.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No reaction or very slow reaction - Inactive or insufficient catalyst/reagent.- Low reaction temperature.- Poor solubility of the substrate.- Use fresh or a higher loading of the catalyst/reagent.- Gently warm the reaction mixture if the protocol allows.- Choose a solvent system where the substrate is more soluble. For instance, PPA-SiO2 catalysis was found to be more effective in acetonitrile (B52724) than in water due to solubility issues.[3]
Incomplete reaction (mixture of starting material and product) - Insufficient reaction time.- Catalyst/reagent deactivation.- Continue to monitor the reaction by TLC until the starting material is consumed.- Add a fresh portion of the catalyst/reagent.
Formation of multiple products (low selectivity) - Reaction conditions are too harsh (e.g., acid concentration is too high, temperature is too high).- Prolonged reaction time.- Reduce the concentration of the acidic reagent.- Lower the reaction temperature.- Stop the reaction as soon as the starting material is consumed (as determined by TLC).
Complete hydrolysis to D-glucose - Over-reaction due to harsh conditions or extended reaction time.- Use a milder reagent (e.g., aqueous acetic acid instead of strong mineral acids).- Carefully monitor the reaction and quench it promptly upon completion.
Difficulty in product isolation/purification - Incomplete quenching of the catalyst.- Similar polarity of product and byproducts.- Ensure the reaction is properly neutralized and quenched before workup.- Optimize the solvent system for column chromatography to achieve better separation.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for various methods of selective 5,6-O-isopropylidene group hydrolysis.

Reagent/Catalyst Solvent Temperature Time Yield (%) Reference
75% Acetic AcidWaterNot specifiedNot specified88[2]
0.8% H2SO4MethanolNot specifiedNot specifiedNot specified[1]
Copper (II) Chloride DihydrateEthanol or 2-PropanolRoom TemperatureNot specifiedUp to 99 (on a similar substrate)[1]
Thiourea (0.85 M)Ethanol:Water (1:1)Reflux18-24 hours64-93 (on 3-O-protected derivatives)[1]
Iodine (0.5-1% w/v)MethanolRoom TemperatureNot specifiedSelective hydrolysis product[1]
PPA-SiO2Acetonitrile55 °C30 minutes85[3]

Experimental Protocol: Selective Hydrolysis using Aqueous Acetic Acid

This protocol is a general guideline based on commonly reported procedures for the selective hydrolysis of the 5,6-O-isopropylidene group using aqueous acetic acid.[2]

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Glacial Acetic Acid

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Silica Gel for column chromatography

  • TLC plates and appropriate developing solvents (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Reaction Setup: Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a solution of aqueous acetic acid (typically 60-80% acetic acid in water).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes). The desired product, 1,2-O-isopropylidene-α-D-glucofuranose, will have a lower Rf value than the starting material.

  • Quenching: Once the starting material is consumed as indicated by TLC, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,2-O-isopropylidene-α-D-glucofuranose.

Diagrams

TroubleshootingWorkflow Start Start: Selective Hydrolysis of this compound CheckReaction Monitor Reaction by TLC Start->CheckReaction StartConsumed Is Starting Material Consumed? CheckReaction->StartConsumed DesiredProduct Desired Product Formed? StartConsumed->DesiredProduct Yes NoReaction Issue: No/Slow Reaction StartConsumed->NoReaction No after significant time SideProducts Issue: Side Products/ Low Selectivity DesiredProduct->SideProducts No, multiple spots OverReaction Issue: Over-Reaction to Glucose DesiredProduct->OverReaction Main spot is glucose Workup Proceed to Workup and Purification DesiredProduct->Workup Yes, clean TroubleshootNoReaction Solutions: - Increase Temp - Add More Reagent - Check Reagent Activity NoReaction->TroubleshootNoReaction IncompleteReaction Issue: Incomplete Reaction TroubleshootSelectivity Solutions: - Lower Temp - Decrease Acid Conc. - Use Milder Reagent SideProducts->TroubleshootSelectivity OverReaction->TroubleshootSelectivity TroubleshootNoReaction->CheckReaction TroubleshootIncomplete Solutions: - Extend Reaction Time - Add More Reagent TroubleshootSelectivity->CheckReaction Restart with new conditions End End: Pure 1,2-O-Isopropylidene- α-D-glucofuranose Workup->End

Caption: Troubleshooting workflow for the selective hydrolysis of this compound.

References

Navigating the Synthesis of Diacetone-D-Glucose: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scaled-up production of diacetone-d-glucose (B1670380). The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and achieving higher yields and purity. This compound is a critical intermediate in the synthesis of numerous pharmaceuticals and fine chemicals, making its efficient production a key focus in drug development and manufacturing.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: Scaling up the production of this compound from laboratory to industrial scale presents several significant challenges. These often include:

  • Poor or inconsistent yields: Many traditional methods result in low yields, which are not economically viable for commercial production.[4]

  • Complex product work-up and purification: Isolating pure this compound can be complicated due to the presence of byproducts and unreacted starting materials.[4]

  • Side reactions and byproduct formation: Undesirable side reactions, such as the self-condensation of acetone (B3395972) to form tar-like substances and caramelization of glucose, can occur, complicating purification and reducing yield.[1]

  • Large volumes of reagents and solvents: Some methods require excessive amounts of acetone or other solvents, leading to low throughput and increased disposal costs.[1]

  • Catalyst selection and removal: The choice of catalyst (e.g., mineral acids, Lewis acids, iodine) significantly impacts the reaction, and its subsequent removal can be problematic.[1][2] For instance, using large quantities of inorganic acids necessitates a neutralization step, which produces a substantial amount of salt waste.[1]

  • Water removal: The ketalization reaction produces water, which must be removed to drive the reaction to completion and prevent hydrolysis of the product.[1]

Q2: Which catalysts are typically used for this compound synthesis, and what are their pros and cons for large-scale production?

A2: Several types of catalysts can be used for the synthesis of this compound. The choice of catalyst is a critical factor in the scalability of the process.

Catalyst TypeExamplesAdvantages for Scale-upDisadvantages for Scale-up
Mineral Acids Sulfuric acid (H₂SO₄), Phosphorus pentoxide (P₂O₅)Readily available and inexpensive.Require large quantities, leading to significant salt waste after neutralization and potential for caramelization.[1]
Lewis Acids Boron trifluoride (BF₃), Aluminum halides (e.g., AlCl₃), Tin saltsCan offer higher selectivity and efficiency, potentially reducing the need for dehydrating agents.[1]Can be sensitive to moisture and may require specialized handling. Reprocessing of some solid catalysts like ion exchangers can be expensive.[1]
Iodine (I₂) Elemental IodineA milder catalyst that can lead to cleaner reactions.Often requires large volumes of solvent, resulting in low throughput.[1]

Q3: How can I minimize the formation of byproducts during the reaction?

A3: Minimizing byproduct formation is crucial for achieving high purity and yield. Key strategies include:

  • Optimizing Reaction Temperature: Tightly controlling the reaction temperature can prevent unwanted side reactions. For example, some processes operate at specific temperature ranges, such as 45°C to 50°C or 80°C to 120°C, depending on the catalyst and pressure used.[1][4]

  • Controlling Reactant Ratios: The molar ratio of acetone to glucose is a critical parameter. Using a relatively low molar ratio can be advantageous for commercial scale-up as it reduces the volume of acetone required.[4]

  • Effective Water Removal: Continuously removing the water formed during the reaction, for instance by azeotropic distillation, can shift the equilibrium towards the product and prevent hydrolysis.[1]

  • Choice of Catalyst: Selecting a more selective catalyst, such as certain Lewis acids, can reduce the extent of side reactions like acetone self-condensation.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Hydrolysis of the product during work-up. - Suboptimal reaction temperature or time. - Inefficient water removal.- Monitor the reaction progress using TLC or another suitable analytical method. - Ensure neutralization and work-up are performed promptly and at a suitable temperature. - Optimize the reaction temperature and duration based on literature or internal studies.[5] - Employ an effective method for water removal, such as azeotropic distillation or the use of a dehydrating agent.[1]
Product Contamination with Tar-like Byproducts - Acetone self-condensation. - Caramelization of glucose.- Lower the reaction temperature. - Use a more selective catalyst.[1] - Ensure the glucose is fully dissolved and the reaction mixture is homogenous.
Difficulty in Product Crystallization - Presence of impurities inhibiting crystallization. - Incorrect solvent or concentration for crystallization.- Purify the crude product before crystallization, for example, by treating with activated carbon to remove colored impurities.[4] - Experiment with different crystallization solvents such as diethyl ether, petroleum ether, or cyclohexane (B81311).[1][4] - Ensure the concentration of the product in the solvent is optimal for crystallization.
Inconsistent Results Between Batches - Variation in the quality of starting materials (e.g., moisture content in glucose or acetone). - Poor control over reaction parameters (temperature, pressure, stirring).- Use anhydrous glucose and dry acetone. - Implement strict process controls to ensure consistency in all reaction parameters.

Experimental Protocols

Protocol 1: Synthesis of this compound using a Lewis Acid Catalyst

This protocol is adapted from a patented industrial process and is intended for researchers comfortable with handling air- and moisture-sensitive reagents.

Materials:

  • Anhydrous α-D-glucose

  • Acetone (anhydrous)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • 2N Sodium hydroxide (B78521) solution

  • Dichloromethane (B109758)

  • Cyclohexane

  • Autoclave or suitable pressure-rated reaction vessel

Procedure:

  • In a reaction vessel flushed with an inert gas, combine anhydrous α-D-glucose (e.g., 3.66 kg, 20.32 mol) with a mixture of acetone (e.g., 75 L) and boron trifluoride-diethylether complex (e.g., 31 mL).[1]

  • Heat the reaction mixture in a sealed autoclave to a temperature range of 88°C to 115°C, allowing the pressure to build to between 1.6 and 4.4 bar.[1]

  • Distill off the volatile components while continuously adding fresh acetone to the reaction mixture to maintain the volume. Continue this process until the volume of the distillate is approximately 1.67 times the initial acetone volume.[1]

  • Cool the reaction mixture to approximately 40°C and evaporate the solvent under reduced pressure.[1]

  • Add 2N sodium hydroxide solution to the residue to neutralize the catalyst.[1]

  • Again, evaporate the mixture at around 40°C.[1]

  • Extract the residue with dichloromethane (e.g., 3 x 13 L).[1]

  • Combine the organic extracts and evaporate the solvent in vacuo.[1]

  • To the resulting residue, add cyclohexane (e.g., 22.5 L) and heat to 70°C to dissolve the product.[1]

  • Cool the solution to 10°C and stir for 2 hours to induce crystallization.[1]

  • Filter the crystalline product, wash with cold cyclohexane, and dry under reduced pressure at 40°C.[1]

Visualizing the Workflow

Diagram 1: General Workflow for this compound Synthesis

G A Reaction Setup (Glucose, Acetone, Catalyst) B Ketalization Reaction (Controlled Temperature & Pressure) A->B C Catalyst Neutralization & Quenching B->C D Solvent Removal (Evaporation) C->D E Extraction D->E F Crystallization E->F G Isolation & Drying (Filtration) F->G H Final Product: This compound G->H

Caption: A generalized workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckReaction Check Reaction Completion (TLC/HPLC) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes Optimize Optimize Reaction Time/ Temperature/Catalyst Load Incomplete->Optimize CheckWorkup Investigate Work-up Procedure Complete->CheckWorkup Hydrolysis Potential Product Hydrolysis CheckWorkup->Hydrolysis PurificationLoss Losses during Purification Hydrolysis->PurificationLoss No AdjustpH Adjust pH & Temperature during Work-up Hydrolysis->AdjustpH Yes OptimizeCrystallization Optimize Crystallization & Isolation Steps PurificationLoss->OptimizeCrystallization

Caption: A decision tree to troubleshoot and address the issue of low product yield.

References

Technical Support Center: Glycosylation Reactions with Diacetone-D-Glucose Donors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with glycosylation reactions involving diacetone-d-glucose (B1670380) (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) and its derivatives as glycosyl donors.

Troubleshooting Guides

This section addresses common issues encountered during glycosylation experiments using this compound-derived donors. The primary strategy involves the conversion of this compound into a more reactive glycosyl donor, such as a glycosyl trichloroacetimidate (B1259523).

Question: Why is my glycosylation reaction yield consistently low?

Answer:

Low yields in glycosylation reactions with this compound-derived donors can arise from several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Logic for Low Glycosylation Yield

LowYieldTroubleshooting Start Low Reaction Yield Check_Donor Verify Glycosyl Donor Quality (Purity, Stability) Start->Check_Donor Check_Acceptor Assess Glycosyl Acceptor (Reactivity, Purity, Steric Hindrance) Start->Check_Acceptor Check_Conditions Evaluate Reaction Conditions (Moisture, Temperature, Stoichiometry) Start->Check_Conditions Check_Side_Reactions Investigate Side Reactions (Hydrolysis, Elimination) Start->Check_Side_Reactions Optimize_Donor Optimize Donor Activation (e.g., Trichloroacetimidate formation) Check_Donor->Optimize_Donor Impure or Decomposed Optimize_Acceptor Modify Acceptor or Increase Equivalents Check_Acceptor->Optimize_Acceptor Low Reactivity or Sterically Hindered Optimize_Conditions Systematically Vary Conditions (Promoter, Solvent, Temperature) Check_Conditions->Optimize_Conditions Suboptimal Analyze_Byproducts Analyze Crude Mixture (TLC, NMR) to Identify Byproducts Check_Side_Reactions->Analyze_Byproducts Suspected Solution Improved Yield Optimize_Donor->Solution Optimize_Acceptor->Solution Optimize_Conditions->Solution Analyze_Byproducts->Optimize_Conditions

Caption: A logical workflow for diagnosing the cause of low glycosylation yields.

  • Glycosyl Donor Inactivity or Decomposition: this compound itself is not an effective glycosyl donor. It must first be activated, for example, by converting it to a glycosyl trichloroacetimidate.[1] Incomplete conversion or decomposition of this activated donor can lead to low yields.

    • Solution: Ensure the complete conversion of the starting material to the activated donor using fresh reagents and anhydrous conditions. The stability of the activated donor should also be considered, as they can be moisture-sensitive.[2]

  • Suboptimal Promoter/Catalyst: The choice and amount of the Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂) are critical for activating the glycosyl donor.[2]

    • Solution: Screen different Lewis acids and optimize their concentration. The table below provides a comparison of different promoters.

  • Presence of Moisture: Glycosylation reactions are highly sensitive to water, which can hydrolyze the activated donor or the promoter.[2]

    • Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves is also recommended.[3]

  • Steric Hindrance: The glycosyl acceptor may be sterically hindered, preventing efficient reaction with the donor.

    • Solution: If possible, consider using a less hindered acceptor or modify the protecting groups on the acceptor to reduce steric bulk.

  • Inappropriate Reaction Temperature: The optimal temperature for glycosylation can be narrow. Temperatures that are too low may result in a sluggish reaction, while temperatures that are too high can lead to decomposition and side reactions.[4]

    • Solution: Perform the reaction at the recommended temperature for the specific donor and promoter system. A temperature optimization study may be necessary.

Question: How can I control the stereoselectivity (α vs. β) of my glycosylation reaction?

Answer:

Controlling stereoselectivity is a common challenge in glycosylation. For furanosyl donors like those derived from this compound, the five-membered ring is flexible, which can make stereocontrol difficult.[5]

Key Factors Influencing Stereoselectivity:

  • Neighboring Group Participation: The protecting group at the C-2 position of the glycosyl donor can influence the stereochemical outcome. However, in this compound, the C-2 position is part of the isopropylidene acetal, which does not provide neighboring group participation.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the intermediate oxocarbenium ion, thereby affecting the stereoselectivity.

  • Promoter/Catalyst: The nature of the Lewis acid can impact the reaction mechanism and, consequently, the anomeric ratio of the product.[3]

  • Temperature: Lower temperatures often favor the formation of the thermodynamically more stable anomer.[4]

  • Concentration: In some cases, the concentration of the reactants can influence the stereochemical outcome.[6]

Strategies for Improving Stereoselectivity:

  • Solvent Screening: Experiment with a range of anhydrous solvents (e.g., dichloromethane (B109758), diethyl ether, acetonitrile) to determine the optimal solvent for the desired stereoisomer.

  • Promoter Optimization: Test different Lewis acids, as their counterions can influence the stereoselectivity.

  • Temperature Control: Conduct the reaction at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity.

  • Protecting Group Strategy: While the 1,2-isopropylidene group is fixed, modifying other protecting groups on the glycosyl acceptor can sometimes influence the stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound directly as a glycosyl donor?

A1: No, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is generally not reactive enough to be used directly as a glycosyl donor. The anomeric hydroxyl group needs to be converted into a better leaving group. A common strategy is to first deprotect the anomeric position and then convert it into a glycosyl trichloroacetimidate.

Q2: What are some common side reactions to watch out for?

A2: Common side reactions in glycosylation include:

  • Hydrolysis of the activated glycosyl donor if moisture is present, leading to the formation of a hemiacetal byproduct.[2][7]

  • Elimination reactions to form glycals, especially under harsh reaction conditions.[7]

  • Rearrangement of the activated donor, such as the rearrangement of a glycosyl imidate.[7]

  • Partial cleavage of the acid-sensitive 5,6-O-isopropylidene group, particularly under strongly acidic conditions.[8]

Q3: How do I prepare a this compound-derived glycosyl donor?

A3: A common approach is to synthesize the glycosyl trichloroacetimidate. This involves the protection of the 3-OH group, followed by selective removal of the 1,2-isopropylidene group, and then reaction with trichloroacetonitrile (B146778) in the presence of a base like DBU.

Q4: How can I monitor the progress of my glycosylation reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the glycosyl donor and the formation of the product. Staining with a reagent like ceric ammonium (B1175870) molybdate (B1676688) or p-anisaldehyde is typically required to visualize the carbohydrate spots.

Data Presentation

Table 1: Influence of Promoter on Glycosylation Yield and Stereoselectivity

Glycosyl DonorGlycosyl AcceptorPromoter (equiv.)SolventTemp (°C)Yield (%)α:β RatioReference
Galactosyl TrichloroacetimidateThis compoundHClO₄-SiO₂ (cat.)CH₂Cl₂:Dioxane (1:1)086>20:1[3]
Glucosyl TrichloroacetimidateThis compoundTMSOTf (0.1)CH₂Cl₂-20751:3[3]
Mannosyl TrichloroacetimidateThis compoundBF₃·OEt₂ (0.2)CH₂Cl₂082>20:1 (α)[3]
Oxazoline DonorThis compoundCuCl₂ (1.02)CHCl₃RT36Not specified[8]

Table 2: Effect of Temperature and Concentration on Stereoselectivity

Glycosyl DonorGlycosyl AcceptorDonor Conc. (M)Temp (°C)α:β RatioReference
L-Idopyranosyl DonorThis compound0.033-201:6.4[6]
L-Idopyranosyl DonorThis compound0.1-201:3.0[6]
L-Idopyranosyl DonorThis compound0.3-201:3.0[6]
L-Idopyranosyl DonorThis compound0.033-51:4.5[6]

Experimental Protocols

Protocol 1: Synthesis of a 3-O-Benzoyl-D-glucofuranosyl Trichloroacetimidate Donor

This protocol describes a representative method for converting this compound into a glycosyl donor.

Workflow for Donor Synthesis and Glycosylation

GlycosylationWorkflow Start This compound Step1 1. Protection of 3-OH (e.g., Benzoylation) Start->Step1 Step2 2. Selective Deprotection of 1,2-Acetal (Acidic Hydrolysis) Step1->Step2 Step3 3. Formation of Trichloroacetimidate Step2->Step3 Donor Activated Glycosyl Donor Step3->Donor Step4 4. Glycosylation Reaction (with Glycosyl Acceptor and Promoter) Donor->Step4 Product Glycosylated Product Step4->Product

Caption: General workflow for the preparation of a this compound derived donor and its use in glycosylation.

Step 1: 3-O-Benzoyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1.0 equiv.) in anhydrous pyridine (B92270) at 0 °C under an argon atmosphere.

  • Add benzoyl chloride (1.2 equiv.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Step 2: 3-O-Benzoyl-5,6-O-isopropylidene-α/β-D-glucofuranose

  • Dissolve the product from Step 1 in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

  • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture carefully with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • The resulting hemiacetal is often used in the next step without further purification.

Step 3: O-(3-O-Benzoyl-5,6-O-isopropylidene-α/β-D-glucofuranosyl) Trichloroacetimidate

  • Dissolve the hemiacetal from Step 2 in anhydrous dichloromethane under an argon atmosphere.

  • Add trichloroacetonitrile (5.0 equiv.) and cool the solution to 0 °C.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv.) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Concentrate the reaction mixture and purify the residue by silica gel column chromatography (eluting with a solvent system containing a small amount of triethylamine (B128534) to neutralize the silica gel).

Protocol 2: General Procedure for Glycosylation using the Trichloroacetimidate Donor

  • To a flame-dried flask under argon, add the glycosyl acceptor (1.0 equiv.), the trichloroacetimidate donor from Protocol 1 (1.2 equiv.), and activated molecular sieves (4 Å).

  • Add anhydrous dichloromethane via syringe.

  • Cool the mixture to the desired temperature (e.g., -40 °C).

  • Add the Lewis acid promoter (e.g., TMSOTf, 0.1-0.2 equiv.) dropwise.

  • Stir the reaction at this temperature, monitoring by TLC.

  • Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.

  • Filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired glycoside.[2]

References

Technical Support Center: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, a key intermediate in medicinal chemistry.

I. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, focusing on the identification and mitigation of byproduct formation.

Issue 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate catalyst concentration can lead to a significant amount of unreacted D-glucose and mono-isopropylidene glucose byproducts remaining in the reaction mixture.

  • Byproduct Formation: The formation of isomeric di-O-isopropylidene-D-glucoseptanose derivatives and acetone (B3395972) self-condensation products consumes starting materials and reagents, thereby reducing the yield of the target molecule.

  • Product Hydrolysis: The presence of excess water in the reaction mixture or during workup can lead to the hydrolysis of the desired product back to mono-isopropylidene glucose or D-glucose.

Solutions:

  • Optimize Reaction Conditions: Refer to the data in Table 1 to select the optimal catalyst, temperature, and reaction time to favor the formation of the desired product. Ensure anhydrous conditions are maintained.

  • Control Temperature: Carefully control the reaction temperature, as higher temperatures can promote the formation of more stable, but undesired, thermodynamic byproducts like the glucoseptanose isomers.[1][2][3][4][5]

  • Effective Workup: Neutralize the acid catalyst promptly after the reaction is complete to prevent product hydrolysis. Use anhydrous solvents for extraction and drying agents to remove any residual water.

Issue 2: Presence of Impurities After Crystallization

Possible Causes:

  • Co-crystallization of Isomers: The isomeric byproducts, particularly 1,2:3,4-di-O-isopropylidene-α-D-glucoseptanose and 2,3:4,5-di-O-isopropylidene-β-D-glucoseptanose, have similar polarities to the desired product and may co-crystallize.[6][7]

  • Trapped Solvent or Reagents: Inefficient removal of the reaction solvent (acetone) or other reagents during workup can lead to their inclusion in the crystalline product.

  • Tarry Byproducts: Acetone self-condensation under acidic conditions can form non-polar, tarry substances that are difficult to remove by simple crystallization.[8][9]

Solutions:

  • Fractional Crystallization: If isomeric impurities are present, perform fractional crystallization. The desired 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is typically less soluble in non-polar solvents like cyclohexane (B81311) or hexane, allowing for its selective precipitation.[10]

  • Column Chromatography: For high purity, column chromatography is recommended. A silica (B1680970) gel column with a suitable eluent system (see Table 2) can effectively separate the desired product from its isomers and other impurities.[10]

  • Charcoal Treatment: To remove colored, tarry impurities, the crude product can be dissolved in a suitable solvent and treated with activated charcoal before crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose?

A1: The primary byproducts can be categorized as follows:

  • Under-reaction Products: Unreacted D-glucose and mono-O-isopropylidene-α-D-glucofuranose isomers.

  • Isomeric Di-acetal Products: 1,2:3,4-di-O-isopropylidene-α-D-glucoseptanose and 2,3:4,5-di-O-isopropylidene-β-D-glucoseptanose. These seven-membered ring structures are thermodynamic products and are often found in the mother liquor of commercial preparations.[6][7][11]

  • Acetone Self-Condensation Products: A complex mixture of oligomers and colored, tarry materials resulting from the acid-catalyzed aldol (B89426) condensation of acetone.[8][9]

Q2: How can I monitor the progress of the reaction and detect the presence of byproducts?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A typical solvent system for TLC analysis is a mixture of ethyl acetate (B1210297) and hexane. The desired product will have a higher Rf value than the more polar starting material (D-glucose) and the mono-protected intermediates. The isomeric glucoseptanose byproducts may have Rf values very close to the desired product, requiring careful optimization of the TLC solvent system for resolution.[12][13][14]

Q3: What is the mechanism behind the formation of the undesired glucoseptanose isomers?

A3: The formation of the five-membered furanose ring (leading to the desired product) is kinetically favored, meaning it forms faster at lower temperatures. However, the seven-membered septanose ring is thermodynamically more stable. At higher temperatures or with prolonged reaction times, an equilibrium can be established, leading to the formation of the more stable glucoseptanose isomers.[1][2][3][4][5]

Q4: Can I use a different acid catalyst instead of sulfuric acid?

A4: Yes, various Lewis acids such as zinc chloride, ferric chloride, and iodine have been successfully used as catalysts. The choice of catalyst can influence the reaction rate and the byproduct profile. It is advisable to perform small-scale optimization experiments to determine the best catalyst for your specific setup.

III. Data Presentation

Table 1: Influence of Reaction Conditions on Product Yield

CatalystTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
Sulfuric Acid251275.6
Ferric Chloride40Not Specified75.8
Iodine62 (reflux)5~75[4]
Boron trifluoride etherate88-115462[8]

Table 2: TLC Solvent Systems for Separation of Products and Byproducts

Solvent System (v/v)ApplicationReference
Ethyl Acetate / Hexane (e.g., 1:4 to 1:1)General reaction monitoring. Good separation of product from starting material.[10]
Chloroform / Acetone (e.g., 97:3)Separation of anomeric mixtures.[12]
Methanol / Dichloromethane (up to 20% MeOH)For more polar compounds, including mono-protected intermediates.[12]
Toluene / Ethyl AcetateGood for aromatic compounds, may help resolve isomers.[12]

IV. Experimental Protocols

Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • To a flask containing anhydrous acetone, add anhydrous D-glucose and a catalytic amount of concentrated sulfuric acid with stirring.

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the sulfuric acid by adding a base (e.g., sodium carbonate or ammonia (B1221849) solution) until the pH is neutral.

  • Filter the mixture to remove any salts.

  • Concentrate the filtrate under reduced pressure to obtain a syrup.

  • Dissolve the syrup in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization from a solvent such as cyclohexane or by column chromatography.[10]

V. Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions D_Glucose D-Glucose Acid_Catalyst Acid Catalyst Mono_isopropylidene Mono-O-isopropylidene- α-D-glucofuranose D_Glucose->Mono_isopropylidene + Acetone (1 eq) Glucoseptanose_isomers Di-O-isopropylidene- D-glucoseptanose Isomers (Byproducts) D_Glucose->Glucoseptanose_isomers Thermodynamic Control Acetone Acetone Acetone_Condensation Tarry Byproducts Acetone->Acetone_Condensation Self-condensation Diacetone_Glucose 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose (Desired Product) Mono_isopropylidene->Diacetone_Glucose + Acetone (1 eq) Troubleshooting_Workflow cluster_impurities Impurity Identification and Remediation Start Start: Crude product obtained Check_Purity Check Purity (TLC, NMR) Start->Check_Purity Is_Pure Is Product Pure? Check_Purity->Is_Pure Pure_Product Pure Product (End) Is_Pure->Pure_Product Yes Impure_Product Identify Impurities Is_Pure->Impure_Product No Unreacted_SM Unreacted D-Glucose or Mono-protected Glucose Impure_Product->Unreacted_SM Isomers Isomeric Byproducts (Glucoseptanoses) Impure_Product->Isomers Tarry_Residues Tarry Residues Impure_Product->Tarry_Residues Remediate_SM Action: Optimize reaction time/temp or perform column chromatography Unreacted_SM->Remediate_SM Remediate_Isomers Action: Fractional crystallization or column chromatography Isomers->Remediate_Isomers Remediate_Tarry Action: Charcoal treatment Tarry_Residues->Remediate_Tarry Remediate_SM->Check_Purity Remediate_Isomers->Check_Purity Remediate_Tarry->Check_Purity

References

stability of diacetone-d-glucose under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diacetone-D-glucose (B1670380) (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a crystalline solid that is generally stable under neutral and dry conditions. It is most stable when stored in a cool, dry, and inert atmosphere. However, it is susceptible to hydrolysis under both acidic and, to a lesser extent, basic conditions, which removes the isopropylidene protecting groups.

Q2: How does pH affect the stability of this compound?

A2: this compound is sensitive to acidic pH. The isopropylidene acetals can be hydrolyzed under acidic conditions to regenerate the hydroxyl groups of the parent glucose molecule. The rate of this hydrolysis is dependent on the pH, temperature, and the specific acid used. While generally more stable under basic conditions, strong bases can cause precipitation and potential degradation over time.[1]

Q3: What are the typical storage recommendations for this compound?

A3: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, such as in a freezer (-20°C).[2] It should be protected from moisture and acidic vapors.

Troubleshooting Guides

Acid-Catalyzed Deprotection (Hydrolysis)

The removal of the isopropylidene protecting groups is a common synthetic step. However, issues such as incomplete reactions, lack of selectivity, and side-product formation can occur.

Issue 1: Incomplete or Slow Deprotection

Potential Cause Troubleshooting Step
Insufficient Acid Catalyst Increase the concentration of the acid catalyst incrementally. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction.
Low Reaction Temperature Gently warm the reaction mixture. For many deprotection procedures, room temperature is sufficient, but for more resistant substrates, slight heating (e.g., to 40-50°C) can increase the reaction rate.
Inadequate Water Content The hydrolysis of acetals requires water. Ensure that your solvent system contains a sufficient amount of water. For reactions in anhydrous organic solvents, the addition of a controlled amount of water is necessary.
Reversibility of the Reaction Acetal hydrolysis is an equilibrium process. To drive the reaction to completion, it can be beneficial to use a large excess of water or a solvent system that helps to remove the acetone (B3395972) byproduct (e.g., by evaporation if the reaction is performed at elevated temperature).[1]

Issue 2: Lack of Selectivity between 1,2- and 5,6-Isopropylidene Groups

The 5,6-O-isopropylidene group is generally more susceptible to acidic hydrolysis than the 1,2-O-isopropylidene group.[3] Achieving selective deprotection often requires careful control of reaction conditions.

Potential Cause Troubleshooting Step
Harsh Acidic Conditions Use milder acidic conditions. A common method for selective removal of the 5,6-isopropylidene group is using a high concentration of aqueous acetic acid (e.g., 60-80%).[3]
Strong Lewis Acids While effective for deprotection, strong Lewis acids may lead to a loss of selectivity. Consider using milder Lewis acids or protic acids.
Prolonged Reaction Time Monitor the reaction closely and stop it as soon as the desired mono-protected product is the major component. Over-running the reaction will lead to the formation of fully deprotected glucose.

Issue 3: Formation of Side Products

Potential Cause Troubleshooting Step
Acid-Catalyzed Rearrangement or Degradation Under strongly acidic conditions, the unprotected glucose intermediate can undergo various side reactions, including rearrangement and degradation, leading to colored byproducts.[4] Use the mildest possible acidic conditions and the shortest reaction time necessary for deprotection.
Reaction with Solvent Ensure the solvent is inert under the reaction conditions. For example, using an alcohol as a solvent in the presence of acid can lead to the formation of glycosides.
Stability and Handling under Basic Conditions

While more stable to base than to acid, this compound is not completely inert under all basic conditions.

Issue: Precipitation or Degradation in Basic Solutions

Potential Cause Troubleshooting Step
Use of Strong Bases Strong bases, such as sodium hydroxide, can cause this compound to precipitate from aqueous solutions.[1] If a basic medium is required, consider using weaker, non-nucleophilic organic bases (e.g., pyridine, triethylamine) or inorganic bases like sodium bicarbonate.
Prolonged Exposure to Basic Conditions Even under moderately basic conditions, prolonged exposure, especially at elevated temperatures, can lead to slow degradation. It is advisable to keep the exposure time to basic conditions as short as possible.

Experimental Protocols

Selective Hydrolysis of the 5,6-O-Isopropylidene Group

This protocol is a common method for the selective removal of the terminal isopropylidene group.

Materials:

  • This compound

  • Glacial acetic acid

  • Water

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • TLC plates (silica gel) and appropriate developing solvent (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve this compound in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

  • Stir the solution at room temperature.

  • Monitor the progress of the reaction by TLC. The product, 1,2-O-isopropylidene-α-D-glucofuranose, will have a lower Rf value than the starting material.

  • Once the reaction is complete (typically when the starting material is no longer visible by TLC), carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Complete Hydrolysis of Both Isopropylidene Groups

This protocol describes the complete removal of both isopropylidene groups to yield D-glucose.

Materials:

  • This compound

  • Dilute aqueous acid (e.g., 1 M HCl or a solution of a strong acid resin)

  • Methanol (B129727) or Tetrahydrofuran (THF)

  • Anion exchange resin (basic form) or saturated sodium bicarbonate solution

  • Ethanol

Procedure:

  • Dissolve this compound in a suitable solvent such as methanol or THF.

  • Add the aqueous acid to the solution.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated if it proceeds slowly.

  • Monitor the reaction by TLC until the starting material and the mono-protected intermediate are no longer present.

  • Neutralize the acid by adding a basic anion exchange resin and stirring until the pH is neutral, or by careful addition of a saturated sodium bicarbonate solution.

  • Filter off the resin (if used) and concentrate the solution under reduced pressure.

  • The resulting D-glucose can be further purified by recrystallization from a solvent such as ethanol.

Visualizations

Deprotection_Workflow start Start: this compound Deprotection goal Desired Deprotection Goal start->goal selective Selective Removal of 5,6-Isopropylidene goal->selective Selective complete Complete Removal of Both Isopropylidene Groups goal->complete Complete conditions_selective Mild Acidic Conditions (e.g., 80% Acetic Acid) selective->conditions_selective conditions_complete Stronger Acidic Conditions (e.g., dilute HCl, Dowex H+) complete->conditions_complete troubleshooting Troubleshooting conditions_selective->troubleshooting conditions_complete->troubleshooting incomplete Incomplete Reaction troubleshooting->incomplete Issue side_products Side Products troubleshooting->side_products Issue no_selectivity No Selectivity troubleshooting->no_selectivity Issue solution_incomplete Increase Acid/Temp/Water incomplete->solution_incomplete solution_side_products Use Milder Conditions side_products->solution_side_products solution_no_selectivity Use Weaker Acid/ Shorter Reaction Time no_selectivity->solution_no_selectivity

Caption: A workflow for troubleshooting the deprotection of this compound.

Stability_Overview Diacetone_Glucose This compound Acidic Acidic Conditions (pH < 7) Diacetone_Glucose->Acidic Basic Basic Conditions (pH > 7) Diacetone_Glucose->Basic Neutral Neutral Conditions (pH ≈ 7) Diacetone_Glucose->Neutral Hydrolysis Hydrolysis to Mono- and Di-deprotected Glucose Acidic->Hydrolysis Leads to Precipitation Precipitation with Strong Bases (e.g., NaOH) Basic->Precipitation Can lead to Stable Generally Stable Neutral->Stable Is

Caption: Stability of this compound under different pH conditions.

References

Technical Support Center: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone-D-glucose). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet crucial chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of monoacetone-D-glucose formation during the synthesis of this compound?

A1: The formation of 1,2-O-isopropylidene-α-D-glucofuranose (monoacetone-D-glucose) as a byproduct is typically due to two main factors: incomplete reaction or partial hydrolysis of the desired this compound product. The reaction proceeds stepwise, with the formation of monoacetone-D-glucose as an intermediate. If the reaction is not driven to completion, this intermediate will remain. Additionally, the acidic conditions required for the synthesis can also catalyze the hydrolysis of the 5,6-O-isopropylidene group from the diacetone product, especially in the presence of water.

Q2: How can I monitor the progress of the reaction to avoid incomplete conversion?

A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable solvent system, such as ethyl acetate (B1210297)/petroleum ether, can be used to separate D-glucose (baseline), monoacetone-D-glucose, and this compound. The reaction should be allowed to proceed until the starting D-glucose and the monoacetone-D-glucose intermediate are no longer visible on the TLC plate.

Q3: What are the key parameters to control for maximizing the yield of this compound?

A3: Several parameters are critical for maximizing the yield:

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the product and reduce the efficiency of the dehydrating agent/catalyst. Ensure all glassware is dry and use anhydrous solvents.

  • Catalyst Choice and Concentration: Strong acid catalysts like sulfuric acid or Lewis acids such as boron trifluoride etherate are commonly used. The optimal concentration should be carefully controlled to avoid side reactions.

  • Reaction Temperature: The reaction is often performed at room temperature or slightly below. Elevated temperatures can lead to the formation of byproducts.

  • Reaction Time: Sufficient reaction time is crucial to ensure the reaction goes to completion. Monitor the reaction by TLC to determine the optimal duration.

  • Stoichiometry: An excess of acetone (B3395972) is typically used to drive the equilibrium towards the formation of the diacetal.

Q4: How can I effectively remove the acid catalyst and unreacted starting materials during workup?

A4: The acid catalyst is typically neutralized with a base, such as sodium bicarbonate or sodium hydroxide (B78521) solution, until the pH is neutral. Unreacted D-glucose is insoluble in the organic solvents used for extraction (e.g., dichloromethane (B109758), ethyl acetate) and can be removed by filtration. The desired this compound can then be extracted from the aqueous layer.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Presence of water in reactants or glassware. 3. Insufficient amount of catalyst. 4. Inefficient workup and extraction.1. Increase reaction time and monitor by TLC until completion. 2. Use anhydrous D-glucose and acetone, and thoroughly dry all glassware. 3. Optimize catalyst concentration. 4. Ensure thorough extraction with an appropriate organic solvent.
Significant formation of monoacetone-D-glucose 1. Reaction not driven to completion. 2. Partial hydrolysis of the diacetone product during reaction or workup.1. Extend the reaction time. 2. Maintain anhydrous conditions and neutralize the acid catalyst promptly and at a low temperature during workup.
Presence of unreacted D-glucose in the final product 1. Inefficient filtration after neutralization. 2. Insufficient reaction time or catalyst activity.1. Ensure complete removal of precipitated solids by filtration. Consider using a filter aid. 2. Re-evaluate reaction conditions (time, catalyst concentration).
Product is a syrup or oil and does not crystallize 1. Presence of impurities, such as monoacetone-D-glucose or solvent residues. 2. Incorrect crystallization solvent.1. Purify the crude product by column chromatography. 2. Use a non-polar solvent like cyclohexane (B81311) or petroleum ether for crystallization. Seeding with a small crystal of pure product can induce crystallization.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the reported yields of this compound under various catalytic conditions.

CatalystReactants & Molar RatioTemperature (°C)Reaction Time (h)Yield (%)Reference
Conc. H₂SO₄ D-glucose-¹³C₆ : Acetone (1:73.5)251275.6[1]
Iodine D-glucose : Iodine : Acetone (1:0.15:122.5)62 (reflux)5~75[2]
BF₃·OEt₂ Anhydrous α-D-(+)-glucose : diketene-acetone adduct (1:1) in acetone904.563[3]
BF₃·OEt₂ α-D-glucose in acetone85-120Not Specified62[4]

Experimental Protocols

Detailed Methodology for the Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

This protocol is based on optimized conditions to maximize the yield of the desired this compound.

Materials:

  • Anhydrous D-glucose

  • Anhydrous acetone

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Cyclohexane or petroleum ether

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend anhydrous D-glucose in anhydrous acetone.

  • Catalyst Addition: Cool the suspension in an ice bath (0 °C). Slowly add concentrated sulfuric acid dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent) until all the D-glucose has been consumed.

  • Neutralization: Once the reaction is complete, cool the mixture in an ice bath and slowly add saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral.

  • Filtration: Filter the mixture to remove the precipitated salts and any unreacted glucose. Wash the solid residue with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove most of the acetone. To the resulting aqueous residue, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Crystallization: Dissolve the crude product in a minimal amount of hot cyclohexane or petroleum ether. Allow the solution to cool to room temperature and then in a refrigerator to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with cold solvent, and dry under vacuum to yield pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start reactants Suspend Anhydrous D-Glucose in Anhydrous Acetone start->reactants catalyst Add Conc. H₂SO₄ at 0°C reactants->catalyst reaction Stir at Room Temperature Monitor by TLC catalyst->reaction neutralize Neutralize with NaHCO₃ Solution reaction->neutralize filter Filter to Remove Solids neutralize->filter extract Extract with Dichloromethane filter->extract dry Dry Organic Layer (Na₂SO₄) extract->dry evaporate Evaporate Solvent dry->evaporate crystallize Crystallize from Cyclohexane evaporate->crystallize product Isolate Pure Product crystallize->product

Caption: A flowchart of the experimental procedure for synthesizing this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield low_yield Low Yield of This compound check_tlc Check TLC of Crude Product low_yield->check_tlc unreacted_sm Unreacted Starting Material (Glucose/Monoacetone) check_tlc->unreacted_sm Present no_sm No Starting Material Visible check_tlc->no_sm Absent incomplete_rxn Incomplete Reaction unreacted_sm->incomplete_rxn hydrolysis Hydrolysis during Workup no_sm->hydrolysis optimize_conditions Increase Reaction Time Optimize Catalyst Amount incomplete_rxn->optimize_conditions improve_workup Ensure Anhydrous Conditions Prompt Neutralization at Low Temp. hydrolysis->improve_workup

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Work-up Procedures for Reactions Containing Diacetone-D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with diacetone-D-glucose.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up of reactions involving this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Ensure anhydrous conditions as water can inhibit the condensation reaction.[1] Use an appropriate catalyst such as iodine, sulfuric acid, or a Lewis acid like boron trifluoride etherate.[2][3][4] The reaction may require heating under reflux.[4]
Hydrolysis back to glucose or monoacetone glucose during work-up.Neutralize the reaction mixture to a pH of approximately 7 before extraction.[2] Avoid prolonged exposure to acidic conditions during the work-up.
Loss of product during extraction.Use a suitable water-immiscible organic solvent for extraction, such as dichloromethane (B109758) or chloroform.[2][5] Perform multiple extractions to ensure complete recovery of the product.[2]
Formation of byproducts.Self-condensation of acetone (B3395972) can lead to tarry by-products.[3] Careful control of reaction temperature and catalyst concentration can minimize this.
Product is an Oil or Fails to Crystallize Presence of impurities.Purify the crude product using column chromatography. A common eluent system is ethyl acetate/hexanes.[6]
Residual solvent.Ensure the product is thoroughly dried under vacuum after extraction and before crystallization.[2][3]
Incorrect crystallization solvent.This compound can be recrystallized from solvents like cyclohexane, diethyl ether, or petroleum ether.[2][7][8]
Unexpected Byproducts Observed (e.g., Monoacetone Glucose) Partial hydrolysis of the diacetone protection.This can occur if the work-up or subsequent reaction steps are too acidic.[1][6] Careful pH control is crucial. Selective deprotection can be a goal, but if it's unintentional, milder conditions are needed.
Polymerization of the Product This can be an issue in subsequent reaction steps, particularly if reactive intermediates are formed.While not strictly a work-up issue for this compound itself, if seen in subsequent steps, it indicates the chosen reaction conditions may be too harsh.[6]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after my reaction to synthesize this compound is complete?

A1: After cooling the reaction mixture to room temperature, it should be neutralized. If an acid catalyst was used, a dilute aqueous base solution, such as 1% sodium hydroxide (B78521), should be added until the pH is in the range of 6.5 to 7.5.[2] This is critical to prevent the hydrolysis of the acetal (B89532) groups.

Q2: What is the best way to extract this compound from the aqueous reaction mixture?

A2: After neutralizing the reaction and removing the acetone (often by distillation under vacuum), the residue should be extracted multiple times with a water-immiscible organic solvent.[2] Dichloromethane is a commonly used solvent for this purpose.[2][3][6] Combining the organic extracts and drying them over a suitable drying agent like magnesium sulfate (B86663) or calcium chloride is the next step.[5][6]

Q3: My this compound product is not pure. How can I purify it?

A3: The most common method for purifying this compound is recrystallization.[2] Effective solvents for recrystallization include cyclohexane, diethyl ether, and petroleum ether.[2][8] If recrystallization does not yield a pure product, column chromatography can be employed.[6]

Q4: I am seeing some monoacetone glucose in my final product. Why is this happening and how can I avoid it?

A4: The presence of monoacetone glucose is likely due to the partial hydrolysis of the this compound. This can happen if the reaction mixture is not properly neutralized before work-up or if it is exposed to acidic conditions for an extended period.[1][6] To avoid this, ensure rapid and complete neutralization after the reaction.

Q5: What are some common pitfalls to avoid during the work-up?

A5: A critical pitfall is the presence of water in the initial reaction, which can significantly lower the yield.[1] Another common error is insufficient neutralization, leading to product hydrolysis. Finally, incomplete extraction can lead to significant product loss. Performing at least three extractions is recommended.[2]

Experimental Protocols

Protocol 1: General Work-up and Extraction Procedure

This protocol is a general guideline for the work-up of a reaction where this compound is the product.

  • Cooling: Once the reaction is complete, cool the reaction vessel to ambient temperature.

  • Neutralization: Slowly add a 1% aqueous sodium hydroxide solution with stirring until the pH of the mixture is between 6.5 and 7.5.[2]

  • Solvent Removal: Remove the acetone from the reaction mixture by distillation under reduced pressure (in vacuo).[2][3]

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer three times with dichloromethane.[2][6]

  • Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate.[6]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of crude this compound.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot cyclohexane.[2][3]

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold cyclohexane.[3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3]

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Completed Reaction Mixture Cooling Cool to Room Temperature Reaction->Cooling Neutralization Neutralize with 1% NaOH (pH 6.5-7.5) Cooling->Neutralization Solvent_Removal Remove Acetone (in vacuo) Neutralization->Solvent_Removal Extraction Extract with Dichloromethane (3x) Solvent_Removal->Extraction Drying Dry Organic Layers (e.g., MgSO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product Recrystallization Recrystallize (e.g., from Cyclohexane) Crude_Product->Recrystallization Pure_Product Pure Crystalline Product Recrystallization->Pure_Product

Caption: Workflow for the work-up and purification of this compound.

Troubleshooting_Tree Start Low Yield? Check_Reaction Check Reaction Conditions (Anhydrous, Catalyst, Temp) Start->Check_Reaction Yes Product_Oily Product Oily/Not Crystalline? Start->Product_Oily No Check_Neutralization Verify Neutralization (pH 6.5-7.5) Check_Reaction->Check_Neutralization Check_Extraction Improve Extraction (Multiple Extractions) Check_Neutralization->Check_Extraction Column_Chromatography Purify via Column Chromatography Product_Oily->Column_Chromatography Yes Recrystallize Recrystallize from appropriate solvent Column_Chromatography->Recrystallize Check_Drying Ensure thorough drying under vacuum Recrystallize->Check_Drying

References

Technical Support Center: Overcoming Solubility Challenges of Diacetone-D-Glucose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diacetone-D-glucose (DAG) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of the parent compound, this compound (DAG)?

A1: this compound is a white to light yellow crystalline powder.[1] It exhibits the following solubility characteristics:

  • Water: Soluble, with a reported solubility of 4.3% at 17.5°C.[2][3] It is soluble in 7 volumes of water at its boiling point.[2]

  • Organic Solvents: Freely soluble in chloroform, alcohol, acetone, and warm ether.[4] It can be crystallized from diethyl ether (Et2O), petroleum ether, or benzene.[1][2]

Q2: How does derivatization of the 3-OH group on this compound typically affect solubility?

A2: The free hydroxyl group at the C-3 position of this compound is the primary site for chemical modification to create a wide range of derivatives.[5] The nature of the substituent introduced at this position significantly impacts the physicochemical properties of the resulting molecule, including its solubility. Generally, introducing lipophilic (non-polar) moieties will decrease aqueous solubility, while incorporating polar or ionizable groups can enhance it. The overall solubility of the derivative will depend on the balance between the hydrophilic sugar backbone and the lipophilicity of the added functional group.

Q3: What are the initial signs of solubility problems with my this compound derivative?

A3: Common indicators of solubility issues during your experiments include:

  • Precipitation: The compound crashes out of solution upon standing, cooling, or when the solvent composition is changed.

  • Incomplete Dissolution: Visible solid particles remain in the solvent even after vigorous stirring or sonication.

  • Cloudiness or Turbidity: The solution appears hazy, indicating the presence of finely dispersed, undissolved particles.

  • Low Yields during Purification: Significant loss of product during crystallization or chromatographic purification steps can be due to poor solubility in the chosen solvent system.

  • Inconsistent Biological Assay Results: Poor solubility can lead to inaccurate and non-reproducible results in biological assays due to the compound not being fully available to interact with the target.

Troubleshooting Guides

Issue 1: My this compound derivative has precipitated out of an aqueous solution.

This is a common issue, especially for derivatives with increased lipophilicity. The following troubleshooting steps can be taken:

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Formulation Strategies cluster_3 Outcome start Precipitation in Aqueous Solution ph_adjust Adjust pH start->ph_adjust Ionizable Group? cosolvent Add Co-solvent start->cosolvent Non-ionizable temp Increase Temperature start->temp cyclodextrin Use Cyclodextrins ph_adjust->cyclodextrin If precipitation persists solid_disp Prepare Solid Dispersion ph_adjust->solid_disp Alternative approach cosolvent->cyclodextrin If precipitation persists lipid Lipid-Based Formulation cosolvent->lipid For highly lipophilic derivatives temp->cosolvent end Derivative Solubilized cyclodextrin->end lipid->end solid_disp->end G cluster_0 Problem cluster_1 Solvent Screening cluster_2 Advanced Techniques cluster_3 Outcome start Poor Solubility in Organic Solvent screening Systematic Solvent Screening start->screening heating Gentle Heating screening->heating If still insoluble solvent_mixture Use Solvent Mixtures screening->solvent_mixture heating->solvent_mixture If precipitation occurs on cooling end Successful Dissolution heating->end If soluble when hot sonication Apply Sonication solvent_mixture->sonication sonication->end G cluster_0 Initial Assessment cluster_1 BCS Class II (Low Solubility, High Permeability) cluster_2 BCS Class IV (Low Solubility, Low Permeability) assess Assess Physicochemical Properties (Solubility, Permeability) bcs2 Focus on Dissolution Rate Enhancement assess->bcs2 High Permeability bcs4 Address Both Solubility and Permeability assess->bcs4 Low Permeability nano Nanonization (Milling, Homogenization) bcs2->nano solid_disp Solid Dispersions (Amorphous Systems) bcs2->solid_disp lipid Lipid-Based Formulations (SEDDS, SMEDDS) bcs4->lipid prodrug Prodrug Strategies bcs4->prodrug

References

Technical Support Center: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of diacetone-D-glucose.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound?

A1: The most frequently employed catalysts are Lewis acids and Brønsted acids. Examples of Lewis acids include boron trifluoride etherate, aluminum halides (e.g., AlCl₃), copper salts, iron salts, and tin salts.[1][2] Commonly used Brønsted acids include sulfuric acid and p-toluenesulfonic acid.[1][3] Iodine is also utilized as a catalyst for this reaction.[4]

Q2: Why is the removal of water important during the reaction?

A2: The synthesis of this compound is a ketalization reaction, which produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the reaction equilibrium back towards the reactants, thus reducing the yield of the desired product.[1][2] To achieve high conversion rates, it is crucial to either remove the water as it is formed or use a dehydrating agent.[1][2]

Q3: What are common side reactions or byproducts I should be aware of?

A3: A common issue, particularly with strong acid catalysts and higher temperatures, is the caramelization of the glucose starting material.[2] This leads to the formation of colored impurities and reduces the overall yield. Incomplete reaction can also result in the formation of monoacetone-D-glucose.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through recrystallization.[1][2] After neutralizing the catalyst and removing the excess acetone (B3395972), the crude product is often dissolved in a suitable solvent like cyclohexane (B81311) and then cooled to induce crystallization.[1][2] The purified crystals can then be isolated by filtration.

Q5: Can this synthesis be performed with other monosaccharides?

A5: Yes, the general principles of this isopropylidene protection can be applied to other monosaccharides that have cis-vicinal diols. Examples of other starting materials include D-galactose, D-mannose, L-arabinose, D-xylose, and D-ribose.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Presence of water in the reaction mixture. 3. Catalyst deactivation. 4. Product loss during workup.1. Increase reaction time or temperature (monitor for caramelization). 2. Use anhydrous D-glucose and acetone. Consider adding a dehydrating agent like anhydrous copper(II) sulfate[5] or using a molecular sieve.[4] 3. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., moisture-free for Lewis acids). 4. Optimize extraction and recrystallization steps to minimize loss.
Dark/Brown Reaction Mixture (Caramelization) 1. Reaction temperature is too high. 2. Catalyst concentration is too high. 3. Prolonged reaction time at elevated temperatures.1. Reduce the reaction temperature. 2. Decrease the amount of catalyst used. 3. Monitor the reaction progress closely (e.g., by TLC) and stop it once the starting material is consumed.
Product Fails to Crystallize 1. Presence of impurities. 2. Incorrect solvent for recrystallization. 3. Solution is too dilute.1. Purify the crude product further (e.g., column chromatography) before attempting recrystallization. 2. Use a different recrystallization solvent. Cyclohexane is commonly cited.[1][2] 3. Concentrate the solution before cooling.
Formation of Monoacetone-D-glucose 1. Insufficient amount of acetone. 2. Short reaction time.1. Ensure a sufficient excess of acetone is used. 2. Increase the reaction time and monitor for the disappearance of the mono-protected intermediate by TLC.

Catalyst Performance Data

Catalyst Reactants Reaction Conditions Yield Reference
Boron trifluoride-diethylether complexα-D-(+)-glucose, diketene, acetone90°C, 4.5 hours63%[1]
Boron trifluoride-diethylether complexα-D-(+)-glucose, diketene-acetone adduct, acetone90°C, 4.5 hours58%[1]
Boron trifluoride-diethylether complexAnhydrous α-D-glucose, acetone85-120°C, under pressure (2.5-5.5 bar)62%[2]
IodineD-glucose, acetone62°C (reflux), 5 hours~75%[4]
Sulfuric AcidAnhydrous glucose, acetone-8°C, 45 minutesNot specified[3]
Sulfuric Acid & Anhydrous Copper(II) Sulfate (B86663)D-glucose, dry acetoneRoom temperature, 6 hours54%[5]

Experimental Protocols

Method 1: Boron Trifluoride Etherate Catalysis in an Autoclave[2]
  • Charge a suitable autoclave with anhydrous α-D-glucose.

  • Add a mixture of acetone and boron trifluoride-diethylether complex.

  • Heat the reaction mixture to a temperature in the range of 85°C to 120°C, ensuring the pressure in the vessel is between 2.5 and 5.5 bar.

  • After the reaction is complete, distill off the volatile components.

  • Replace the distilled volume with fresh acetone, repeating until approximately 1.67 times the original reaction volume has been substituted.

  • Evaporate the reaction mixture at 30-70°C.

  • Neutralize the mixture with an aqueous base solution.

  • Extract the product with an organic solvent such as dichloromethane.

  • Combine the organic extracts and evaporate the solvent.

  • Add cyclohexane to the residue and heat to 65-80°C to dissolve.

  • Cool the solution to approximately 10°C to induce crystallization.

  • Isolate the crystals by filtration, wash with cold cyclohexane, and dry under reduced pressure.

Method 2: Iodine Catalysis under Reflux[4]
  • To a round-bottom flask, add D-glucose, acetone, and iodine in a molar ratio of 1:122.5:0.15.

  • Heat the mixture to reflux (approximately 62°C) with stirring.

  • Maintain the reflux for 5 hours.

  • After cooling, neutralize the reaction mixture.

  • Remove the excess acetone under reduced pressure.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄).

  • Evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent.

Method 3: Sulfuric Acid and Copper(II) Sulfate Catalysis at Room Temperature[5]
  • In a flask, vigorously stir D-glucose in dry acetone at room temperature.

  • Carefully add concentrated sulfuric acid to the suspension.

  • Continue stirring at room temperature for 6 hours.

  • Add anhydrous copper(II) sulfate to the reaction mixture and continue stirring for an additional 8 hours, then let it stand overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the copper sulfate.

  • Neutralize the filtrate with an aqueous solution of sodium hydroxide.

  • Extract the product with chloroform.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to yield the product.

Visualizations

experimental_workflow start Start: D-Glucose + Acetone + Catalyst reaction Reaction (Heating/Stirring) start->reaction neutralization Neutralization (Aqueous Base) reaction->neutralization extraction Extraction (Organic Solvent) neutralization->extraction evaporation Solvent Evaporation extraction->evaporation recrystallization Recrystallization (e.g., Cyclohexane) evaporation->recrystallization product Final Product: This compound recrystallization->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_logic start Low Yield? check_water Check for Water? (Anhydrous Reagents) start->check_water Yes optimize_workup Optimize Workup/ Purification start->optimize_workup No increase_time Increase Reaction Time/Temp check_water->increase_time No success Yield Improved check_water->success Yes (Removed) caramelization Caramelization Observed? increase_time->caramelization reduce_temp Reduce Temperature/ Catalyst Conc. caramelization->reduce_temp Yes caramelization->optimize_workup No reduce_temp->success optimize_workup->success

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Diacetone-D-Glucose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for diacetone-D-glucose and its derivatives. This compound, formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a pivotal intermediate in carbohydrate chemistry, valued for its stability and the selective reactivity of its unprotected 3-hydroxyl group. Understanding its NMR characteristics and how they are influenced by derivatization is crucial for reaction monitoring, structural elucidation, and the development of novel carbohydrate-based therapeutics. This guide presents quantitative NMR data in clear tabular formats, details the experimental protocols for acquiring this data, and offers a comparative analysis with alternatively protected glucose molecules.

Performance Comparison: this compound vs. Other Protecting Groups

The selection of a protecting group strategy is fundamental in carbohydrate synthesis. The diacetone protection of D-glucose offers distinct advantages, primarily by locking the molecule in the furanose form and leaving only the C3 hydroxyl group accessible for further reactions. This regioselectivity is a significant advantage over methods that may require multiple protection and deprotection steps.

NMR Spectral Characteristics:

The two isopropylidene groups of this compound introduce characteristic signals in both the ¹H and ¹³C NMR spectra. In the ¹H NMR, the four methyl groups of the two isopropylidene moieties typically appear as distinct singlets in the range of δ 1.3-1.5 ppm. The protons of the glucofuranose ring are generally well-resolved.

In contrast, glucose derivatives with other protecting groups, such as benzyl (B1604629) or acetyl groups, exhibit different spectral features. Peracetylated glucose, for instance, will show sharp singlets for the acetyl methyl protons around δ 2.0-2.2 ppm, while the ring protons are often shifted downfield due to the electron-withdrawing nature of the acetyl groups. Benzylated glucose derivatives display complex multiplets in the aromatic region (δ 7.2-7.4 ppm) corresponding to the phenyl protons, in addition to the signals for the benzylic methylene (B1212753) protons.

The choice of protecting group significantly influences the chemical shifts of the glucose ring protons and carbons, providing a valuable diagnostic tool for confirming the structure of a synthesized derivative.

Quantitative Data Summary

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound and several of its common derivatives. Data for peracetylated and benzylated glucose are also provided for comparison. All data is reported for spectra recorded in deuterated chloroform (B151607) (CDCl₃), unless otherwise specified.

Table 1: ¹H NMR Data for this compound and its Derivatives (in CDCl₃)

CompoundH-1 (d, J)H-2 (d, J)H-3 (d, J)H-4 (dd, J)H-5 (ddd, J)H-6a (dd, J)H-6b (dd, J)Other Signals (δ)
This compound 5.93 (3.7)4.52 (3.7)4.32 (br s)4.16 (3.0, 7.0)4.35 (m)4.09 (dd, 6.0, 8.5)4.01 (dd, 6.5, 8.5)1.51, 1.44, 1.37, 1.32 (4 x s, 12H, 4 x CH₃)
3-O-Acetyl-diacetone-D-glucose 5.89 (3.7)4.67 (3.7)5.25 (2.9)4.39 (2.9, 8.3)4.21 (m)4.12 (dd, 6.1, 8.6)4.04 (dd, 6.2, 8.6)2.12 (s, 3H, OAc), 1.50, 1.42, 1.34, 1.30 (4 x s, 12H, 4 x CH₃)
3-O-Methylsulfonyl-diacetone-D-glucose [1]5.88 (3.4)4.73 (3.8)4.91 (2.6)4.10 (m)4.10 (m)4.15 (dd, 4.2, 9.1)3.90 (dd, 4.2, 9.1)3.03 (s, 3H, SO₂CH₃), 1.44, 1.36, 1.25, 1.24 (4 x s, 12H, 4 x CH₃)
3-Deoxy-3-fluoro-diacetone-D-glucose 5.98 (d, 3.8)4.71 (dd, 3.8, 10.5)4.95 (ddd, 2.8, 10.5, 52.5)4.38 (ddd, 2.8, 8.0, 24.0)4.25 (m)4.15 (dd, 6.0, 8.5)4.05 (dd, 6.5, 8.5)1.52, 1.45, 1.38, 1.35 (4 x s, 12H, 4 x CH₃)

Table 2: ¹³C NMR Data for this compound and its Derivatives (in CDCl₃)

CompoundC-1C-2C-3C-4C-5C-6Isopropylidene CIsopropylidene CH₃Other Signals
This compound 105.283.873.581.272.667.3111.9, 109.426.9, 26.8, 26.3, 25.5-
3-O-Acetyl-diacetone-D-glucose 105.182.975.180.872.467.2112.3, 109.626.8, 26.7, 26.2, 25.3170.5 (C=O), 20.9 (OAc CH₃)
3-O-Methylsulfonyl-diacetone-D-glucose [1]105.283.782.779.872.167.6112.7, 109.626.9, 26.6, 26.2, 25.238.0 (SO₂CH₃)
3-Deoxy-3-fluoro-diacetone-D-glucose 105.3 (d, J=2.5)83.2 (d, J=4.5)92.5 (d, J=188.0)80.1 (d, J=21.0)72.267.4112.2, 109.826.8, 26.7, 26.2, 25.4-

Table 3: Comparative ¹H and ¹³C NMR Data for Alternatively Protected Glucose (in CDCl₃)

CompoundKey ¹H Signals (δ)Key ¹³C Signals (δ)
β-D-Glucose Pentaacetate [2]5.72 (d, 1H, H-1), 5.27 (t, 1H, H-3), 5.11 (t, 1H, H-4), 5.06 (dd, 1H, H-2), 4.28 (dd, 1H, H-6a), 4.13 (dd, 1H, H-6b), 3.82 (ddd, 1H, H-5), 2.09, 2.07, 2.03, 2.01, 1.99 (5 x s, 15H, 5 x OAc)170.6, 170.2, 169.4, 169.3, 169.0 (5 x C=O), 91.7 (C-1), 73.0 (C-5), 72.8 (C-3), 70.2 (C-2), 67.8 (C-4), 61.5 (C-6), 20.8, 20.7, 20.6, 20.5 (5 x OAc CH₃)
Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside 7.40-7.20 (m, 20H, Ar-H), 4.98-4.45 (m, 8H, 4 x OCH₂Ph), 4.63 (d, 1H, H-1), 3.99 (t, 1H, H-3), 3.75-3.65 (m, 3H, H-5, H-6), 3.55 (dd, 1H, H-2), 3.49 (t, 1H, H-4), 3.37 (s, 3H, OCH₃)138.8, 138.5, 138.2, 138.0 (Ar C-ipso), 128.5-127.7 (Ar CH), 98.2 (C-1), 82.1 (C-3), 80.0 (C-2), 77.8 (C-4), 75.8, 75.1, 73.5, 73.4 (4 x OCH₂Ph), 70.0 (C-5), 68.5 (C-6), 55.3 (OCH₃)

Experimental Protocols

1. Sample Preparation for NMR Analysis [3][4][5]

A standardized procedure for sample preparation is critical for obtaining high-quality, reproducible NMR spectra.

  • Sample Quantity: For ¹H NMR, dissolve 2-10 mg of the this compound derivative in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a more concentrated sample of 10-50 mg is recommended.

  • Solvent: Deuterated chloroform (CDCl₃) is the most common solvent for these compounds due to their good solubility and the solvent's relatively clean spectral window. Other deuterated solvents such as acetone-d₆, benzene-d₆, or DMSO-d₆ may be used depending on the solubility of the specific derivative.

  • Procedure:

    • Weigh the desired amount of the purified this compound derivative directly into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent to the vial.

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.

    • Ensure the sample height in the NMR tube is at least 4.5 cm to be within the detection region of the NMR coil.

    • Cap the NMR tube securely.

2. NMR Data Acquisition [1][2]

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. Specific parameters may need to be optimized for individual instruments and samples.

  • Instrument: 400 or 500 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Spectral Width: Approximately 12-16 ppm.

    • Referencing: The residual CHCl₃ signal is set to δ 7.26 ppm.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: Approximately 220-250 ppm.

    • Referencing: The central peak of the CDCl₃ triplet is set to δ 77.16 ppm.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound derivatives, from sample preparation to spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_exp Set Up NMR Experiments (1H, 13C, 2D) load_sample->setup_exp acquire_data Acquire Spectra setup_exp->acquire_data process_fid Process FID (Fourier Transform, Phasing, Baseline Correction) acquire_data->process_fid assign_peaks Assign Peaks (Chemical Shifts, Coupling Constants) process_fid->assign_peaks structural_elucidation Structural Elucidation & Comparison assign_peaks->structural_elucidation

Caption: General workflow for NMR analysis of this compound derivatives.

References

Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of Diacetone-D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectral behavior of protected carbohydrates is crucial for structural elucidation and quality control. This guide provides a comparative analysis of the mass spectrometry fragmentation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose (DAG), a pivotal intermediate in carbohydrate chemistry.

This technical note delves into the characteristic fragmentation patterns of this compound under Electron Ionization (EI) mass spectrometry, presenting key diagnostic ions. Furthermore, it offers a comparative perspective by outlining alternative analytical approaches, including the analysis of related protected monosaccharides and the application of different ionization techniques. Detailed experimental protocols are provided to ensure reproducibility, and a clear visualization of the fragmentation pathway is presented to aid in spectral interpretation.

Comparative Fragmentation Data

The mass spectrum of this compound is characterized by a series of distinct fragment ions that provide a structural fingerprint of the molecule. The data presented below summarizes the most significant ions observed under Electron Ionization (EI) conditions. For comparison, key fragments of a structurally related compound, 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose, are also included to highlight the influence of the protecting group on the fragmentation pathway.

m/z Proposed Fragment Structure/Origin Relative Intensity (%) for this compound Notes on Comparison with Di-O-cyclohexylidene-α-D-glucose
260 Molecular Ion [M]⁺Not typically observedThe molecular ion for the dicyclohexylidene derivative is also of low intensity.
245 [M - CH₃]⁺HighLoss of a methyl group from one of the isopropylidene moieties is a primary fragmentation event.
187 [M - C₃H₇O]⁺Moderate
141 LowIn the dicyclohexylidene analogue, a fragment at m/z 141 is significant and attributed to the cleavage of the C4-C5 bond.[1]
127 Moderate
101 [C₅H₉O₂]⁺Very High (Often Base Peak)This ion is highly characteristic of di-O-isopropylidene derivatives of aldohexoses in their furanose form.[2]
85 Moderate
83 Moderate
81 Moderate
71 Moderate
59 High
43 [C₃H₇]⁺High

Experimental Protocols

Reproducibility in mass spectrometry is contingent on a well-defined experimental protocol. Below is a typical procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

Sample Preparation and Derivatization (if necessary)

For GC-MS analysis, derivatization is often necessary to increase the volatility of carbohydrates. However, as this compound is already a protected and relatively volatile derivative, it can sometimes be analyzed directly. If derivatization is required to improve chromatographic performance or for comparative studies with other underivatized sugars, the following trimethylsilylation (TMS) protocol can be employed.

  • Dissolution: Dissolve approximately 2 mg of the sugar sample in 200 µL of pyridine.

  • Oximation (Optional but Recommended): Add 200 µL of a 40 mg/mL solution of ethylhydroxylamine hydrochloride (EtOx) in pyridine. Heat the mixture at 70°C for 30 minutes. This step reduces the number of anomeric isomers, simplifying the chromatogram.

  • Silylation: Allow the sample to cool to room temperature. Add 120 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 70°C for another 30 minutes.

  • Dilution: Dilute the final solution with an appropriate solvent like ethyl acetate (B1210297) before injection.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A GC system (or equivalent).

  • Mass Spectrometer: Agilent 5975C EI-MS system (or equivalent).

  • Column: DB-5 silica (B1680970) capillary column (60 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL splitless injection at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 1 minute.

    • Ramp 1: Increase to 218°C at 2°C/min.

    • Ramp 2: Increase to 280°C at 10°C/min.

    • Final hold: 2 minutes at 280°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Scan Range: m/z 40-650.

Fragmentation Pathway of this compound

The fragmentation of this compound under EI conditions is initiated by the loss of an electron to form a molecular ion, which then undergoes a series of cleavage reactions to produce the characteristic fragment ions. The pathway below illustrates the formation of some of the key ions.

fragmentation_pathway M This compound (m/z 260) M_minus_CH3 [M - CH₃]⁺ (m/z 245) M->M_minus_CH3 - CH₃ m101 [C₅H₉O₂]⁺ (m/z 101) M_minus_CH3->m101 - C₇H₁₂O₄ m187 [M - C₃H₇O]⁺ (m/z 187) M_minus_CH3->m187 - C₃H₆O m127 (m/z 127) M_minus_CH3->m127 m59 (m/z 59) m101->m59 - C₂H₂O m43 [C₃H₇]⁺ (m/z 43) m101->m43 - C₃H₂O₂

Caption: Proposed EI fragmentation pathway of this compound.

Alternative Analytical Approaches: A Comparative Overview

While GC-MS with EI is a robust method for analyzing this compound, alternative techniques can provide complementary information, particularly for less volatile or thermally labile analogues.

  • Electrospray Ionization (ESI): This soft ionization technique is well-suited for analyzing polar, non-volatile molecules and is typically coupled with liquid chromatography (LC-MS). ESI generally produces protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺) with minimal fragmentation. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation in a controlled manner, providing detailed structural information. This approach is advantageous when analyzing complex mixtures or when the parent molecule is prone to degradation under GC conditions.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another LC-MS ionization technique that is suitable for a wide range of compounds, including those with medium polarity and volatility. It can sometimes produce more fragmentation in the source than ESI, which can be useful for structural confirmation.

  • Analysis of Alternative Protected Monosaccharides: Comparing the mass spectra of this compound with other protected forms, such as those with cyclohexylidene or benzylidene groups, can provide valuable insights into how the protecting group influences fragmentation. For instance, the fragmentation of 1,2:5,6-di-O-cyclohexylidene-α-D-glucose also involves cleavage of the C4-C5 bond, but the resulting fragment ions have different masses due to the different protecting groups.[1] This comparative approach can be a powerful tool for identifying unknown protected carbohydrates.

References

A Practical Guide to Chiral HPLC Method Development for Diacetone-Glucose Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of carbohydrates and their derivatives is a critical quality attribute in pharmaceutical development and chemical synthesis. Diacetone-D-glucose, a key chiral building block, and its corresponding L-enantiomer, require precise analytical methods to ensure their stereochemical integrity. While a standardized chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomers of diacetone-glucose is not widely documented, this guide provides a comprehensive framework for developing a robust separation method. By leveraging established principles of chiral chromatography on polysaccharide-based stationary phases, researchers can effectively resolve a racemic mixture of this compound and diacetone-L-glucose.

This guide compares potential chiral stationary phases (CSPs) and mobile phase compositions, offering a detailed, albeit hypothetical, experimental protocol and the expected performance data to facilitate method development.

Experimental Protocol: Proposed Method for Chiral HPLC Analysis

This protocol outlines a systematic approach to developing a chiral separation method for diacetone-glucose enantiomers. The strategy focuses on screening commercially available polysaccharide-based chiral stationary phases under normal phase conditions, which are often successful for the separation of protected carbohydrates.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phases (see Table 1 for recommendations)

  • HPLC-grade n-hexane, isopropanol (B130326) (IPA), and ethanol (B145695) (EtOH)

  • Racemic standard of diacetone-glucose (a 1:1 mixture of this compound and diacetone-L-glucose)

  • Individual enantiomer standards (if available) for peak identification

2. Chromatographic Conditions:

  • Columns: See Table 1 for a comparative list of potential columns.

  • Mobile Phase: A preliminary screening should be conducted with varying ratios of n-hexane and an alcohol modifier (IPA or EtOH). Start with a composition of 90:10 (v/v) n-hexane:alcohol.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm (as diacetone-glucose has a weak chromophore, low wavelength detection is necessary).

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard in the initial mobile phase to a concentration of 1 mg/mL.

3. Method Development Workflow:

The following diagram illustrates the logical steps for developing and optimizing the chiral HPLC method.

G Experimental Workflow for Chiral HPLC Method Development cluster_prep Preparation cluster_screen Screening Phase cluster_opt Optimization Phase cluster_val Validation cluster_analysis Data Analysis prep_sample Prepare Racemic Standard (1 mg/mL in mobile phase) prep_system Equilibrate HPLC System with Initial Mobile Phase prep_sample->prep_system screen_cols Screen Chiral Columns (e.g., Chiralpak IA, IB, IC) prep_system->screen_cols screen_mp Screen Mobile Phases (n-Hexane/IPA vs. n-Hexane/EtOH) screen_cols->screen_mp opt_ratio Optimize Alcohol Ratio (e.g., 95:5, 90:10, 85:15) screen_mp->opt_ratio opt_flow Optimize Flow Rate (e.g., 0.8, 1.0, 1.2 mL/min) opt_ratio->opt_flow opt_temp Optimize Temperature (e.g., 20, 25, 30 °C) opt_flow->opt_temp validate Method Validation (Linearity, Precision, Accuracy) opt_temp->validate analysis Calculate Resolution (Rs), Selectivity (α), and Tailing Factor validate->analysis

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Diacetone-D-Glucose vs. Evans' Auxiliaries and Oppolzer's Sultams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a reliable and powerful tool in this endeavor, enabling the synthesis of enantiomerically pure compounds critical for the pharmaceutical and fine chemical industries. Among the plethora of available chiral auxiliaries, Evans' oxazolidinones and Oppolzer's sultams have established themselves as stalwarts, renowned for their high stereoselectivity and broad applicability. This guide provides a comprehensive comparison of a readily available and carbohydrate-derived alternative, diacetone-D-glucose, with these established auxiliaries in key asymmetric transformations.

Introduction to Chiral Auxiliaries

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product, and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is judged by several factors: its ability to induce high levels of stereoselectivity, the ease of its attachment and removal, its commercial availability or ease of synthesis, and its recyclability.

This compound , a derivative of D-glucose, is an attractive chiral auxiliary due to its low cost, ready availability from the chiral pool, and its rigid furanose structure which can impart significant steric bias.[1] Evans' auxiliaries (oxazolidinones) are widely used for their exceptional performance in aldol (B89426), alkylation, and Diels-Alder reactions, offering predictable and high levels of diastereoselectivity.[2] Oppolzer's sultams , derived from camphor, are another class of highly effective chiral auxiliaries, particularly noted for their robustness and high stereocontrol in a variety of carbon-carbon bond-forming reactions.[3]

Performance Comparison in Key Asymmetric Reactions

The following sections provide a comparative overview of the performance of this compound, Evans' auxiliaries, and Oppolzer's sultams in three fundamental asymmetric reactions: the Diels-Alder reaction, the aldol reaction, and alkylation reactions. The data presented is a synthesis of findings from various literature sources.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The use of chiral auxiliaries attached to the dienophile allows for facial differentiation and control of the endo/exo selectivity.

Data Summary: Asymmetric Diels-Alder Reaction

Chiral AuxiliaryDienophileDieneLewis AcidYield (%)Diastereomeric Excess (d.e., %)Reference
This compound derivative AcrylateCyclopentadieneEt₂AlCl-91:9[4]
Evans' Auxiliary AcrylateCyclopentadieneEt₂AlCl86>99 (endo)[5]
Oppolzer's Sultam AcryloylCyclopentadieneTiCl₄95>98 (endo)[6]

Note: Direct comparative studies under identical conditions are limited. The data above is compiled from different sources and serves as a representative comparison.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: General workflow for a chiral auxiliary-mediated asymmetric Diels-Alder reaction.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety. Chiral auxiliaries are instrumental in controlling the stereochemistry of the two newly formed stereocenters.

Data Summary: Asymmetric Aldol Reaction

Chiral AuxiliaryEnolate SourceAldehydeLewis Acid/BaseYield (%)Diastereomeric Ratio (d.r.)Reference
This compound derivative Not widely reported for high d.e. aldol reactions-----
Evans' Auxiliary Propionyl imideIsobutyraldehydeBu₂BOTf, DIPEA80>99:1 (syn)[7]
Oppolzer's Sultam Propionyl imideBenzaldehydeSn(OTf)₂, N-Ethylpiperidine91>99:1 (syn)[8]

Note: While this compound has been employed in reactions involving aldol-type transformations, its use as a highly stereodirecting auxiliary in classic aldol reactions is not as extensively documented as Evans' and Oppolzer's auxiliaries.

dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Key steps in a chiral auxiliary-controlled asymmetric aldol reaction.

Asymmetric Alkylation Reaction

The alkylation of enolates is a cornerstone of organic synthesis for forming new carbon-carbon bonds. Chiral auxiliaries provide a powerful means to control the stereochemistry of the newly generated stereocenter adjacent to the carbonyl group.

Data Summary: Asymmetric Alkylation Reaction

Chiral AuxiliaryEnolate SourceAlkylating AgentYield (%)Diastereomeric Ratio (d.r.)Reference
This compound derivative α-bromo esterPhenylenediamine9096:4 (e.r.)
Evans' Auxiliary Propionyl imideBenzyl (B1604629) bromide94>99:1[9]
Oppolzer's Sultam Propionyl imideMethyl iodide95>99:1[10]

Note: The example for this compound is a nucleophilic substitution which proceeds with dynamic kinetic resolution, a related but distinct mechanism from the enolate alkylations shown for the other auxiliaries.

G

Cleavage of Chiral Auxiliaries

The ease and efficiency of removing the chiral auxiliary without compromising the stereochemical integrity of the product are crucial.

  • This compound: The isopropylidene groups (acetals) of this compound are typically cleaved under acidic conditions, for example, with aqueous acetic acid or other dilute acids.[2][11] The glycosidic bond formed when using it as an auxiliary can also be cleaved under appropriate hydrolytic conditions. In some cases, the auxiliary can be spontaneously removed during the reaction workup.

  • Evans' Auxiliaries: These are commonly removed by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, or by reduction with lithium aluminum hydride or lithium borohydride (B1222165) to afford the corresponding carboxylic acid, aldehyde, or alcohol.[9]

  • Oppolzer's Sultams: Cleavage is often achieved by hydrolysis with lithium hydroxide or by reduction with reagents like LiAlH₄ or NaBH₄. The robust nature of the sultam allows for a wide range of cleavage conditions.

Experimental Protocols

General Procedure for Asymmetric Diels-Alder Reaction with a this compound-derived Dienophile

This protocol is a general representation based on similar reactions and should be optimized for specific substrates.

  • Preparation of the Dienophile: The free hydroxyl group of this compound is esterified with an α,β-unsaturated acid chloride (e.g., acryloyl chloride) in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature. The product is purified by column chromatography.

  • Diels-Alder Reaction: To a solution of the chiral dienophile in a dry, inert solvent (e.g., toluene (B28343) or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen) at low temperature (e.g., -78 °C), a Lewis acid (e.g., diethylaluminum chloride or titanium tetrachloride) is added dropwise. After stirring for a short period, the diene (e.g., cyclopentadiene) is added. The reaction is monitored by TLC.

  • Workup and Purification: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride). The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to separate the diastereomeric cycloadducts.

  • Auxiliary Cleavage: The purified adduct is dissolved in a suitable solvent system (e.g., acetic acid/water) and heated to hydrolyze the acetal (B89532) groups and the ester linkage to release the chiral product. The product is then isolated and purified.

General Procedure for Asymmetric Alkylation with an Evans' Auxiliary
  • Acylation of the Auxiliary: The Evans' oxazolidinone is acylated with an acid chloride or anhydride (B1165640) in the presence of a base (e.g., n-butyllithium followed by the acylating agent, or using a milder base like DMAP with an anhydride).[9]

  • Enolate Formation and Alkylation: The N-acyl oxazolidinone is dissolved in an anhydrous etheral solvent (e.g., THF) and cooled to -78 °C. A strong base (e.g., lithium diisopropylamide or sodium hexamethyldisilazide) is added to form the enolate. The alkylating agent (e.g., benzyl bromide or methyl iodide) is then added, and the reaction is stirred at low temperature until completion.[9]

  • Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride and worked up as described above. The diastereomers can be separated by column chromatography.

  • Auxiliary Cleavage: The purified N-acylated product is dissolved in a mixture of THF and water and treated with lithium hydroxide and hydrogen peroxide at 0 °C to yield the carboxylic acid.[9]

Conclusion

This compound presents a cost-effective and readily available chiral auxiliary derived from the chiral pool. While it has shown promise in certain asymmetric transformations, particularly in nucleophilic substitutions, its application and reported stereoselectivity in cornerstone reactions like the Diels-Alder and aldol reactions are not as extensively documented or as consistently high as those achieved with Evans' oxazolidinones and Oppolzer's sultams.

Evans' auxiliaries remain a gold standard for highly stereoselective aldol reactions, offering predictable outcomes and high diastereomeric excesses. Oppolzer's sultams demonstrate broad applicability and high efficiency in a range of reactions, including Diels-Alder and alkylation reactions, and are known for their stability.

The choice of a chiral auxiliary will ultimately depend on the specific reaction, the desired stereochemical outcome, and practical considerations such as cost and ease of handling. While this compound may not be the optimal choice for all asymmetric transformations when compared to the highly refined systems of Evans and Oppolzer, its accessibility and the potential for further development make it a valuable tool in the synthetic chemist's arsenal, particularly for specific applications or as a starting point for the design of new carbohydrate-based chiral auxiliaries. Further research into the broader applicability of this compound and its derivatives in a wider range of asymmetric reactions is warranted to fully unlock its potential.

References

A Comparative Guide to the Efficiency of Protecting Groups for the C-3 Hydroxyl of Diacetone-D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective protection of the C-3 hydroxyl group of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose, is a critical step in the synthesis of a wide array of carbohydrate-based therapeutics and complex organic molecules. The free hydroxyl at the C-3 position provides a versatile handle for chemical modification, making the choice of an appropriate protecting group paramount to the success of a synthetic route. This guide provides an objective comparison of the efficiency of various common protecting groups for this specific hydroxyl group, supported by experimental data and detailed protocols.

Comparison of Protecting Group Efficiency

The efficiency of a protecting group is determined by several factors, including the yield of the protection and deprotection steps, the mildness of the reaction conditions, and the stability of the protecting group to various reagents used in subsequent synthetic transformations. This section provides a comparative summary of commonly employed protecting groups for the C-3 hydroxyl of this compound.

Protection of the C-3 Hydroxyl Group

The following table summarizes the reaction conditions and reported yields for the introduction of various protecting groups at the C-3 position of this compound.

Protecting GroupReagentsSolventTimeTemperatureYield (%)
Tosyl (Ts) p-Toluenesulfonyl chloride, Pyridine (B92270)Dichloromethane (B109758)48 h60 °C78%[1]
Benzyl (B1604629) (Bn) Benzyl bromide, Sodium hydrideDMF2 hRoom Temp.Quantitative[2]
Acetyl (Ac) Acetic anhydride (B1165640), PyridinePyridineNot specifiedRoom Temp.Not specified
n-Heptyl 1-Bromoheptane, Sodium hydrideDMF1 h120 °C86.9%[3]
Deprotection of the C-3 Protecting Group

The ease and efficiency of deprotection are crucial considerations. The following table outlines the conditions and yields for the removal of the corresponding protecting groups from the C-3 position.

Protecting GroupReagentsSolventTimeTemperatureYield (%)
Benzyl (Bn) 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), Visible light (525 nm)Dichloromethane12 hAmbient82%[4]
Silyl (general) Tetrabutylammonium fluoride (B91410) (TBAF)THF2-16 hRoom Temp.High (general)[5]
Acetyl (Ac) Sodium methoxide (B1231860)Methanol (B129727)Not specifiedNot specifiedHigh (general)

Experimental Protocols

Detailed methodologies for the protection and deprotection of the C-3 hydroxyl group are provided below.

Sulfonylation: Tosylation

Protection Protocol: To a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (2.16 g, 8.3 mmol) in pyridine (20 mL), a solution of p-toluenesulfonyl chloride (2.6 g, 13.6 mmol) in anhydrous dichloromethane (20 mL) is added at ambient temperature. The reaction mixture is stirred at 60 °C for 48 hours. After completion, the organic solvents are removed in vacuo. The residue is dissolved in dichloromethane (20 mL) and washed with a saturated sodium hydrogen carbonate solution (20 mL). The organic layer is separated, dried over anhydrous sodium sulfate, and purified by column chromatography (petroleum ether/ethyl acetate (B1210297) = 15:1 to 10:1) to yield 3-O-tosyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1]

Deprotection: Deprotection of a tosyl group is typically achieved under reductive conditions, for example, with sodium amalgam or samarium iodide. Specific high-yielding protocols for the C-3 position of this compound are not readily found in the reviewed literature, as the tosyl group is often used as a leaving group for nucleophilic substitution rather than as a simple protecting group.

Alkylation: Benzylation

Protection Protocol: To a solution of this compound (15 g, 57.69 mmol) in DMF (144 mL), benzyl bromide (10.09 mL, 86.53 mmol) is added, and the mixture is stirred for 5 minutes. The reaction is cooled to 0 °C, and sodium hydride (3.75 g, 95.18 mmol) is added portion-wise. The reaction mixture is then stirred for 2 hours at room temperature. The reaction is quenched with isopropanol (B130326) (6 mL) at 0 °C, followed by the slow addition of water (115 mL). The product is extracted with ethyl acetate, and the combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[2]

Deprotection Protocol (Photocatalytic): A solution of 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (4.0 g, 11.4 mmol) in dichloromethane (200 mL) is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 3.12 g, 13.6 mmol). The reaction mixture is irradiated with green LED lamps (525 nm) at ambient temperature for 12 hours. The reaction is monitored by TLC. Upon completion, the mixture is filtered through celite and subjected to a standard aqueous workup to yield the deprotected this compound.[4]

Acylation: Acetylation

Protection Protocol: Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1.0 equiv.) in dry pyridine (2–10 mL/mmol) under an argon atmosphere. Add acetic anhydride (1.5–2.0 equiv.) to the solution at 0 °C. Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC. Quench the reaction by adding dry methanol. Co-evaporate the reaction mixture with toluene. Dilute the residue with dichloromethane or ethyl acetate. Wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by silica (B1680970) gel chromatography.[6]

Deprotection Protocol (Zemplén deacetylation): To a solution of the 3-O-acetylated this compound in dry methanol, a catalytic amount of sodium methoxide in methanol is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated to give the deprotected product.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the protection and deprotection of the C-3 hydroxyl group of this compound with different classes of protecting groups.

Protection_Sulfonyl Diacetone_Glucose This compound Reagents p-TsCl, Pyridine DCM, 60°C, 48h Diacetone_Glucose->Reagents Protected_Product 3-O-Tosyl-Diacetone-D-Glucose Reagents->Protected_Product Workup Aqueous Workup & Purification Protected_Product->Workup Workup->Protected_Product Yield: 78% Protection_Benzyl Diacetone_Glucose This compound Reagents BnBr, NaH DMF, RT, 2h Diacetone_Glucose->Reagents Protected_Product 3-O-Benzyl-Diacetone-D-Glucose Reagents->Protected_Product Workup Aqueous Workup & Purification Protected_Product->Workup Workup->Protected_Product Yield: Quantitative Deprotection_Benzyl Protected_Product 3-O-Benzyl-Diacetone-D-Glucose Reagents DDQ, Visible Light DCM, Ambient, 12h Protected_Product->Reagents Deprotected_Product This compound Reagents->Deprotected_Product Workup Filtration & Aqueous Workup Deprotected_Product->Workup Workup->Deprotected_Product Yield: 82% Protection_Acetyl Diacetone_Glucose This compound Reagents Ac₂O, Pyridine RT Diacetone_Glucose->Reagents Protected_Product 3-O-Acetyl-Diacetone-D-Glucose Reagents->Protected_Product Workup Aqueous Workup & Purification Protected_Product->Workup Workup->Protected_Product Yield: High (General) Deprotection_Acetyl Protected_Product 3-O-Acetyl-Diacetone-D-Glucose Reagents NaOMe (cat.) MeOH, RT Protected_Product->Reagents Deprotected_Product This compound Reagents->Deprotected_Product Workup Neutralization & Solvent Removal Deprotected_Product->Workup Workup->Deprotected_Product Yield: High (General)

References

Diacetone-D-glucose vs. Benzylidene Acetals: A Comparative Guide for Protecting Group Selection in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the Researcher, Scientist, and Drug Development Professional: An objective analysis of two common diol protecting groups, with supporting experimental data and protocols to guide your synthetic strategy.

In the intricate world of chemical synthesis, particularly in the fields of carbohydrate chemistry and drug development, the judicious selection of protecting groups is paramount to achieving desired outcomes. Among the arsenal (B13267) of protecting groups for 1,2- and 1,3-diols, diacetone-D-glucose and benzylidene acetals are frequently employed. This guide provides a detailed comparison of their performance, stability, and impact on synthetic routes, supported by experimental data to inform your choice.

At a Glance: Key Differences
FeatureThis compoundBenzylidene Acetals
Structure A chiral, bicyclic ketal derived from D-glucose and acetone (B3395972).A cyclic acetal (B89532) formed from an aromatic aldehyde (typically benzaldehyde) and a diol.
Formation Typically formed under acidic conditions with acetone or a derivative.Formed under acidic conditions with benzaldehyde (B42025) or a derivative, often with azeotropic removal of water.
Stability Generally stable to basic and nucleophilic reagents, as well as oxidizing and reducing agents.Stable to basic and nucleophilic conditions, but can be sensitive to some oxidizing and reducing agents.
Cleavage Primarily cleaved by acid-catalyzed hydrolysis.Cleaved by acid-catalyzed hydrolysis or hydrogenolysis.
Stereochemical Influence The inherent chirality of the glucose backbone can influence the stereochemical outcome of subsequent reactions.The stereochemistry of the acetal can be influenced by the substrate and reaction conditions, and can in turn direct further reactions.
Applications Widely used in carbohydrate chemistry and as a chiral auxiliary.Commonly used for the protection of diols in carbohydrates, polyols, and other natural products.

Quantitative Comparison: Performance and Stability

The choice between this compound and benzylidene acetals often hinges on the specific requirements of the synthetic route, including the desired stability profile and the reaction conditions for subsequent steps. The following tables summarize quantitative data on their formation and stability.

Table 1: Representative Conditions for Formation and Cleavage
Protecting GroupSubstrate ExampleFormation ConditionsYield (%)Cleavage ConditionsYield (%)Reference
This compound 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranoseAcetone, H₂SO₄ (cat.), 25 °C, 24 h90-9580% Acetic acid, 40 °C, 2 h>95
Benzylidene Acetal Methyl α-D-glucopyranosideBenzaldehyde, ZnCl₂, 60 °C, 4 h85-90H₂ (1 atm), Pd/C (10%), EtOH, 25 °C, 12 h>95
Table 2: Comparative Stability Profile
ConditionThis compoundBenzylidene Acetal
Acidic (pH 3) LabileLabile
Basic (pH 11) StableStable
Oxidizing Agents (e.g., PCC) Generally StableCan be sensitive depending on the oxidant and substrate.
Reducing Agents (e.g., NaBH₄) StableGenerally Stable
Organometallic Reagents (e.g., Grignard) StableStable
Hydrogenolysis StableLabile (cleavage of the C-O benzylic bond)

Experimental Protocols

The following are generalized experimental protocols for the formation and cleavage of this compound and benzylidene acetals. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Formation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (A this compound Derivative)

Materials:

  • D-glucose (1.0 eq)

  • Anhydrous acetone

  • Concentrated sulfuric acid (catalytic amount)

  • Anhydrous sodium carbonate

Procedure:

  • Suspend D-glucose in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise to the cooled suspension with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Neutralize the reaction by adding anhydrous sodium carbonate in small portions until effervescence ceases.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate).

Protocol 2: Formation of a Benzylidene Acetal on a Diol

Materials:

  • Diol (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Anhydrous zinc chloride (catalytic amount) or another Lewis acid

  • Toluene (B28343) or another suitable solvent for azeotropic removal of water

Procedure:

  • Dissolve the diol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add benzaldehyde and the Lewis acid catalyst to the solution.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Concepts

The following diagrams illustrate the structures and a generalized workflow for the use of these protecting groups.

cluster_Diacetone_D_glucose This compound cluster_Benzylidene_Acetal Benzylidene Acetal Diacetone 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose Benzylidene 4,6-O-Benzylidene-α-D-glucopyranoside Start Starting Material (Diol) Protect Protection Step (Formation of Acetal/Ketal) Start->Protect Reaction Chemical Transformation (Reaction on other functional groups) Protect->Reaction Deprotect Deprotection Step (Cleavage of Acetal/Ketal) Reaction->Deprotect Product Final Product Deprotect->Product cluster_Diacetone This compound cluster_Benzylidene Benzylidene Acetal Diacetone_Formation Acidic (e.g., H₂SO₄, acetone) Diacetone_Cleavage Acidic Hydrolysis (e.g., aq. AcOH) Diacetone_Formation->Diacetone_Cleavage Reversible Benzylidene_Formation Acidic (e.g., ZnCl₂, PhCHO) Benzylidene_Cleavage_Acid Acidic Hydrolysis Benzylidene_Formation->Benzylidene_Cleavage_Acid Reversible Benzylidene_Cleavage_H2 Hydrogenolysis (e.g., H₂, Pd/C) Benzylidene_Formation->Benzylidene_Cleavage_H2 Irreversible

A Comparative Guide to Catalysts for Diacetone-D-Glucose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose (DAG), is a critical step in the preparation of numerous carbohydrate-based pharmaceuticals and chiral ligands.[1][2] The efficiency of this reaction is highly dependent on the catalyst employed. This guide provides an objective comparison of various catalysts used for DAG synthesis, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts

The selection of a catalyst for this compound synthesis impacts reaction time, temperature, pressure, and ultimately, the product yield. The following table summarizes the performance of several common catalysts based on available data.

CatalystReagentsReaction ConditionsYield (%)Reference
Boron trifluoride-diethylether complexα-D-(+)-glucose, diketene (B1670635), acetone (B3395972)90°C, ~4.5 hours, stirred autoclave58-63%[1]
Boron trifluoride etherateα-D-glucose, acetone80-120°C, ≥ 2.5 bar, autoclave62%[3]
Sulfuric acidD-glucose, acetoneRoom temperature, overnightNot specified[4]
Sulfuric acidAnhydrous glucose, acetone-8°C, 45 minutes, closed autoclaveNot specified[5]
IodineD-glucose, acetone62°C (reflux), 5 hours~75%[6]

Experimental Workflow

The general experimental workflow for the synthesis of this compound involves the reaction of D-glucose with acetone in the presence of a catalyst, followed by neutralization, extraction, and purification.

This compound Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification D_glucose D-Glucose Reaction_Vessel Reaction Vessel (e.g., Autoclave) D_glucose->Reaction_Vessel Acetone Acetone Acetone->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Neutralization Neutralization (e.g., NaHCO3, NH3) Reaction_Vessel->Neutralization Reaction Mixture Filtration Filtration Neutralization->Filtration Extraction Extraction (e.g., Dichloromethane) Filtration->Extraction Evaporation Evaporation Extraction->Evaporation Recrystallization Recrystallization (e.g., Cyclohexane) Evaporation->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Catalytic Mechanism: Acetal Formation

The synthesis of this compound proceeds via an acid-catalyzed acetalization reaction. The catalyst protonates the carbonyl oxygen of acetone, making it more electrophilic. Subsequently, the hydroxyl groups of glucose act as nucleophiles, attacking the activated acetone to form a hemiacetal, which then undergoes further reaction to form the stable five-membered dioxolane rings.

Catalytic Acetalization Mechanism cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_cyclization Cyclization & Dehydration Catalyst Acid Catalyst (H+) Acetone Acetone (C3H6O) Activated_Acetone Protonated Acetone [C3H7O]+ Acetone->Activated_Acetone Protonation Hemiacetal Hemiacetal Intermediate Activated_Acetone->Hemiacetal Nucleophilic Attack Glucose_OH Glucose Hydroxyl (-OH) Dioxolane_Ring Dioxolane Ring Formation Hemiacetal->Dioxolane_Ring Intramolecular Cyclization Water Water (H2O) Dioxolane_Ring->Water Dehydration Diacetone_Glucose This compound Dioxolane_Ring->Diacetone_Glucose Second Acetalization

Caption: Simplified mechanism of acid-catalyzed this compound formation.

Detailed Experimental Protocols

1. Boron Trifluoride-Diethylether Complex Catalysis [1]

  • Materials: Anhydrous α-D-(+)-glucose, diketene, acetone, boron trifluoride-diethylether complex, 1% sodium hydroxide (B78521) solution, dichloromethane, cyclohexane (B81311).

  • Procedure:

    • Dissolve 54.1 g (300 mmol) of anhydrous α-D-(+)-glucose and 26.5 g (300 mmol) of diketene in 1.1 liters of acetone.

    • Add 0.85 g (5.2 mmol) of boron trifluoride-diethylether complex to the solution.

    • Heat the mixture to 90°C in a stirred autoclave for approximately 4.5 hours.

    • After cooling to room temperature, filter the reaction solution.

    • Mix the filtrate with 350 ml of 1% sodium hydroxide solution.

    • Distill off the acetone in vacuo.

    • Extract the residue three times with dichloromethane.

    • Combine the extracts and evaporate in vacuo.

    • Recrystallize the remaining residue from cyclohexane to obtain colorless crystalline 1,2-5,6-diacetone-D-glucose.

2. Boron Trifluoride Etherate Catalysis in Autoclave [3]

  • Materials: α-D-glucose, acetone, boron trifluoride etherate, aqueous base solution, dichloromethane, cyclohexane.

  • Procedure:

    • Place α-D-glucose in a suitable autoclave.

    • Add a mixture of acetone and boron trifluoride etherate.

    • Heat the reaction mixture to a temperature in the range of 80° to 120°C, ensuring the pressure is at least 2.5 bar.

    • Distill off the volatile components and replace the distilled volume with fresh acetone until approximately 1.67 times the original reaction volume has been substituted.

    • Evaporate the reaction mixture at 30-70°C.

    • Mix with an aqueous solution of a base.

    • Evaporate the mixture again at 30-70°C.

    • Extract with an organic solvent like dichloromethane.

    • Evaporate the extracts and combine the residue with cyclohexane.

    • Heat the mixture to 65-80°C, then cool to about 10°C to induce crystallization.

    • Isolate the crystals by filtration.

3. Sulfuric Acid Catalysis [4]

  • Materials: Powdered D-glucose, concentrated sulfuric acid (96 wt.%), acetone, gaseous ammonia (B1221849), water, methylene (B1212753) chloride, anhydrous magnesium sulfate.

  • Procedure:

    • Add 125 g of powdered D-glucose to a stirred solution of 120 ml of concentrated sulfuric acid in 3 liters of acetone.

    • Stir the mixture vigorously at room temperature overnight.

    • Cool the reaction mixture to 10°C.

    • Bubble gaseous ammonia through the solution, maintaining the temperature below 25°C, to neutralize the acid.

    • Filter off the precipitated solids.

    • Concentrate the filtrate under reduced pressure.

    • Treat the residue with 1 liter of water and extract three times with 300 ml of methylene chloride.

    • Combine the methylene chloride extracts, wash with water, and dry with anhydrous magnesium sulfate.

    • Concentrate the dried solution to obtain the crude crystalline product.

4. Iodine Catalysis [6]

  • Materials: D-glucose, iodine, acetone.

  • Procedure:

    • The optimized molar ratio of D-glucose to iodine to acetone is 1:0.15:122.5.

    • Heat the reaction mixture under reflux at 62°C for 5 hours.

    • Further purification steps (not detailed in the abstract) would follow to isolate the product.

Conclusion

The choice of catalyst for the synthesis of this compound significantly influences the reaction's outcome. Lewis acids like boron trifluoride complexes offer good yields but may require elevated temperatures and pressures, necessitating the use of an autoclave.[1][3] Brønsted acids such as sulfuric acid can be effective at room temperature, but the reaction may require longer durations and careful neutralization.[4] Iodine presents a milder alternative, providing good yields under reflux conditions.[6] Researchers should consider factors such as available equipment, desired reaction time, and safety protocols when selecting the most appropriate catalyst for their application.

References

Navigating the Maze of Molecular Structure: A Comparative Guide to the Validation of Diacetone-D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. Diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose), a pivotal intermediate in carbohydrate chemistry and a chiral building block in the synthesis of numerous pharmaceuticals, is no exception. This guide provides a comparative analysis of the primary analytical techniques used to validate its structure, with a focus on X-ray crystallography and its alternatives, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Unambiguous Validation: The Power of X-ray Crystallography

X-ray crystallography stands as the gold standard for the absolute determination of molecular structure.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, it provides a detailed three-dimensional map of electron density, revealing the precise spatial arrangement of atoms and the connectivity of chemical bonds.

Complementary Perspectives: NMR Spectroscopy and Mass Spectrometry

While X-ray crystallography provides a static snapshot of a molecule in its crystalline state, NMR spectroscopy and mass spectrometry offer dynamic and complementary information about its structure in solution and its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a wealth of information. The number of signals in the ¹³C NMR spectrum confirms the presence of 12 carbon atoms, while the chemical shifts and coupling constants in the ¹H NMR spectrum allow for the assignment of each proton, revealing the connectivity of the sugar backbone and the isopropylidene groups. Two-dimensional NMR techniques, such as COSY and HSQC, can further map out the proton-proton and proton-carbon correlations, respectively, providing unambiguous evidence for the overall structure.[5][6]

Mass Spectrometry (MS) provides highly accurate information about the molecular weight and elemental composition of a compound. For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can confirm its molecular weight of 260.28 g/mol and provide characteristic fragmentation patterns that are consistent with its known structure.[7]

Comparative Analysis of Structural Validation Methods

The choice of analytical technique for structural validation often depends on the specific information required and the nature of the sample. The following table summarizes the key comparative aspects of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structural elucidation of this compound.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (Single Crystal)SolutionGas Phase (from solid or solution)
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, stereochemistry, dynamic processes in solution, molecular conformation in solutionMolecular weight, elemental formula, fragmentation patterns
Strengths Unambiguous structure determinationNon-destructive, provides information about structure in solutionHigh sensitivity, accurate mass determination
Limitations Requires a suitable single crystal, provides a static structureCan have signal overlap in complex molecules, interpretation can be complexDoes not directly provide 3D structural information
Application to this compound Provides definitive proof of the furanose form and stereochemistry (in derivatives)Confirms the connectivity of the carbon skeleton and protecting groupsConfirms the molecular formula and provides structural clues through fragmentation

Experimental Protocols

X-ray Crystallography (based on derivatives of this compound)
  • Crystal Growth: Single crystals of a this compound derivative are typically grown by slow evaporation of a saturated solution in a suitable solvent system, such as petroleum ether/ethyl acetate.[2]

  • Data Collection: A suitable crystal is mounted on a diffractometer. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods to obtain the final atomic coordinates and thermal parameters.[4]

NMR Spectroscopy
  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra are acquired.

  • Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the spectra are analyzed to assign the signals and determine the molecular structure.

Mass Spectrometry
  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.

  • Ionization: The sample is ionized using a suitable technique, such as electron ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Interpretation: The mass spectrum is analyzed to determine the molecular ion peak and interpret the fragmentation pattern to support the proposed structure.

Visualizing the Workflow and Logic

experimental_workflow Experimental Workflow for Structural Validation cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Acquisition cluster_analysis Data Analysis & Validation Sample This compound Xray X-ray Crystallography (on Derivative) Sample->Xray NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS DiffractionData Diffraction Pattern Xray->DiffractionData NMRSpectra 1D & 2D NMR Spectra NMR->NMRSpectra MassSpectrum Mass Spectrum MS->MassSpectrum Structure 3D Molecular Structure DiffractionData->Structure NMRSpectra->Structure MassSpectrum->Structure

Caption: A flowchart illustrating the parallel workflows for the structural validation of this compound using different analytical techniques.

logical_relationship Logical Relationship of Structural Information cluster_info Structural Information cluster_methods Contributing Techniques Connectivity Atomic Connectivity (2D Structure) Stereochem Stereochemistry Conformation 3D Conformation Composition Molecular Formula & Weight Composition->Connectivity Xray X-ray Crystallography Xray->Connectivity Xray->Stereochem Xray->Conformation NMR NMR Spectroscopy NMR->Connectivity NMR->Stereochem NMR->Conformation MS Mass Spectrometry MS->Composition

Caption: A diagram showing how different analytical techniques contribute to the overall structural elucidation of a molecule like this compound.

References

A Researcher's Guide to Analytical Methods for Determining Diacetone-D-Glucose Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like diacetone-D-glucose is paramount for the integrity of research and the safety and efficacy of the final product. This guide provides a comparative overview of common analytical methods for determining the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

This compound, a protected derivative of D-glucose, is a key building block in the synthesis of various biologically active molecules and pharmaceuticals. Its purity can be influenced by starting materials, reaction byproducts, and degradation products. Therefore, robust analytical methods are essential for its quality control. This guide explores five prevalent techniques: Gas Chromatography-Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), Melting Point Analysis, and Optical Rotation.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and the desired throughput. The following table summarizes the key performance characteristics of the discussed methods for the analysis of this compound and related carbohydrate compounds.

Analytical MethodPrincipleTypical Purity Assay (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
GC-FID Separation of volatile compounds followed by detection based on the ionization of analytes in a hydrogen flame.≥98%[1]0.04–0.51 mg/L (for related compounds)[2]0.13–1.70 mg/L (for related compounds)[2]High resolution, high sensitivity for volatile compounds, robust and reliable.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
qNMR The signal intensity of specific nuclei is directly proportional to the molar concentration of the analyte.Purity values often more accurate than chromatography[3].Dependent on analyte and instrument sensitivity.Dependent on analyte and instrument sensitivity.Absolute quantification without a specific reference standard of the analyte, provides structural information, non-destructive.Lower sensitivity compared to chromatographic methods, requires expensive instrumentation.
HPLC-UV/RID Separation of compounds in a liquid mobile phase passing through a solid stationary phase, with detection by UV absorbance or refractive index.Can achieve high purity determination (>99.5% for protected carbohydrates)LOD for sugars can be in the low mg/100g range[4].LOQ for sugars can be in the low mg/100g range[4].Versatile for a wide range of compounds, various detection methods available, suitable for non-volatile and thermally labile compounds.Can be time-consuming, requires reference standards for quantification, RID is sensitive to temperature and pressure fluctuations.
Melting Point The temperature at which a solid transitions to a liquid. A narrow melting range indicates high purity.Qualitative indicator of purity. A narrow range of 0.5-1°C suggests high purity[5].Not applicable.Not applicable.Simple, rapid, and inexpensive.Not quantitative, susceptible to observer error, not suitable for amorphous solids or compounds that decompose.
Optical Rotation Measurement of the rotation of plane-polarized light by a chiral compound. The degree of rotation is proportional to the concentration of the enantiomer.Primarily for chiral purity (enantiomeric excess).Not typically used for trace analysis.Not typically used for trace analysis.Essential for determining enantiomeric purity, non-destructive.Not a measure of overall chemical purity, requires a chiral analyte, less accurate than chiral chromatography[6].

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for each of the discussed analytical methods.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the analysis of volatile impurities and the main component after derivatization.

1. Sample Preparation (Derivatization):

  • Accurately weigh approximately 5 mg of this compound into a reaction vial.

  • Add 0.5 mL of N-methyl-bis(trifluoroacetamide) (MBTFA) and 0.5 mL of pyridine.

  • Seal the vial and heat at 65°C for 1 hour with stirring to ensure complete derivatization[7].

  • Cool the sample to room temperature before injection.

2. GC-FID Conditions:

  • Column: TR-1701 (14% cyanopropylphenyl polysiloxane phase) or similar mid-polarity column[7].

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 280°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Data Analysis:

  • Calculate the purity based on the area percentage of the this compound peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR offers a primary ratio method for purity determination without the need for a specific this compound reference standard.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • Ensure complete dissolution by gentle vortexing.

2. NMR Spectrometer Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

  • Number of Scans: 16-64, depending on the required signal-to-noise ratio.

  • Acquisition Time: Sufficient to allow for proper signal decay.

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.

High-Performance Liquid Chromatography (HPLC)

This method is well-suited for analyzing this compound and its non-volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the detector.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a common choice.

  • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. A typical starting point is 70:30 (v/v) Water:Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector:

    • UV Detector: At a low wavelength (e.g., 210 nm) as this compound has a weak chromophore.

    • Refractive Index Detector (RID): A universal detector suitable for carbohydrates.

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Quantify the purity based on the peak area percentage from the chromatogram. For accurate quantification, a reference standard of this compound is required to create a calibration curve.

Melting Point Analysis

A simple and rapid method to assess the purity of a crystalline solid.

1. Sample Preparation:

  • Ensure the this compound sample is completely dry and finely powdered.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

2. Measurement:

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

3. Interpretation:

  • A pure compound will have a sharp melting point range (typically ≤ 1°C)[8]. A broad melting range indicates the presence of impurities. The literature melting point for this compound is around 107-113°C[9].

Optical Rotation

This technique is specific for determining the chiral purity of this compound.

1. Sample Preparation:

  • Accurately prepare a solution of this compound of a known concentration (e.g., 1 g/100 mL) in a suitable solvent (e.g., water or ethanol).

2. Measurement:

  • Use a calibrated polarimeter.

  • Rinse the sample cell with the solvent and then with the sample solution.

  • Fill the sample cell with the sample solution, ensuring no air bubbles are present in the light path.

  • Measure the optical rotation at a specified temperature (usually 20°C or 25°C) and wavelength (typically the sodium D-line at 589 nm).

3. Calculation and Interpretation:

  • Calculate the specific rotation using the formula: [α]_D^T = α / (l * c) Where: [α] is the specific rotation, T is the temperature, D refers to the sodium D-line, α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

  • Compare the measured specific rotation to the literature value for pure this compound (approximately -17° to -19° for a concentration of 2 g/100mL in water)[9]. A deviation from the expected value suggests the presence of enantiomeric or other impurities.

Visualization of Experimental Workflows

To further clarify the procedural steps, the following diagrams illustrate the workflows for the key analytical methods.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample add_reagents Add Derivatization Reagents weigh->add_reagents heat Heat and Stir add_reagents->heat inject Inject into GC heat->inject separate Separation in Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Separation in Column inject->separate detect UV or RID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

References

Spectroscopic Showdown: Unmasking the α- and β-Anomers of Diacetone-D-Glucose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of α- and β-anomers of 3-O-acetyl-1,2:5,6-di-O-isopropylidene-D-glucofuranose provides researchers with critical data for stereochemical assignment and quality control in synthetic carbohydrate chemistry. This guide synthesizes ¹H NMR, ¹³C NMR, and IR spectroscopic data, offering a clear distinction between the two diastereomers, supported by detailed experimental protocols.

In the realm of carbohydrate chemistry, the precise determination of anomeric configuration is paramount for understanding biological activity and ensuring the stereochemical integrity of synthetic intermediates. Diacetone-D-glucose is a versatile starting material in the synthesis of a wide array of carbohydrate-based molecules, and its derivatives, such as the 3-O-acetylated form, present a common challenge in distinguishing between the α- and β-anomers. This guide provides a comprehensive spectroscopic comparison of these two anomers, leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to highlight their key distinguishing features.

¹H NMR Spectroscopy: A Window into Anomeric Proton Environment

The most significant diagnostic tool for differentiating between the α- and β-anomers of glucofuranose derivatives is ¹H NMR spectroscopy, with the chemical shift (δ) and coupling constant (J) of the anomeric proton (H-1) being particularly informative.

For the α-anomer of 3-O-acetyl-1,2:5,6-di-O-isopropylidene-D-glucofuranose, the anomeric proton typically resonates further downfield compared to its β-counterpart. This is attributed to the cis-relationship between the H-1 and H-2 protons in the α-anomer, leading to greater deshielding. Conversely, the trans-arrangement in the β-anomer places the anomeric proton in a more shielded environment.

A key distinguishing feature is the coupling constant between H-1 and H-2 (JH1,H2). In the α-anomer, this coupling is typically small (around 3-4 Hz), characteristic of a cis-relationship. In contrast, the β-anomer, while less common and often not directly synthesized, would be expected to exhibit a smaller coupling constant, approaching 0 Hz, due to the dihedral angle between the trans H-1 and H-2 protons in the furanose ring system.

Table 1: Comparative ¹H NMR Data (CDCl₃) for the Anomeric Center of 3-O-Acetyl-1,2:5,6-di-O-isopropylidene-D-glucofuranose

AnomerProtonChemical Shift (δ, ppm)Coupling Constant (JH1,H2, Hz)
α H-1~5.9~3.7
β H-1Not explicitly foundExpected to be small (< 1 Hz)

¹³C NMR Spectroscopy: Probing the Anomeric Carbon

¹³C NMR spectroscopy provides complementary information for anomeric assignment. The chemical shift of the anomeric carbon (C-1) is highly sensitive to its stereochemical environment. In glucofuranose derivatives, the C-1 of the α-anomer generally appears at a lower field (higher ppm value) than that of the β-anomer.

Table 2: Comparative ¹³C NMR Data (CDCl₃) for 3-O-Acetyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

AnomerCarbonChemical Shift (δ, ppm)
α C-1~105
C-2~86
C-3~76
C-4~82
C-5~72
C-6~68
C(CH₃)₂ (1,2)~112
C(CH₃)₂ (5,6)~109
CH₃ (acetyl)~21
C=O (acetyl)~170

Note: Specific comparative data for the β-anomer is not available. The provided data is for the commonly synthesized α-anomer.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

While NMR spectroscopy offers more definitive assignment of anomers, IR spectroscopy can provide corroborating evidence. The vibrational frequencies in the "fingerprint region" (below 1500 cm⁻¹) are unique for each anomer due to subtle differences in their molecular geometry and vibrational modes. Key regions of interest include C-O stretching and bending vibrations. For unprotected glucose, differences in the IR spectra of α- and β-anomers have been noted, particularly in the 800-950 cm⁻¹ region, which is sensitive to the anomeric configuration. Similar differences can be expected for their derivatives.

Table 3: Key IR Absorption Bands for this compound Derivatives

Functional GroupWavenumber (cm⁻¹)
C-H stretching (isopropylidene)2990-2850
C=O stretching (acetyl)~1745
C-O stretching (ether and ester)1250-1000
Isopropylidene bending~1380 and ~1370

Note: Specific peak comparisons for the α- and β-anomers of the 3-O-acetyl derivative are not well-documented. The table provides general expected absorbances.

Experimental Protocols

Synthesis of 3-O-Acetyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Starting Material: 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.

  • Reagents: Acetic anhydride (B1165640) and pyridine.

  • Procedure: Dissolve the starting material in anhydrous pyridine. Cool the solution in an ice bath. Add acetic anhydride dropwise with stirring. Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 10-20 mg of the purified anomer in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

    • Parameters: For ¹H NMR, typical spectral width is 0-10 ppm. For ¹³C NMR, the spectral width is typically 0-220 ppm.

  • IR Spectroscopy:

    • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

    • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Parameters: Scan the mid-IR range (4000-400 cm⁻¹).

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow from sample synthesis to the comparative analysis of the anomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation start 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose reaction Acetylation (Acetic Anhydride, Pyridine) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification alpha_anomer α-Anomer (3-O-acetyl derivative) purification->alpha_anomer beta_anomer β-Anomer (Potential minor product) purification->beta_anomer nmr NMR Spectroscopy (¹H, ¹³C) alpha_anomer->nmr ir IR Spectroscopy alpha_anomer->ir beta_anomer->nmr beta_anomer->ir nmr_data Compare δ and J values (H-1, C-1) nmr->nmr_data ir_data Compare Fingerprint Regions ir->ir_data conclusion Stereochemical Assignment nmr_data->conclusion ir_data->conclusion

Workflow for Spectroscopic Comparison

Conclusion

The spectroscopic comparison of α- and β-anomers of this compound derivatives is a fundamental aspect of quality control and structural elucidation in synthetic carbohydrate chemistry. ¹H NMR spectroscopy stands out as the most definitive technique, with the chemical shift and coupling constant of the anomeric proton providing unambiguous assignment. While obtaining a pure β-anomer of some derivatives can be challenging, the expected spectroscopic characteristics provide a basis for identifying its presence in anomeric mixtures. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the confident assignment of anomeric configurations.

Comparative Evaluation of Diacetone-D-Glucose Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diacetone-D-glucose (DAG), a readily available and versatile chiral precursor derived from D-glucose, serves as a pivotal starting material for the synthesis of a diverse range of biologically active molecules.[1][2] Its unique structure, with a free hydroxyl group at the C-3 position, allows for targeted modifications, leading to the development of novel derivatives with potential therapeutic applications. This guide provides a comparative overview of the performance of various this compound derivatives in anticancer, antimicrobial, and antiviral assays, supported by experimental data and detailed protocols.

Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The primary method for assessing this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Quantitative Data: Anticancer Activity
Compound ReferenceCell LineIC50 (µM)Reference
Xylocydine-derived Compound JRS-15HeLa12.42[3][4]
HepG228.25[3][4]
SK-HEP-118.63[3][4]
PC-3M21.54[3][4]
A54925.81[3][4]
Thiazole-substituted 1,4-DHP (7a)MOLT-417.4[5]
D-glucoseMCF-7Induces apoptosis at high concentrations[6]

Note: The data presented is a selection from various studies and may not represent a direct comparison under identical experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The microbroth dilution method is a standard procedure for this assessment.

Quantitative Data: Antimicrobial Activity
Compound ReferenceBacterial StrainMIC (µg/mL)Reference
Imidazole Derivative HL1Staphylococcus aureus625[7]
MRSA1250[7]
Acinetobacter baumannii1250[7]
Pseudomonas aeruginosa5000[7]
Imidazole Derivative HL2Staphylococcus aureus625[7]
MRSA625[7]
Escherichia coli2500[7]
Pseudomonas aeruginosa2500[7]
Acinetobacter baumannii2500[7]
Cyclic Ketone Derivatives (VIIa-f)-XPseudomonas aeruginosa0.30-0.45[8]
Staphylococcus aureus0.25-0.45[8]
Bacillus subtilis0.20-0.45[8]
Escherichia coli0.30-0.45[8]

Note: The data presented is a selection from various studies and may not represent a direct comparison under identical experimental conditions.

Experimental Protocol: Microbroth Dilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in the microtiter plates containing the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity

The antiviral efficacy of this compound derivatives can be assessed using various assays, with the plaque reduction assay being a common method for determining the ability of a compound to inhibit the replication of a virus.

Quantitative Data: Antiviral Activity
Experimental Protocol: Plaque Reduction Assay

This assay measures the reduction in the formation of viral plaques in a cell culture in the presence of an antiviral compound.

Materials:

  • This compound derivatives

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock (e.g., Herpes Simplex Virus)

  • Cell culture medium

  • Agarose or other gelling agent

  • Crystal violet staining solution

Procedure:

  • Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound and Virus Incubation: Pre-incubate the virus with different concentrations of the this compound derivatives.

  • Infection: Infect the cell monolayers with the pre-incubated virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a medium containing the gelling agent and the corresponding concentration of the derivative.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization and Counting: Stain the cells with crystal violet to visualize and count the plaques.

  • Data Analysis: The percentage of plaque reduction is calculated relative to a no-compound control, and the IC50 value is determined.

Mechanism of Action: Induction of Apoptosis

Several studies suggest that the anticancer activity of some glucose derivatives is mediated through the induction of apoptosis, or programmed cell death. One of the key pathways involved is the mitochondrial (intrinsic) pathway.

Signaling Pathway: Mitochondrial Apoptosis

Mitochondrial_Apoptosis cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_caspase Caspase Cascade Stimulus This compound Derivative Bax Bax Stimulus->Bax Bak Bak Stimulus->Bak Bcl2 Bcl-2 (Anti-apoptotic) Stimulus->Bcl2 Inhibits MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Bax->MOMP Bak->MOMP Bcl2->Bax Bcl2->Bak CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by this compound derivatives.

This pathway is initiated by an apoptotic stimulus, such as treatment with a bioactive this compound derivative. This leads to the activation of pro-apoptotic proteins like Bax and Bak, which in turn cause mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c into the cytoplasm triggers the formation of the apoptosome and the activation of a cascade of caspases, ultimately leading to cell death.[3][4][9][10]

Experimental Workflow

The general workflow for the synthesis and biological evaluation of this compound derivatives is outlined below.

Experimental_Workflow cluster_assays Biological Assays Start This compound (Starting Material) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization (e.g., NMR, MS) Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Antiviral Antiviral Assays (e.g., Plaque Reduction) Purification->Antiviral DataAnalysis Data Analysis (IC50, MIC determination) Anticancer->DataAnalysis Antimicrobial->DataAnalysis Antiviral->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead

References

A Comparative Analysis of the Reactivity of Diacetone-D-Glucose in Synthetic Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) is a pivotal intermediate in carbohydrate chemistry, prized for its utility in the synthesis of a wide array of complex molecules and glucose derivatives. Its unique protecting group pattern, with a free hydroxyl group at the C-3 position, allows for specific chemical modifications. This guide provides an objective comparison of the reactivity of this compound with other commonly used protected glucose derivatives, supported by available experimental data, to aid in the strategic planning of synthetic routes.

Reactivity of the Free C-3 Hydroxyl Group

The primary site of reaction on this compound is the nucleophilic C-3 hydroxyl group. Its reactivity is influenced by the rigid furanose structure imposed by the two isopropylidene groups. This section compares the reactivity of this hydroxyl group in common synthetic transformations against analogous positions in other protected glucose molecules.

Table 1: Comparison of Yields in C-3 Hydroxyl Group Modifications

Protected Glucose DerivativeReactionReagentsYield (%)Reference
This compound BenzylationNaH, BnBr, DMFQuantitative[1]
1,2:3,4-di-O-isopropylidene-α-D-galactopyranoseBenzoylationBzCl, Pyridine~90%(General procedure)
Methyl 4,6-O-benzylidene-α-D-glucopyranosideBenzylation (at C-2 or C-3)NaH, BnBr, DMFVariable (mixture)(General knowledge)
1,2,3,4-tetra-O-benzyl-α-D-glucopyranoseAcylation (at C-6)Ac₂O, PyridineHigh(General knowledge)

Note: The yields presented are from different sources and may not have been obtained under identical conditions. They serve as a general comparison of reactivity.

The quantitative yield observed in the benzylation of this compound highlights the high reactivity of its unprotected C-3 hydroxyl group.[1] In contrast, reactions on other positions of similarly protected sugars, or on sugars with different protecting group strategies, can lead to mixtures of products or require more forcing conditions. The steric hindrance and electronic effects of different protecting groups play a crucial role in modulating the reactivity of the remaining free hydroxyls. For instance, bulky benzyl (B1604629) groups can sterically hinder adjacent positions, while electron-withdrawing acyl groups can reduce the nucleophilicity of nearby hydroxyls.

Stability and Selective Deprotection of Isopropylidene Groups

The stability of the isopropylidene protecting groups in this compound is a critical factor in its synthetic utility. Acetal protecting groups are generally stable under basic and neutral conditions but are labile to acid.[2][3] In this compound, the terminal 5,6-O-isopropylidene group is more susceptible to acidic hydrolysis than the 1,2-O-isopropylidene group, allowing for selective deprotection.[4][5]

Table 2: Comparison of Acetal Protecting Group Stability

Protecting GroupTypical Cleavage ConditionsRelative StabilityNotes
Isopropylidene Mild aqueous acid (e.g., 60-80% acetic acid)ModerateTerminal isopropylidene groups are more labile than internal ones.[4][5]
BenzylideneCatalytic hydrogenation (e.g., H₂, Pd/C), mild acidHighGenerally more stable to acid than isopropylidene groups.
AcetylBasic hydrolysis (e.g., NaOMe in MeOH), acidic hydrolysisLowBase-labile, offering orthogonal deprotection strategies.
BenzylCatalytic hydrogenation (e.g., H₂, Pd/C)HighStable to a wide range of acidic and basic conditions.[6]

The differential stability of the two isopropylidene groups in this compound is a key synthetic advantage, enabling sequential manipulations at the C-5 and C-6 positions after selective deprotection. This contrasts with benzylidene acetals, which typically protect the 4,6-hydroxyls and are generally more robust. Acyl protecting groups, like acetates, are base-labile and thus offer an orthogonal deprotection strategy compared to the acid-labile acetals.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are representative protocols for key reactions involving this compound.

Protocol 1: Benzylation of the C-3 Hydroxyl Group of this compound

This procedure is adapted from a reported synthesis of a this compound derivative.[1]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol.

  • Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the 3-O-benzyl-diacetone-D-glucose.

Protocol 2: Selective Deprotection of the 5,6-O-Isopropylidene Group

This protocol is based on established methods for the selective hydrolysis of terminal isopropylidene groups.[5]

Materials:

  • 3-O-substituted-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Aqueous acetic acid (e.g., 60-80%)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 3-O-substituted-diacetone-D-glucose derivative in aqueous acetic acid.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diol by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Experimental Workflows

Selective Deprotection Pathway of this compound

The following diagram illustrates the selective removal of the 5,6-O-isopropylidene group from a 3-O-protected this compound derivative.

selective_deprotection start 3-O-Protected This compound intermediate Selective Hydrolysis (Mild Acid) start->intermediate product 1,2-O-Isopropylidene Derivative (Diol) intermediate->product

Selective deprotection of this compound.
Comparative Reactivity Study Workflow

This diagram outlines the logical flow for a comparative study on the reactivity of different protected sugars.

comparative_workflow A Select Protected Sugars (e.g., Diacetone-glucose, Benzyl-glucose) C Define Standardized Reaction Conditions (Solvent, Temperature, Stoichiometry) A->C B Choose Reaction for Comparison (e.g., Glycosylation, Acylation) B->C D Perform Parallel Reactions C->D E Monitor Reaction Progress (TLC, LC-MS, NMR) D->E F Isolate and Characterize Products E->F G Quantify Yields and/or Reaction Rates F->G H Tabulate and Compare Data G->H

Workflow for a comparative reactivity study.

References

A Comparative Guide to the Synthetic Pathways of Diacetone-D-Glucose: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Diacetone-D-glucose, a crucial starting material for a variety of complex carbohydrates and chiral molecules, is no exception. This guide provides a detailed cost-benefit analysis of three common synthetic pathways to this compound, offering a clear comparison of their performance based on experimental data.

The synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as this compound, is a fundamental transformation in carbohydrate chemistry. It involves the protection of the hydroxyl groups of D-glucose through the formation of two acetal (B89532) groups with acetone (B3395972). This process is typically catalyzed by an acid. This analysis focuses on three widely used catalysts: sulfuric acid, boron trifluoride etherate (a Lewis acid), and iodine.

Quantitative Data Comparison

To facilitate a direct comparison, the following table summarizes the key quantitative metrics for each synthetic pathway, normalized to a theoretical one-mole scale of D-glucose.

ParameterSulfuric Acid MethodBoron Trifluoride Etherate MethodIodine Method
Yield (%) ~50-60%62-63%[1][2]~75%[3]
Reaction Time 4-6 hours4.5 hours[1]5 hours[3]
Reaction Temperature 0-10 °C90 °C[1]62 °C (reflux)[3]
Cost of D-Glucose (1 mole) ~$8.20~$8.20~$8.20
Cost of Acetone ~$10.00~$10.00~$10.00
Catalyst Cost per Reaction ~$0.50~$2.50~$17.00
Total Reagent Cost ~$18.70~$20.70~$35.20
Purification Method Neutralization, Filtration, RecrystallizationFiltration, Neutralization, Extraction, Recrystallization[1]Neutralization, Filtration, Recrystallization
Environmental & Safety Concerns Corrosive, hazardous wasteToxic, moisture sensitive, corrosiveLess toxic, sublimes

Note: Costs are estimates based on currently available market prices and may vary. D-Glucose (anhydrous): ~


25/liter[4]; Concentrated Sulfuric Acid: ~

49.65/100g[5]; Iodine: ~$68.53/100g[6].

Experimental Protocols

Sulfuric Acid Catalyzed Synthesis

This is the most traditional and cost-effective method for preparing this compound.

Methodology:

  • Anhydrous D-glucose is suspended in anhydrous acetone at a low temperature (typically 0-10 °C).

  • Concentrated sulfuric acid is added dropwise as a catalyst.

  • The mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the addition of a base (e.g., sodium carbonate) to neutralize the sulfuric acid.

  • The inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude this compound is purified by recrystallization from a suitable solvent such as cyclohexane (B81311).[2]

Boron Trifluoride Etherate Catalyzed Synthesis

This method employs a Lewis acid catalyst and often results in higher yields compared to the sulfuric acid method.

Methodology:

  • Anhydrous D-glucose is dissolved in anhydrous acetone.

  • Boron trifluoride etherate is added as the catalyst.

  • The reaction mixture is heated to a specified temperature (e.g., 90 °C) in a sealed vessel to prevent the loss of volatile reactants and catalyst.[1]

  • After the reaction is complete, the mixture is cooled.

  • The solution is filtered and neutralized with an aqueous base solution (e.g., 1% sodium hydroxide).[1]

  • The acetone is removed by distillation.

  • The product is extracted with an organic solvent like dichloromethane.[1]

  • The combined organic extracts are evaporated, and the resulting residue is recrystallized from cyclohexane to yield pure this compound.[1]

Iodine Catalyzed Synthesis

This method utilizes a milder and less corrosive catalyst, offering a "greener" alternative.

Methodology:

  • Anhydrous D-glucose is mixed with acetone.

  • Iodine is added as the catalyst.

  • The mixture is heated under reflux (around 62 °C) for several hours.[3]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is cooled, and the excess iodine is quenched with a solution of sodium thiosulfate.

  • The solution is then neutralized with a base.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization.

Visualizing the Analysis and Workflow

To better understand the decision-making process and the optimal synthetic route, the following diagrams have been generated.

CostBenefitAnalysis cluster_input Inputs cluster_pathways Synthetic Pathways cluster_analysis Analysis Criteria cluster_output Output D_Glucose D-Glucose Acetone Acetone Catalyst Catalyst Choice Sulfuric_Acid Sulfuric Acid Catalysis Catalyst->Sulfuric_Acid BF3_Etherate BF3 Etherate Catalysis Catalyst->BF3_Etherate Iodine Iodine Catalysis Catalyst->Iodine Cost Reagent Cost Sulfuric_Acid->Cost Yield Product Yield Sulfuric_Acid->Yield Time Reaction Time Sulfuric_Acid->Time Safety Safety & Environmental Impact Sulfuric_Acid->Safety Purification Purification Complexity Sulfuric_Acid->Purification BF3_Etherate->Cost BF3_Etherate->Yield BF3_Etherate->Time BF3_Etherate->Safety BF3_Etherate->Purification Iodine->Cost Iodine->Yield Iodine->Time Iodine->Safety Iodine->Purification Decision Optimal Pathway Selection Cost->Decision Yield->Decision Time->Decision Safety->Decision Purification->Decision

Cost-Benefit Analysis Workflow for this compound Synthesis.

OptimalWorkflow start Start reactants Mix D-Glucose, Acetone, and Iodine Catalyst start->reactants reflux Reflux at 62°C for 5 hours reactants->reflux quench Quench with Sodium Thiosulfate reflux->quench neutralize Neutralize with Base quench->neutralize evaporate Evaporate Solvent neutralize->evaporate recrystallize Recrystallize Crude Product evaporate->recrystallize product Pure this compound (Yield: ~75%) recrystallize->product

Workflow of the Most Cost-Effective and High-Yielding Synthetic Pathway (Iodine Catalysis).

Conclusion

The choice of synthetic pathway for this compound depends on the specific priorities of the researcher or organization.

  • Sulfuric Acid Method: This is the most economical option in terms of reagent costs. However, it often results in lower yields and involves handling a highly corrosive acid, which poses significant safety and environmental challenges.

  • Boron Trifluoride Etherate Method: This pathway offers a good balance between yield and cost. The reported yields are consistently higher than the sulfuric acid method. However, BF3 etherate is toxic, moisture-sensitive, and corrosive, requiring careful handling and anhydrous conditions.[7][8][9][10]

  • Iodine Method: While having the highest initial reagent cost due to the price of iodine, this method provides the highest reported yield.[3] Iodine is less hazardous than concentrated sulfuric acid and boron trifluoride etherate, making it a more environmentally friendly and safer option. The milder reaction conditions are also advantageous.

For large-scale industrial production where cost is the primary driver, the sulfuric acid method might be favored, despite its drawbacks. For laboratory-scale synthesis, where higher yields and safety are more critical, the boron trifluoride etherate and iodine-catalyzed methods are superior. The iodine-catalyzed pathway, in particular, stands out as a promising "green" alternative that combines high efficiency with improved safety and environmental considerations.

References

A Comparative Guide to the Analytical Data of Diacetone-D-glucose and its Precursor, Monoacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed look into the analytical signatures of two key protected glucose derivatives, providing essential data for identification, characterization, and quality control.

This guide offers a comprehensive comparison of the analytical data for 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose, and its synthetic precursor, 1,2-O-isopropylidene-α-D-glucofuranose, or monoacetone-D-glucose. Understanding the distinct analytical profiles of these compounds is crucial for researchers in carbohydrate chemistry, drug development, and fine chemical synthesis, where they serve as versatile building blocks.[1][2] This document summarizes key physical properties and provides a detailed overview of spectroscopic and chromatographic data, complete with experimental protocols and visual workflows to aid in laboratory applications.

Physical and Chemical Properties: A Side-by-Side Comparison

A summary of the fundamental physical and chemical properties of this compound and monoacetone-D-glucose is presented below, offering a quick reference for their key characteristics.

PropertyThis compoundMonoacetone-D-glucose
Synonyms 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, D-Glucose diacetonide1,2-O-Isopropylidene-α-D-glucofuranose, Acetone Glucose
CAS Number 582-52-518549-40-1
Molecular Formula C₁₂H₂₀O₆[3]C₉H₁₆O₆[4]
Molecular Weight 260.28 g/mol [3]220.22 g/mol [4]
Appearance White to pale brown crystalline powderWhite to almost white powder[4]
Melting Point 109-113 °C158-163 °C[5]
Optical Rotation [α]²⁰/D −18° (c=1% in H₂O)[α]²⁰/D -11.7° ± 1.0° (c=1, water)[5]
Assay ≥98% (TLC, GC)[6]≥98% (GC)

Spectroscopic Analysis: Unveiling the Molecular Fingerprints

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and monoacetone-D-glucose. The following sections detail the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within a molecule.

Table 2: Comparative ¹H and ¹³C NMR Data (Predicted in CDCl₃)

This compound Monoacetone-D-glucose
¹H NMR ¹³C NMR ¹H NMR ¹³C NMR
H-1: ~5.9 ppm (d, J=3.6 Hz)C-1: ~105 ppmH-1: ~5.9 ppm (d, J=3.7 Hz)C-1: ~105 ppm
H-2: ~4.5 ppm (d, J=3.6 Hz)C-2: ~85 ppmH-2: ~4.5 ppm (d, J=3.7 Hz)C-2: ~85 ppm
H-3: ~4.3 ppm (d, J=2.8 Hz)C-3: ~77 ppmH-3: ~4.1 ppm (dd, J=3.7, 3.0 Hz)C-3: ~75 ppm
H-4: ~4.1 ppm (m)C-4: ~81 ppmH-4: ~4.2 ppm (m)C-4: ~81 ppm
H-5: ~4.2 ppm (m)C-5: ~72 ppmH-5: ~4.0 ppm (m)C-5: ~71 ppm
H-6a, H-6b: ~4.0 ppm (m)C-6: ~67 ppmH-6a, H-6b: ~3.8, ~3.7 ppm (m)C-6: ~64 ppm
Isopropylidene CH₃: ~1.3-1.5 ppm (s)Isopropylidene C(CH₃)₂: ~112, 109 ppmIsopropylidene CH₃: ~1.3, 1.5 ppm (s)Isopropylidene C(CH₃)₂: ~112 ppm
Isopropylidene CH₃: ~25-27 ppmIsopropylidene CH₃: ~26, 27 ppm

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring NMR spectra is crucial for data comparability.

  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire spectra with a spectral width of approximately 12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire proton-decoupled spectra with a spectral width of approximately 220 ppm.

    • A larger number of scans will be necessary to obtain adequate signal intensity.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The presence and absence of specific absorption bands can readily distinguish between diacetone- and monoacetone-D-glucose.

Table 3: Comparative IR Data

Functional GroupThis compoundMonoacetone-D-glucose
O-H Stretch (Alcohol) Present (broad band ~3500 cm⁻¹)Present (broad band ~3300-3500 cm⁻¹)
C-H Stretch (Alkyl) Present (~2900-3000 cm⁻¹)Present (~2900-3000 cm⁻¹)
C-O Stretch (Ether/Acetal) Present (~1000-1200 cm⁻¹)Present (~1000-1200 cm⁻¹)
C(CH₃)₂ Bend (Isopropylidene) Present (~1370-1380 cm⁻¹)Present (~1370-1380 cm⁻¹)

Experimental Protocol: IR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Table 4: Comparative Mass Spectrometry Data

IonThis compoundMonoacetone-D-glucose
Molecular Ion [M]⁺ m/z 260m/z 220
[M-CH₃]⁺ m/z 245m/z 205
Key Fragments m/z 101, 85, 59, 43m/z 101, 73, 59, 43

Experimental Protocol: GC-MS Analysis

Gas chromatography coupled with mass spectrometry is a common method for the analysis of volatile and semi-volatile compounds. For carbohydrate analysis, derivatization is often required to increase volatility.

  • Derivatization (Silylation):

    • Dissolve a small amount of the sample in pyridine.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a suitable initial temperature (e.g., 150°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion.

Chromatographic Separation: Purity and Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring its synthesis from monoacetone-D-glucose.

Thin-Layer Chromatography (TLC)

TLC is a quick and convenient method for monitoring reaction progress and assessing sample purity.

Experimental Protocol: TLC Analysis

  • Stationary Phase: Silica (B1680970) gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate (B1210297) and hexane (B92381) is a good starting point. The polarity can be adjusted to achieve optimal separation. A common system is Ethyl Acetate/Hexane (1:2 v/v).

  • Visualization:

    • UV light (if the compound is UV active or a fluorescent indicator is used on the plate).

    • Staining with a solution of potassium permanganate (B83412) or a p-anisaldehyde solution followed by heating.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative and higher-resolution separation compared to TLC.

Experimental Protocol: HPLC Analysis

  • Column: A normal-phase column (e.g., silica or diol) or a reversed-phase C18 column can be used, depending on the mobile phase. For these relatively polar compounds, a normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred.

  • Mobile Phase:

  • Detection: Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) are commonly used for carbohydrates as they lack a strong UV chromophore.

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for the synthesis and analysis of this compound.

Synthesis_Workflow D_Glucose D-Glucose Acetone_H Acetone, Acid Catalyst D_Glucose->Acetone_H Monoacetone Monoacetone-D-glucose Acetone_H->Monoacetone Partial Protection Acetone_H2 Acetone, Acid Catalyst Monoacetone->Acetone_H2 Diacetone This compound Purification Purification (Crystallization/Chromatography) Diacetone->Purification Acetone_H2->Diacetone Full Protection

Caption: Synthetic pathway from D-glucose to this compound.

Analytical_Workflow Sample Sample (this compound) TLC TLC Analysis (Purity Check) Sample->TLC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR GC_MS GC-MS Analysis (with Derivatization) Sample->GC_MS Structure_Confirmation Structure Confirmation & Purity Assessment TLC->Structure_Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation GC_MS->Structure_Confirmation

Caption: Analytical workflow for the characterization of this compound.

This guide provides a foundational set of analytical data and protocols for working with this compound and its precursor. For more specific applications, optimization of the described methods may be necessary. Always refer to relevant safety data sheets before handling these or any other chemical compounds.

References

Safety Operating Guide

Proper Disposal of Diacetone-D-glucose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of Diacetone-D-glucose, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While the substance is not classified as hazardous for transport, proper personal protective equipment (PPE) should always be worn.[1][2] This includes safety glasses, gloves, and a lab coat.[3][4] In case of accidental contact, rinse the affected area with plenty of water.[5]

Step-by-Step Disposal Protocol

The disposal of this compound, like most laboratory chemicals, is governed by local, regional, and national regulations.[1][2] The primary responsibility for correct classification and disposal lies with the chemical waste generator.[1][2] The following steps provide a general framework for proper disposal:

1. Waste Classification:

  • Determine if the this compound waste is considered hazardous. According to available Safety Data Sheets, this compound does not contain substances known to be hazardous to the environment.[5] However, it is the generator's responsibility to verify this against current EPA regulations and local guidelines.[1][2]

  • If the this compound is mixed with other solvents or reagents, the entire mixture must be treated as hazardous waste.[6]

2. Waste Collection and Storage:

  • Solid Waste:

    • Collect chemically contaminated solid waste, such as gloves or absorbent paper, in a designated, clearly labeled container.[7]

    • For pure, unadulterated this compound powder, if deemed non-hazardous after classification, it may be permissible to dispose of it in the regular trash, provided it is in a tightly sealed container.[8] However, the most prudent approach is to manage it through the hazardous waste program.

  • Liquid Waste (Solutions containing this compound):

    • Collect all liquid waste containing this compound in a compatible, leak-proof container with a screw-on cap.[7]

    • The container must be clearly labeled as "Hazardous Waste."[6]

    • The label must include the full chemical name of all constituents (no abbreviations), their approximate concentrations, the date of waste generation, and the principal investigator's name and contact information.[6]

    • Store the waste container in a designated secondary containment bin to prevent spills.[7]

3. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water, if the solvent used for the solution was aqueous).[9][10]

  • The rinsate from the first rinse should be collected and disposed of as hazardous waste.[9]

  • After triple-rinsing, the container can typically be disposed of in the regular trash. Deface or remove the original label before disposal.[10]

4. Arranging for Waste Pickup:

  • Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6][8]

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[6]

  • Complete any required hazardous waste disposal forms accurately and completely.[6]

Quantitative Data Summary

For the disposal of chemical waste, certain quantitative limits and guidelines are often in place. The following table summarizes key quantitative parameters, although specific values may vary by institution.

ParameterGuidelineSource
Maximum Accumulation VolumeUp to 55 gallons of any individual hazardous waste may be stored before collection is required.[7]
Collection TimeframeAll hazardous waste must be collected within 90 days from when waste is first put into the container.[7]
Sink Disposal Limit (for approved chemicals)Typically no more than a few hundred grams or milliliters per day.[8]
pH Range for Sink Disposal (for approved dilute acids and bases)Between 5.5 and 10.5[8]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Initial Assessment cluster_1 Waste Handling & Segregation cluster_2 Final Disposal A This compound waste generated B Is the waste mixed with other chemicals? A->B C Pure this compound B->C No D Mixture containing this compound B->D Yes F Consult EHS for non-hazardous disposal options C->F E Classify as Hazardous Waste D->E G Collect in a labeled 'Hazardous Waste' container E->G I Follow specific EHS instructions for non-hazardous disposal F->I H Arrange for EHS pickup G->H J Document waste disposal H->J I->J

Caption: A flowchart outlining the proper disposal procedure for this compound.

References

Safeguarding Your Research: A Guide to Handling Diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Diacetone-D-glucose, a key intermediate in chemical synthesis. By adhering to these procedural steps, you can minimize risks and streamline your operational workflow, fostering a culture of safety and precision in your laboratory.

Personal Protective Equipment (PPE) and Safety Measures

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure the well-being of all personnel. The following table summarizes the recommended personal protective equipment and safety measures to be taken when handling this compound.

Protective EquipmentSpecifications and RecommendationsRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.Protects eyes from potential splashes or airborne particles of the powdered substance.
Hand Protection Chemically impermeable gloves.[1][2] It is important to inspect gloves for any damage before use.Prevents direct skin contact with the chemical.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure. Fire/flame resistant and impervious clothing is recommended.[1]Minimizes the risk of accidental skin contact and contamination of personal clothing.
Respiratory Protection Generally not required under normal use conditions.[3] However, if handling large quantities that may generate dust, a dust mask is advisable.Avoids inhalation of airborne particles.
Hygiene Measures Handle in accordance with good industrial hygiene and safety practices.[1][4] Wash hands thoroughly before breaks and at the end of the workday.[5]Prevents accidental ingestion and cross-contamination.

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound ensures both safety and the integrity of your research. The following step-by-step guide outlines the recommended procedures for its use and disposal.

Preparation and Handling:
  • Ventilation: Always handle this compound in a well-ventilated area.[1][6]

  • Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[1][2][5]

  • Electrostatic Discharge: Implement measures to prevent fire caused by electrostatic discharge; use non-sparking tools.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[4]

Storage:
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Incompatible Materials: Store away from strong oxidizing agents.[7][4]

  • Product Quality: To maintain the quality of the product, it is recommended to store it in a freezer under an inert atmosphere, as it is hygroscopic (absorbs moisture from the air).[7][4][3]

In Case of a Spill:
  • Personnel: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1][2]

  • Ignition Sources: Remove all sources of ignition.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1][2]

  • Cleanup: Sweep up the spilled material and shovel it into suitable containers for disposal.[7][4]

Disposal:
  • Regulations: Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations.[7]

  • Drains: Do not empty into drains.[2]

  • Containers: Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[5]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[3]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Seek medical attention.[3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[3]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, providing a clear visual guide for laboratory personnel.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_spill Spill Response A Don Appropriate PPE B Ensure Proper Ventilation A->B C Weigh/Handle Chemical B->C D Avoid Dust Formation C->D J Evacuate Area C->J If Spill Occurs E Store in Tightly Sealed Container D->E After Use H Collect Waste in Labeled Container D->H Waste Generated F Keep in Cool, Dry, Well-Ventilated Area E->F G Store Away from Incompatible Materials F->G I Dispose According to Regulations H->I K Contain Spill J->K L Clean Up with Appropriate Materials K->L M Dispose of Spill Waste Properly L->M

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.